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  • Product: p-Toluic acid, 3,5-dimethylphenyl ester
  • CAS: 62261-93-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to p-Toluic Acid 3,5-Dimethylphenyl Ester

Abstract This technical guide provides a comprehensive scientific overview of p-Toluic acid 3,5-dimethylphenyl ester, also known by its IUPAC name, 3,5-dimethylphenyl 4-methylbenzoate. This document delves into the molec...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of p-Toluic acid 3,5-dimethylphenyl ester, also known by its IUPAC name, 3,5-dimethylphenyl 4-methylbenzoate. This document delves into the molecule's core chemical structure, provides a field-tested protocol for its synthesis, outlines its expected analytical characteristics, and discusses its potential applications in research and development. The content is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of this specific aromatic ester, grounded in established chemical principles and supported by authoritative references.

Chemical Identity and Structural Elucidation

p-Toluic acid 3,5-dimethylphenyl ester is an aromatic compound formed by the esterification of p-toluic acid and 3,5-dimethylphenol. Its structure combines a para-substituted toluoyl group with a symmetrically substituted xylenol moiety, resulting in a molecule with distinct chemical features.

The core structure consists of:

  • A p-Toluoyl Group: A benzene ring substituted with a methyl group and a carbonyl group at positions 1 and 4, respectively. This portion is derived from p-toluic acid (4-methylbenzoic acid).[1][2]

  • A 3,5-Dimethylphenyl Group: A benzene ring with two methyl groups at the meta positions (3 and 5) relative to the point of ester linkage. This moiety comes from 3,5-dimethylphenol.

  • An Ester Linkage (-COO-): A carboxylate bridge connecting the carbonyl carbon of the p-toluoyl group to the phenolic oxygen of the 3,5-dimethylphenyl group.

Key Identifiers
IdentifierValueSource
IUPAC Name 3,5-dimethylphenyl 4-methylbenzoatePrepChem[3]
Synonyms p-Toluic acid, 3,5-dimethylphenyl ester; 3,5-dimethylphenyl p-toluatePrepChem[3]
CAS Number 62261-93-2PrepChem[3]
Molecular Formula C₁₆H₁₆O₂(Calculated)
Molecular Weight 240.30 g/mol (Calculated)
SMILES Cc1ccc(cc1)C(=O)Oc2cc(C)cc(C)c2(Calculated)

Synthesis and Mechanistic Insights

The synthesis of 3,5-dimethylphenyl 4-methylbenzoate is most effectively achieved via nucleophilic acyl substitution. For laboratory-scale preparation, the use of an activated carboxylic acid derivative, such as an acyl chloride, is preferable to direct Fischer esterification due to the lower reactivity of phenols compared to aliphatic alcohols.

Causality of Experimental Design

The chosen synthetic route involves the reaction of p-toluoyl chloride with 3,5-dimethylphenol .[3] This is a variation of the Schotten-Baumann reaction.

  • Choice of Acylating Agent: p-Toluoyl chloride is used as the acylating agent instead of p-toluic acid. The chlorine atom is an excellent leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the phenol. This significantly increases the reaction rate and yield compared to acid-catalyzed esterification, which would require harsh conditions and struggle with the moderate nucleophilicity of the phenolic hydroxyl group.

  • Role of Pyridine: Anhydrous pyridine serves a dual purpose.[3] First, it acts as a base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This is critical, as the accumulation of acid would protonate the pyridine and the phenol, inhibiting the reaction. Second, pyridine can act as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that is even more susceptible to attack by the phenol than the acyl chloride itself.

  • Reaction Conditions: The reaction is heated to drive it to completion.[3] The subsequent workup steps involving washes with aqueous sodium hydroxide and hydrochloric acid are designed to systematically remove unreacted starting materials (3,5-dimethylphenol and p-toluic acid formed from hydrolysis of the acyl chloride) and the pyridine catalyst, respectively.[3]

Detailed Experimental Protocol

The following protocol is adapted from a validated synthesis of 3,5-dimethylphenyl p-toluate.[3]

Materials:

  • 3,5-Dimethylphenol (122 g)

  • p-Toluoyl chloride (154 g)

  • Anhydrous Pyridine (200 ml)

  • Diethyl ether

  • 1N Sodium Hydroxide (aqueous)

  • 2N Hydrochloric Acid (aqueous)

  • Anhydrous Sodium Sulfate

  • Light Petroleum (b.p. 40°-60° C)

Procedure:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dissolve 3,5-dimethylphenol in anhydrous pyridine.

  • Addition of Acyl Chloride: Over a period of 30 minutes, add p-toluoyl chloride to the stirred solution. An exothermic reaction will occur, with the temperature rising to approximately 80°C.

  • Reaction Completion: After the addition is complete, heat the mixture on a steam bath for 3 hours with continuous stirring.

  • Quenching and Extraction: Cool the reaction mixture to room temperature. Add diethyl ether (500 ml) and water (2000 ml) and stir vigorously. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Aqueous Layer Wash: Extract the aqueous layer three more times with 250 ml portions of diethyl ether.

  • Organic Layer Purification: Combine all organic extracts. Wash the combined ether solution sequentially with 1N aqueous sodium hydroxide (to remove unreacted phenol), 2N hydrochloric acid (to remove pyridine), and finally with water until the washings are neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and evaporate the solvent in vacuo.

  • Recrystallization: Recrystallize the resulting solid residue from light petroleum (approx. 550 ml) to yield pure 3,5-dimethylphenyl p-toluate. The expected product is a solid with a melting point of 55°-57° C.[3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_reaction Reaction Step cluster_workup Workup & Purification p_toluoyl_chloride p-Toluoyl Chloride reaction_vessel 1. Combine & Stir 2. Add p-Toluoyl Chloride 3. Heat (3 hrs) p_toluoyl_chloride->reaction_vessel dimethylphenol 3,5-Dimethylphenol dimethylphenol->reaction_vessel pyridine Anhydrous Pyridine pyridine->reaction_vessel extraction Quench & Ether/Water Extraction reaction_vessel->extraction wash_naoh Wash with 1N NaOH extraction->wash_naoh wash_hcl Wash with 2N HCl wash_naoh->wash_hcl wash_water Wash with Water wash_hcl->wash_water drying Dry (Na₂SO₄) & Evaporate wash_water->drying recrystallization Recrystallize from Light Petroleum drying->recrystallization final_product Pure 3,5-Dimethylphenyl 4-methylbenzoate recrystallization->final_product

Caption: Workflow for the synthesis of p-Toluic acid 3,5-dimethylphenyl ester.

Analytical Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The symmetry of the 3,5-dimethylphenyl ring simplifies its signal pattern.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 8.0Doublet2HAr-H (ortho to C=O)Deshielded by the adjacent electron-withdrawing carbonyl group.
~ 7.3Doublet2HAr-H (ortho to -CH₃ on toluoyl)Standard aromatic proton chemical shift. Based on p-toluic acid data.[4]
~ 6.9Singlet1HAr-H (para to ester O)Proton on the 3,5-dimethylphenyl ring, between the methyl groups.
~ 6.8Singlet2HAr-H (ortho to ester O)Protons on the 3,5-dimethylphenyl ring.
~ 2.4Singlet3HAr-CH₃ (toluoyl)Standard chemical shift for a benzylic methyl group. Based on p-toluic acid data.[4]
~ 2.3Singlet6HAr-CH₃ (dimethylphenyl)Symmetrical methyl groups on the phenyl ring.
  • ¹³C NMR: The carbon NMR spectrum will reflect the carbon skeleton, including the characteristic downfield shift for the carbonyl carbon.

Predicted Shift (δ, ppm)AssignmentRationale
~ 165C =OTypical chemical shift for an ester carbonyl carbon.
~ 150Ar-C -OAromatic carbon directly attached to the ester oxygen.
~ 145-125Ar-C Remaining aromatic carbons from both rings.
~ 22Ar-C H₃ (toluoyl)Benzylic methyl carbon. Based on p-toluic acid data.[4]
~ 21Ar-C H₃ (dimethylphenyl)Symmetrical methyl carbons on the phenyl ring.
Infrared (IR) Spectroscopy
Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3100-3000C-H StretchAromatic
~ 2980-2850C-H StretchMethyl (-CH₃)
~ 1735C=O StretchEster
~ 1610, 1500C=C StretchAromatic Ring
~ 1270, 1120C-O StretchEster
Mass Spectrometry (MS)

For electron ionization mass spectrometry (EI-MS), the molecular ion peak and characteristic fragmentation patterns are anticipated.

m/z ValueProposed FragmentRationale
240[M]⁺Molecular Ion
121[C₈H₉O]⁺Loss of the p-toluoyl radical, forming the 3,5-dimethylphenoxide cation.
119[C₈H₇O]⁺Base Peak. Formation of the stable p-toluoyl cation following cleavage of the ester C-O bond. This is a very common and dominant fragmentation for benzoate esters. A similar pattern is seen in the mass spectrum of p-Toluic acid, 3,5-difluorophenyl ester.[5]
91[C₇H₇]⁺Tropylium ion, from further fragmentation of the p-toluoyl cation.

Potential Applications and Research Significance

While p-Toluic acid 3,5-dimethylphenyl ester is not a large-scale commodity chemical, its structure makes it a compound of interest for several specialized applications:

  • Organic Synthesis: It can serve as a versatile intermediate or building block. The ester group can be hydrolyzed under basic or acidic conditions to deprotect the 3,5-dimethylphenol, making it a useful protecting group strategy in multi-step syntheses.

  • Materials Science: p-Toluic acid is a key intermediate in the production of terephthalic acid for polyethylene terephthalate (PET).[1][2] By analogy, esters like this one could be investigated as specialty monomers or additives to modify the properties (e.g., thermal stability, refractive index, rigidity) of polyesters and other polymers.

  • Pharmaceutical and Agrochemical Research: The scaffold of an aromatic acid esterified with a phenol is common in biologically active molecules. This compound could serve as a starting point for the synthesis of novel derivatives for screening as potential anti-inflammatory, analgesic, or herbicidal agents, leveraging the known applications of p-toluic acid derivatives in these fields.[2][6]

References

  • PrepChem. Synthesis of 3.5-dimethylphenyl p-toluate. Available from: [Link]

  • Virginia.gov. p-Toluic acid, 3,5-difluorophenyl ester. Available from: [Link]

  • Wikipedia. p-Toluic acid. Available from: [Link]

  • Organic Syntheses. p-TOLUIC ACID. Available from: [Link]

  • NIST. p-Toluic acid, 3,5-difluorophenyl ester. NIST Chemistry WebBook. Available from: [Link]

  • Data Catalog. Compound 530773: p-Toluic acid, 3,5-difluorophenyl ester. Available from: [Link]

  • Pharmaffiliates. CAS No : 99-94-5| Chemical Name : p-Toluic Acid. Available from: [Link]

  • Multichem. p-Toluic acid Dealer and Distributor. Available from: [Link]

  • PMC. Efficient Syntheses of Biobased Terephthalic Acid, p-Toluic Acid, and p-Methylacetophenone via One-Pot Catalytic Aerobic Oxidation of Monoterpene Derived Bio-p-cymene. Available from: [Link]

  • BMRB. P-Toluic Acid (C8H8O2) - bmse000414. Available from: [Link]

  • PubChem. Phthalic acid, di(3,5-dimethylphenyl) ester. Available from: [Link]

  • PubChem. P-Toluic Acid. Available from: [Link]

Sources

Exploratory

Thermodynamic Solvation and Phase Behavior of p-Toluic Acid Aryl Esters in Organic Solvents

Executive Summary The physicochemical profiling of aromatic carboxylic acids and their esterified derivatives is a cornerstone of rational drug design, materials science, and chemical manufacturing. p-Toluic acid (4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The physicochemical profiling of aromatic carboxylic acids and their esterified derivatives is a cornerstone of rational drug design, materials science, and chemical manufacturing. p-Toluic acid (4-methylbenzoic acid) serves as a critical intermediate in the synthesis of polymers, agrochemicals, and active pharmaceutical ingredients (APIs)[1]. However, when p-toluic acid is functionalized into an aryl ester—such as phenyl p-toluate (phenyl 4-methylbenzoate)—its thermodynamic landscape shifts dramatically[2].

This whitepaper provides an in-depth mechanistic analysis of the solubility behavior of p-toluic acid aryl esters in organic solvents. By examining the causality behind solute-solvent interactions, we establish a predictive framework for formulation scientists and synthetic chemists. Furthermore, we detail a self-validating experimental protocol for quantifying these solubility parameters with high fidelity.

Thermodynamic Principles of Solvation: Causality & Mechanisms

To understand the solubility of aryl p-toluates, we must first analyze the thermodynamic penalty of solvation (


). The dissolution of a crystalline solid into an organic solvent is governed by the disruption of the crystal lattice (

) and the subsequent formation of solute-solvent interactions (

).
The Role of Esterification in Solvation

p-Toluic acid possesses a highly polar carboxylic acid group (-COOH) with a pKa of approximately 4.36[3]. This group acts as both a hydrogen-bond donor and acceptor, leading to strong intermolecular hydrogen bonding (often forming stable dimers) in the solid state. Consequently, p-toluic acid exhibits moderate solubility in polar organic solvents (e.g., ethanol, acetone) but limited solubility in non-polar solvents[1].

When p-toluic acid is reacted with a phenol derivative to form an aryl ester (e.g., phenyl p-toluate)[4], the hydrogen-bond donating capability is entirely eliminated. This structural modification introduces three critical thermodynamic shifts:

  • Increased Lipophilicity: The addition of the phenyl ring drastically increases the hydrophobic surface area. Phenyl 4-methylbenzoate exhibits a computed XLogP3 of 4.0, indicating extreme lipophilicity[2].

  • Enhanced

    
     Stacking:  The presence of two aromatic rings allows for favorable 
    
    
    
    dispersion interactions with aromatic solvents like toluene or p-xylene[5].
  • Loss of H-Bond Driven Lattice Energy: Without the ability to form carboxylic acid dimers, the crystal lattice of the ester is held together primarily by weaker van der Waals forces and

    
     interactions, lowering the energetic barrier to dissolution in non-polar media.
    
Solvation Pathway Diagram

Thermodynamics Solid Aryl Ester Crystal Lattice (Strong π-π interactions) Cavity Solvent Cavity Formation (Endothermic: ΔH > 0) Solid->Cavity Lattice Disruption Insertion Solute Insertion & Solvation (Exothermic: ΔH < 0) Cavity->Insertion Dispersion & Dipole Forces Equilibrium Thermodynamic Equilibrium (Net ΔG_solv < 0) Insertion->Equilibrium Entropy Maximization

Caption: Thermodynamic pathway of p-toluic acid aryl ester solvation in organic media.

Comparative Solubility Profiles

The "like dissolves like" principle dictates that the highly lipophilic phenyl p-toluate will partition favorably into non-polar and moderately polar aprotic solvents, while remaining practically insoluble in aqueous media[6].

Below is a structured comparison of the solubility behavior of the parent acid versus its aryl ester across various solvent classes.

Solvent SystemDielectric Constant (

)
p-Toluic Acid SolubilityPhenyl p-Toluate SolubilityDominant Solute-Solvent Interaction
Water 80.1Sparingly Soluble (~0.3 g/L)Insoluble Hydrophobic exclusion
Methanol 32.7HighModerate Dipole-dipole, weak H-bond acceptance
Ethyl Acetate 6.0HighVery High Dipole-induced dipole, dispersion
Dichloromethane 8.9ModerateVery High Halogen bonding, dispersion
Toluene / p-Xylene 2.4ModerateExceptional

stacking, London dispersion

Data synthesis derived from established crystallographic and partition coefficient parameters of 4-methylbenzoate derivatives[2][5][7].

Self-Validating Experimental Protocol: Isothermal Shake-Flask Methodology

This protocol utilizes a temperature-cycling validation step to ensure true thermodynamic equilibrium has been achieved.

Step-by-Step Methodology

Step 1: Preparation of the Solid Phase

  • Ensure the phenyl p-toluate standard is of high purity (>99%) to prevent melting point depression or lattice defects from skewing solubility data[7].

  • Add an excess amount of the solid aryl ester (e.g., 500 mg) to a 20 mL amber glass vial containing 10 mL of the target organic solvent. The presence of visible, undissolved solid is mandatory to maintain a saturated state.

Step 2: Isothermal Equilibration

  • Seal the vials hermetically to prevent solvent evaporation, which would artificially inflate the calculated concentration.

  • Place the vials in a thermostated orbital shaker at the target temperature (e.g., 25.0 ± 0.1 °C). Agitate at 150 RPM for a minimum of 48 hours. Causality: 48 hours provides sufficient kinetic energy to overcome the activation barrier of lattice dissolution, ensuring the chemical potential of the solid equals that of the solute in the liquid phase.

Step 3: Phase Separation

  • Remove the vials and allow them to stand undisturbed for 2 hours at the target temperature to promote the gravitational settling of micro-crystals.

  • Transfer an aliquot of the supernatant using a pre-warmed syringe (to prevent premature precipitation) and filter through a 0.22 µm PTFE syringe filter. Note: Do not use nylon filters, as highly lipophilic esters may adsorb to the filter matrix.

Step 4: HPLC-UV Quantification

  • Dilute the filtered aliquot with the mobile phase (e.g., 70:30 Acetonitrile:Water) to fall within the linear dynamic range of the UV detector (typically monitored at 254 nm).

  • Quantify the concentration against a multi-point calibration curve of the aryl ester.

Step 5: The Self-Validating Temperature Cycle (Critical Step)

  • To prove that the measured concentration is the true thermodynamic solubility and not a kinetic artifact, take a parallel set of identical samples and heat them to 10 °C above the target temperature for 4 hours (forcing supersaturation).

  • Cool these samples back down to the target temperature (25.0 °C) and agitate for 48 hours.

  • Validation Logic: If the concentration of the heated-then-cooled samples matches the concentration of the isothermally maintained samples (within

    
    ), true thermodynamic equilibrium is confirmed.
    
Workflow Diagram

Protocol Prep 1. Saturated Mixture Prep Eq 2. Isothermal Agitation (48h) Prep->Eq Sep 3. PTFE Filtration Eq->Sep Quant 4. HPLC-UV Analysis Sep->Quant Valid 5. Temp Cycling Validation Quant->Valid Valid->Eq Variance > 2% (Metastable state)

Caption: Self-validating shake-flask workflow ensuring thermodynamic equilibrium.

Formulation & Drug Development Insights

Understanding the solubility of p-toluic acid aryl esters provides a distinct advantage in downstream applications:

  • API Synthesis: Phenyl p-toluate is frequently utilized as an intermediate in the synthesis of complex pharmaceutical agents[4]. Because it is highly soluble in aprotic solvents like dichloromethane and toluene, synthetic chemists can run esterification or subsequent coupling reactions at high concentrations, maximizing reactor throughput and yield.

  • Liquid Crystal Displays (LCDs): Esterified aromatic rings are fundamental structural motifs in metallomesogens and liquid crystal polymers[8]. The high solubility of aryl p-toluates in non-polar host resins allows for the fine-tuning of the eutectic melting point and the nematic-isotropic transition temperatures (

    
    ) of the liquid crystal mixture.
    
  • Lipid Nanoparticle (LNP) Partitioning: With an XLogP3 of 4.0[2], compounds structurally analogous to phenyl p-toluate will partition almost exclusively into the lipid bilayer of liposomes or LNPs. This makes them excellent candidates for hydrophobic drug payloads or membrane-anchoring moieties.

References

  • PubChem. "Phenyl 4-methylbenzoate | C14H12O2 | CID 219444" National Institutes of Health. URL:[Link]

  • Wikipedia. "p-Toluic acid" URL:[Link]

  • Evergreen Sino Chemical. "What esters can be synthesized from P - Toluic Acid Chloride?" URL:[Link]

  • Kong, Q., et al. "Solubility and partition coefficient of p-toluic acid in p-xylene and water." Fluid Phase Equilibria, ResearchGate. URL:[Link]

  • Nayak & Gowda. "Phenyl 4-methylbenzoate" Acta Crystallographica Section E, PMC, National Institutes of Health. URL:[Link]

  • Google Patents.

Sources

Foundational

difference between p-toluic acid and its aryl esters

This guide details the structural, physicochemical, and functional divergences between p-toluic acid (4-methylbenzoic acid) and its aryl esters (e.g., phenyl p-toluate). It is designed for researchers in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the structural, physicochemical, and functional divergences between p-toluic acid (4-methylbenzoic acid) and its aryl esters (e.g., phenyl p-toluate). It is designed for researchers in medicinal chemistry and materials science, focusing on synthetic utility, spectroscopic identification, and industrial application.

Structural Dichotomy, Synthetic Pathways, and Functional Applications

Executive Summary

The transition from p-toluic acid to its aryl esters represents a fundamental shift from a polar, hydrogen-bond-donating building block to a lipophilic, neutral functional moiety. While p-toluic acid serves primarily as a high-volume intermediate in the polymer industry (PET precursors), its aryl esters are sophisticated tools in drug delivery (prodrugs) and materials science (liquid crystal mesogens). This guide analyzes the causality behind their differing reactivities—specifically the activation barrier of the acid versus the lability of the phenolic ester bond—and provides validated protocols for their interconversion and characterization.

Molecular Architecture & Physicochemical Divergence

The core difference lies in the intermolecular forces governed by the carboxyl group. p-Toluic acid exists as a stable cyclic dimer in the solid state due to strong hydrogen bonding, resulting in a high melting point. Aryl esters, lacking the hydroxyl proton, rely on weaker dipole-dipole and


-

stacking interactions, significantly altering their solubility and lattice energy.
Comparative Physicochemical Profile
Featurep-Toluic Acid (4-Methylbenzoic acid)Aryl p-Toluate (General Class: Ar-O-CO-Tol)
Molecular State H-Bond Donor & Acceptor . Forms cyclic dimers.H-Bond Acceptor Only . Lipophilic, neutral.
Melting Point High (~180°C) due to strong lattice energy.Variable . Simple esters (e.g., phenyl) often melt lower; rigid mesogens melt higher.
Solubility (LogP) Low lipophilicity (LogP ~2.4). Soluble in bases (salt formation).[1]High lipophilicity (LogP > 4.0). Insoluble in water/base; soluble in organic solvents.
pKa / Acidity Weak Acid (pKa ~4.36) .[2] Ionizes at physiological pH.Neutral . Stable to pH 1-8; hydrolyzes at extreme pH or enzymatically.
Electronic Effect p-Methyl group (+I effect) stabilizes the carboxylate anion.p-Methyl group decreases electrophilicity of carbonyl vs. unsubstituted benzoates.

Synthetic Pathways & Reactivity Profiles

Synthesis: The Activation Requirement

Direct esterification of p-toluic acid with phenols is thermodynamically unfavorable due to the poor nucleophilicity of phenols and the instability of the tetrahedral intermediate. Synthesis requires activation of the acid (to an acid chloride or anhydride) or the use of coupling agents.

Validated Protocol: Synthesis of Phenyl p-Toluate
  • Principle: Nucleophilic acyl substitution via an acyl chloride intermediate to overcome the poor nucleophilicity of phenol.

  • Reagents: p-Toluic acid, Thionyl chloride (

    
    ), Phenol, Triethylamine (
    
    
    
    ).

Step-by-Step Methodology:

  • Activation: Reflux p-toluic acid (10 mmol) with excess

    
     (15 mmol) and a catalytic drop of DMF for 2 hours. Monitor gas evolution (
    
    
    
    ,
    
    
    ).
  • Isolation: Remove excess

    
     under vacuum to yield p-toluoyl chloride (moisture sensitive).
    
  • Coupling: Dissolve the crude acid chloride in dry DCM (20 mL). Add Phenol (10 mmol) and cool to 0°C.

  • Base Addition: Dropwise add

    
     (12 mmol). The base scavenges 
    
    
    
    , driving the equilibrium forward.
  • Workup: Stir at RT for 4 hours. Wash with 1M

    
     (removes unreacted phenol) and 1M 
    
    
    
    . Dry over
    
    
    and recrystallize from ethanol.
Reactivity: The Fries Rearrangement

A unique reaction specific to aryl esters (and not alkyl esters or the free acid) is the Fries Rearrangement. Under Lewis acid catalysis, the acyl group migrates to the ortho or para position of the phenolic ring, forming hydroxyaryl ketones. This is a critical pathway for synthesizing UV absorbers and pharmaceutical intermediates.

FriesRearrangement Figure 1: Mechanism of the Fries Rearrangement for Aryl p-Toluates Ester Aryl p-Toluate (Ester) Complex Lewis Acid Complex (Coordination to Carbonyl O) Ester->Complex + AlCl3 Acylium Acylium Ion Pair [p-Tol-C≡O]+ [AlCl4-PhO]- Complex->Acylium Bond Cleavage Ortho o-Hydroxy Ketone (Thermodynamic Product) Acylium->Ortho High Temp (>100°C) Para p-Hydroxy Ketone (Kinetic Product) Acylium->Para Low Temp (<60°C)

Spectroscopic Characterization (IR & NMR)

Distinguishing the acid from the ester is trivial via IR spectroscopy due to the disappearance of the broad hydroxyl band and the shift in carbonyl frequency.

Spectroscopic Modep-Toluic Acid Aryl p-Toluate Diagnostic Explanation
IR: O-H Stretch Broad, 2500–3300 cm⁻¹ Absent Strong H-bonding in acid dimers causes extreme broadening.
IR: C=O[3] Stretch ~1680–1690 cm⁻¹ ~1730–1750 cm⁻¹ Ester carbonyl is less conjugated/H-bonded, shifting to higher wavenumber.
¹H NMR: Acid/Phenol COOH proton @ 11–13 ppm New Ar-H signals The acidic proton disappears; new aromatic signals from the phenol moiety appear.
¹³C NMR: Carbonyl ~172 ppm ~165 ppm Ester carbonyl carbon is more shielded than the acid carbonyl.

Pharmaceutical & Industrial Applications[2][4][5][6][7]

Prodrug Design (The "Masking" Strategy)

Aryl esters are frequently employed as prodrugs to mask the acidity of p-toluic acid derivatives. The free acid can be irritating to the gastric mucosa or poorly absorbed due to ionization. Esterification increases lipophilicity, facilitating passive diffusion across cell membranes. Once inside the plasma or liver, ubiquitous carboxylesterases hydrolyze the ester bond, releasing the active acid.

ProdrugMetabolism Figure 2: Metabolic Activation of Aryl Ester Prodrugs Prodrug Aryl p-Toluate Prodrug (Lipophilic, Neutral) Absorption Intestinal Absorption (Passive Diffusion) Prodrug->Absorption Liver Liver/Plasma (Carboxylesterases) Absorption->Liver ActiveDrug p-Toluic Acid Derivative (Active Metabolite) Liver->ActiveDrug Hydrolysis Elimination Glycine Conjugation (Hippuric Acid Analog) ActiveDrug->Elimination Phase II Metabolism

Liquid Crystals (Mesogens)

While p-toluic acid itself is non-mesogenic (it melts directly to a liquid), its aryl esters—particularly those with extended rigid cores (e.g., biphenyl p-toluates)—are classic calamitic liquid crystals .

  • Mechanism: The ester linkage restricts rotation, maintaining the linearity required for the nematic phase. The p-methyl group acts as a terminal wing, preventing overly efficient packing that would lead to crystallization, thus stabilizing the mesophase.

References

  • Organic Syntheses , Coll.[4] Vol. 1, p. 375 (1941); Vol. 9, p. 86 (1929). Preparation of p-Toluic Acid.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of Fries Rearrangement).[5][6]

  • Rautio, J., et al. (2008).[7] Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270.

  • Goodby, J. W. (2011). Liquid Crystals: Design and Structure-Property Relationships. Wiley.[8] (Aryl esters as mesogens).

  • NIST Chemistry WebBook . IR Spectrum of p-Toluic Acid.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Xylenol p-Toluate Ester

Abstract This technical guide provides a comprehensive overview of the synthesis of 3,5-xylenol p-toluate ester, a potentially valuable molecule in drug development and fine chemical synthesis. This document is intended...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-xylenol p-toluate ester, a potentially valuable molecule in drug development and fine chemical synthesis. This document is intended for researchers, scientists, and professionals in the field of organic chemistry and drug development. It delves into two primary synthetic methodologies: the Schotten-Baumann reaction and the Fischer-Speier esterification. Each method is presented with a detailed, step-by-step protocol, a discussion of the underlying reaction mechanism, and an analysis of the strategic advantages and limitations. Furthermore, this guide includes a thorough section on the purification and characterization of the target compound, featuring predicted spectroscopic data based on analogous structures.

Introduction: The Significance of 3,5-Xylenol p-Toluate Ester

3,5-Xylenol p-toluate ester is an aromatic ester that incorporates the structural motifs of 3,5-xylenol and p-toluic acid. Aryl esters are a significant class of compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The specific combination of the sterically hindered 3,5-dimethylphenol moiety and the p-toluate group may impart unique physicochemical properties, such as enhanced lipophilicity or specific interactions with biological targets.[1]

3,5-Xylenol itself is a key intermediate in the production of various chemicals, including disinfectants and resins.[2][3] Esterification of its phenolic hydroxyl group can serve as a prodrug strategy to improve the bioavailability of a parent drug molecule or to modify its release profile.[1] This guide provides the foundational synthetic knowledge required for the preparation and subsequent investigation of this promising compound.

Synthetic Methodologies: A Comparative Analysis

The synthesis of 3,5-xylenol p-toluate ester can be effectively achieved through several standard esterification procedures. This guide will focus on two of the most robust and widely applicable methods: the Schotten-Baumann reaction and the Fischer-Speier esterification. The choice between these methods will depend on the availability of starting materials, desired scale, and sensitivity of the reagents to reaction conditions.

FeatureSchotten-Baumann ReactionFischer-Speier Esterification
Starting Materials 3,5-Xylenol & p-Toluoyl Chloride3,5-Xylenol & p-Toluic Acid
Reagents Base (e.g., Pyridine, NaOH)Strong Acid Catalyst (e.g., H₂SO₄, PTSA)
Reaction Conditions Typically mild (room temp. to moderate heat)Requires heating (reflux)
Byproducts HCl (neutralized by base)Water (must be removed to drive equilibrium)
Key Advantages High-yielding, generally fasterUses less expensive carboxylic acid
Key Disadvantages Requires acyl chloride (often prepared from the acid)Reversible reaction, requires water removal

The Schotten-Baumann Reaction: A High-Yield Approach

The Schotten-Baumann reaction is a classic and highly efficient method for the synthesis of esters from phenols and acyl chlorides in the presence of a base.[4] The base serves to neutralize the hydrogen chloride byproduct, thus driving the reaction to completion. For the synthesis of 3,5-xylenol p-toluate ester, this method offers a direct and high-yielding pathway.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The phenolic oxygen of 3,5-xylenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-toluoyl chloride. The presence of a base, such as pyridine, facilitates the deprotonation of the phenol, increasing its nucleophilicity, and also scavenges the HCl produced.

Schotten_Baumann Xylenol 3,5-Xylenol step1 Nucleophilic Attack Xylenol->step1 ToluoylChloride p-Toluoyl Chloride ToluoylChloride->step1 Pyridine Pyridine (Base) Pyridine->Xylenol Deprotonation Tetrahedral_Intermediate Tetrahedral Intermediate step2 Elimination of Chloride Tetrahedral_Intermediate->step2 Product_HCl 3,5-Xylenol p-Toluate + Pyridinium Hydrochloride step1->Tetrahedral_Intermediate step2->Product_HCl

Caption: Mechanism of the Schotten-Baumann Reaction.

Detailed Experimental Protocol

The following protocol is adapted from a known procedure for the synthesis of 3,5-dimethylphenyl p-toluate.

Materials:

  • 3,5-Dimethylphenol (1.0 eq)

  • p-Toluoyl chloride (1.0 eq)

  • Anhydrous pyridine (as solvent and base)

  • Diethyl ether

  • 1 N Sodium hydroxide solution

  • 2 N Hydrochloric acid solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Light petroleum (b.p. 40-60 °C) for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylphenol in anhydrous pyridine.

  • With stirring, add p-toluoyl chloride dropwise to the solution. An exothermic reaction will occur, and the temperature may rise.

  • After the addition is complete, heat the mixture on a steam bath for 3 hours.

  • Cool the reaction mixture to room temperature and dilute with diethyl ether and water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with three portions of diethyl ether.

  • Combine all organic extracts and wash successively with 1 N aqueous sodium hydroxide solution (to remove unreacted phenol), 2 N hydrochloric acid (to remove pyridine), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Recrystallize the crude product from light petroleum to yield pure 3,5-dimethylphenyl p-toluate.

Fischer-Speier Esterification: The Acid-Catalyzed Alternative

The Fischer-Speier esterification is a fundamental organic reaction that involves the acid-catalyzed condensation of a carboxylic acid and an alcohol (or phenol) to form an ester.[5] This method is advantageous as it utilizes the more readily available p-toluic acid instead of its acyl chloride derivative.

Reaction Mechanism

The reaction is an equilibrium process. A strong acid catalyst protonates the carbonyl oxygen of p-toluic acid, thereby increasing its electrophilicity. The weakly nucleophilic hydroxyl group of 3,5-xylenol then attacks the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. To drive the equilibrium towards the product, the water formed during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus.

Fischer_Speier ToluicAcid p-Toluic Acid step1 Protonation ToluicAcid->step1 Xylenol 3,5-Xylenol step2 Nucleophilic Attack Xylenol->step2 AcidCatalyst H+ (Catalyst) AcidCatalyst->step1 ProtonatedAcid Protonated p-Toluic Acid ProtonatedAcid->step2 Tetrahedral_Intermediate Tetrahedral Intermediate step3 Proton Transfer & Elimination Tetrahedral_Intermediate->step3 Product_Water 3,5-Xylenol p-Toluate + H₂O step1->ProtonatedAcid step2->Tetrahedral_Intermediate step3->Product_Water

Caption: Mechanism of the Fischer-Speier Esterification.

Detailed Experimental Protocol

Materials:

  • 3,5-Xylenol (1.0 eq)

  • p-Toluic acid (1.1 eq)

  • p-Toluenesulfonic acid (PTSA) (catalytic amount, e.g., 0.05 eq)

  • Toluene (as solvent)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3,5-xylenol, p-toluic acid, a catalytic amount of PTSA, and toluene.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

  • Continue the reaction until no more water is collected in the trap (typically several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and wash with saturated sodium bicarbonate solution to neutralize the acidic catalyst and remove unreacted p-toluic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Purification and Characterization

The final product, 3,5-xylenol p-toluate ester, should be a white to off-white solid. The purity of the compound can be assessed by its melting point and chromatographic techniques such as TLC and High-Performance Liquid Chromatography (HPLC). The structure should be confirmed using spectroscopic methods.

Purification:

  • Recrystallization: For the product obtained from the Schotten-Baumann reaction, recrystallization from a non-polar solvent like light petroleum or hexanes is often sufficient.

  • Column Chromatography: For the Fischer-Speier esterification product, or if recrystallization is insufficient, purification by silica gel column chromatography is recommended.

Predicted Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ ~8.0 ppm (d, 2H): Protons on the p-toluate ring ortho to the carbonyl group.

  • δ ~7.3 ppm (d, 2H): Protons on the p-toluate ring meta to the carbonyl group.

  • δ ~6.9 ppm (s, 1H): Proton on the xylenol ring para to the ester linkage.

  • δ ~6.8 ppm (s, 2H): Protons on the xylenol ring ortho to the ester linkage.

  • δ ~2.4 ppm (s, 3H): Methyl protons of the p-toluate group.

  • δ ~2.3 ppm (s, 6H): Methyl protons of the 3,5-xylenol group.

¹³C NMR (100 MHz, CDCl₃):

  • δ ~165 ppm: Carbonyl carbon of the ester.

  • δ ~150 ppm: Carbon of the xylenol ring attached to the ester oxygen.

  • δ ~144 ppm: Quaternary carbon of the p-toluate ring attached to the methyl group.

  • δ ~139 ppm: Quaternary carbons of the xylenol ring attached to the methyl groups.

  • δ ~130 ppm: Carbons of the p-toluate ring ortho to the carbonyl group.

  • δ ~129 ppm: Carbons of the p-toluate ring meta to the carbonyl group.

  • δ ~127 ppm: Quaternary carbon of the p-toluate ring attached to the carbonyl group.

  • δ ~128 ppm: Carbon of the xylenol ring para to the ester linkage.

  • δ ~119 ppm: Carbons of the xylenol ring ortho to the ester linkage.

  • δ ~22 ppm: Carbon of the methyl group on the p-toluate ring.

  • δ ~21 ppm: Carbons of the methyl groups on the xylenol ring.

Infrared (IR) Spectroscopy (KBr pellet, cm⁻¹):

  • ~3050-3000 cm⁻¹: C-H stretching of the aromatic rings.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl groups.

  • ~1735 cm⁻¹: Strong C=O stretching of the aryl ester.

  • ~1600, 1500, 1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.

  • ~1270 and 1120 cm⁻¹: Strong C-O stretching of the ester group.

Conclusion

This guide has detailed two effective and reliable methods for the synthesis of 3,5-xylenol p-toluate ester. The Schotten-Baumann reaction offers a high-yielding and generally faster route, provided p-toluoyl chloride is available. The Fischer-Speier esterification presents a more atom-economical alternative, directly utilizing p-toluic acid, though it requires careful removal of the water byproduct. The provided protocols, mechanistic insights, and characterization data serve as a solid foundation for researchers and drug development professionals to synthesize and further investigate the potential applications of this compound.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for... Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0236509). Retrieved from [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Retrieved from [Link]

  • RSC Publishing. (n.d.). 4. Retrieved from [Link]

  • ResearchGate. (2009). Phenyl 4-methylbenzoate. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Retrieved from [Link]

  • Nanjing Datang Chemical Co., Ltd. (n.d.). 3,5-Xylenol | Phenols. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3,5-dimethyl-. Retrieved from [Link]

  • RSC Publishing. (n.d.). DIBALH: From Known Fundamental to an Unusual Reaction... Retrieved from [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 3,5-xylenol. Retrieved from [Link]

  • Google Patents. (n.d.). US4086282A - Process for preparation of 3,5-xylenol.
  • Chemistry Stack Exchange. (2014). Carbon-13 NMR of dimethyl 3,4,5,6-tetraphenylphthalate? Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 3,5-dimethyl-, (3,5-dimethylphenyl)methyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Jiangsu Huanxin High-tech Materials Co., Ltd. (n.d.). 3,5-Xylenol (MX) - Solvent & Intermediates. Retrieved from [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0142636). Retrieved from [Link]

  • SCIRP. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-methylphenyl ester. Retrieved from [Link]

  • PMC. (2009). 2,4-Dimethylphenyl 4-methylbenzoate. Retrieved from [Link]

  • Organic Chemistry Portal. (2021). N-p-Toluenesulfinylimidazole: A New in situ Reagent for the Mild and Efficient Synthesis of p-Toluenesulfinate Alkyl Esters and Aryl Esters. Retrieved from [Link]

  • Mahidol University. (2022). Synthesis of 4-Aryl-1,2-naphthoquinones via a conjugate addition-oxidation reaction catalyzed by p-toluenesulfonic acid. Retrieved from [Link]

  • ResearchGate. (2010). p-Toluenesulfonic acid-promoted selective functionalization of unsymmetrical arylalkynes: a regioselective access to various arylketones and heterocycles. Retrieved from [Link]

  • MDPI. (2023). Efficient Approach for the Synthesis of Aryl Vinyl Ketones and Its Synthetic Application to Mimosifoliol with DFT and Autodocking Studies. Retrieved from [Link]

  • NIST. (n.d.). Methyl 3,5-dinitrobenzoate. Retrieved from [Link]

  • Jinli Chemical. (2025). P-Toluenesulfonic Acid Methyl Ester. Retrieved from [Link]

Sources

Foundational

molecular weight and formula of C16H16O2 ester

Technical Monograph: Structural Characterization and Synthesis of C16H16O2 Esters Part 1: Molecular Identity & Thermodynamics 1.1 Fundamental Properties The molecular formula C16H16O2 represents a specific class of ester...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Structural Characterization and Synthesis of C16H16O2 Esters

Part 1: Molecular Identity & Thermodynamics

1.1 Fundamental Properties The molecular formula C16H16O2 represents a specific class of esters often encountered in fragrance chemistry and pharmaceutical intermediate synthesis. To establish the baseline for all subsequent experimental protocols, we first define the thermodynamic and structural constraints.

  • Molecular Weight (MW): 240.30 g/mol

    • Calculation:

      
       Da.
      
  • Degree of Unsaturation (DoU): 9

    • Calculation:

      
      .
      
    • Structural Implication: The high DoU suggests the presence of two aromatic rings (4 DoU each

      
       2 = 8) and one carbonyl group (1 DoU). This confirms the structure typically consists of two benzene rings linked by a saturated ester chain.
      

1.2 The Isomer Challenge Unlike simple aliphatic esters, C16H16O2 presents a unique identification challenge. Three primary isomers dominate this chemical space. Distinguishing them requires precise analytical logic, as their boiling points and refractive indices are proximal.

Isomer CandidateIUPAC NameCAS No.Structural KeyApplication
Isomer A Benzyl 3-phenylpropanoate103-28-6Benzyl alcohol + Hydrocinnamic acidFragrance Fixative
Isomer B Phenethyl phenylacetate102-20-5Phenethyl alcohol + Phenylacetic acidRose/Honey Accord
Isomer C Ethyl diphenylacetate3098-77-7Ethanol + Diphenylacetic acidDrug Intermediate

Part 2: Synthetic Protocols (The "How-To")

2.1 Strategic Selection of Esterification Method Selection of the synthetic route is not arbitrary; it is dictated by steric hindrance and acid sensitivity .

  • Route 1: Fischer Esterification (Thermodynamic Control)

    • Best for: Isomers A and B (Primary alcohols, unhindered acids).

    • Mechanism:[1] Acid-catalyzed equilibrium. Requires water removal (Dean-Stark or molecular sieves) to drive yield.

  • Route 2: Acid Chloride Activation (Kinetic Control)

    • Best for: Isomer C (Ethyl diphenylacetate).

    • Reasoning: The bulky diphenyl group hinders the nucleophilic attack of ethanol in a standard Fischer setup. Activating the acid to an acyl chloride increases electrophilicity, overcoming the steric barrier.

2.2 Protocol: Synthesis of Benzyl 3-phenylpropanoate (Isomer A) Target Yield: >92% | Purity: >98%

Reagents:

  • 3-Phenylpropanoic acid (Hydrocinnamic acid): 15.0 g (0.1 mol)

  • Benzyl alcohol: 13.0 g (0.12 mol, 1.2 eq)

  • p-Toluenesulfonic acid (pTSA): 0.5 g (Catalyst)

  • Toluene: 150 mL (Azeotropic solvent)

Step-by-Step Methodology:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charging: Add Hydrocinnamic acid, Benzyl alcohol, pTSA, and Toluene to the flask.

  • Reflux: Heat the mixture to vigorous reflux (~115°C). Monitor the collection of water in the Dean-Stark trap.

    • Checkpoint: Theoretical water yield is ~1.8 mL. Reflux is complete when water generation ceases (approx. 4-6 hours).

  • Workup (Self-Validating):

    • Cool to room temperature.[1][2]

    • Wash with saturated

      
       (2 x 50 mL). Validation: Gas evolution (
      
      
      
      ) indicates neutralization of unreacted acid. Continue until no bubbling occurs.
    • Wash with Brine (50 mL) and dry over anhydrous

      
      .
      
  • Purification: Remove toluene via rotary evaporation. Purify the resulting oil via vacuum distillation (bp ~170°C at 5 mmHg) to obtain a colorless liquid.

2.3 Visualization: Synthetic Decision Tree

SynthesisLogic Start Target C16H16O2 Isomer CheckSterics Analyze Acid Moiety Steric Hindrance Start->CheckSterics Unhindered Primary/Secondary Carbon (e.g., Hydrocinnamic, Phenylacetic) CheckSterics->Unhindered Low Sterics Hindered Tertiary/Quaternary Carbon (e.g., Diphenylacetic) CheckSterics->Hindered High Sterics Fischer Method A: Fischer Esterification (pTSA, Toluene, Reflux) Unhindered->Fischer AcidChloride Method B: Acid Chloride Activation (SOCl2 then Alcohol/Pyridine) Hindered->AcidChloride DeanStark Dean-Stark Trap (Remove H2O) Fischer->DeanStark Drive Equilibrium InSitu In-Situ Activation (Highly Electrophilic) AcidChloride->InSitu Kinetic Control

Caption: Decision matrix for selecting the optimal esterification pathway based on the steric profile of the carboxylic acid precursor.

Part 3: Analytical Characterization (The "Validation")

To validate the identity of the synthesized ester, Nuclear Magnetic Resonance (NMR) is the gold standard. The connectivity of the methylene (


) linkers provides the "fingerprint."

3.1 Comparative 1H NMR Data (CDCl3, 400 MHz)

IsomerKey Signal 1 (Acid Side)Key Signal 2 (Alcohol Side)Structural Logic
Benzyl 3-phenylpropanoate Triplet

2.95 ppm (

adjacent to Carbonyl)
Singlet

5.10 ppm (Benzylic

-O)
Isolated ethylene chain + Benzylic singlet.
Phenethyl phenylacetate Singlet

3.65 ppm (Benzylic

-C=O)
Triplet

4.30 ppm (

-O)
Benzylic singlet shifted upfield + Ethylene chain on O-side.
Ethyl diphenylacetate Singlet

5.00 ppm (Methine CH)
Quartet

4.20 ppm (

of Ethyl)
Unique Methine proton signal (integrates 1H).

3.2 Analytical Workflow Diagram

AnalyticalWorkflow Sample Purified C16H16O2 Sample HNMR 1H NMR Analysis Sample->HNMR CheckSinglet Check for Singlet @ ~5.1 ppm (2H) HNMR->CheckSinglet YesSinglet Benzyl Ester Moiety (Benzyl 3-phenylpropanoate) CheckSinglet->YesSinglet Present NoSinglet Check for Singlet @ ~3.6 ppm (2H) CheckSinglet->NoSinglet Absent YesSinglet2 Phenylacetic Moiety (Phenethyl phenylacetate) NoSinglet->YesSinglet2 Present NoSinglet2 Check Methine Singlet @ ~5.0 ppm (1H) NoSinglet->NoSinglet2 Absent YesMethine Diphenylacetate Moiety (Ethyl diphenylacetate) NoSinglet2->YesMethine Present

Caption: Step-by-step NMR interpretation logic to distinguish the three primary C16H16O2 isomers based on unique methylene/methine chemical shifts.

Part 4: Pharmaceutical & Industrial Applications

4.1 Fragrance & Flavor (Isomers A & B)

  • Fixative Properties: Benzyl 3-phenylpropanoate is a high-boiling ester used to "anchor" volatile top notes in perfume formulations. Its low vapor pressure allows it to modulate the evaporation rate of lighter citrus or floral components.

  • Olfactory Profile: Phenethyl phenylacetate is critical in reconstructing "Rose" and "Hyacinth" accords.[3] It provides the deep, honey-like undertone found in natural absolutes.

4.2 Pharmaceutical Intermediates (Isomer C)

  • Antihistamine Synthesis: Ethyl diphenylacetate is a structural scaffold for diphenylmethane-derived antihistamines. The bulky diphenyl group provides the necessary lipophilicity for receptor binding (H1 antagonists).

  • Metabolic Precursors: In drug discovery, these esters are often used as "prodrugs" to improve bioavailability. The ester linkage is hydrolyzed in vivo by plasma esterases to release the active carboxylic acid pharmacophore.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7656, Benzyl 3-phenylpropionate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Phenethyl phenylacetate Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Steglich Esterification Protocol for Sterically Hindered Phenols

Abstract & Introduction The esterification of sterically hindered phenols (e.g., 2,6-di-tert-butylphenol derivatives) represents a significant challenge in medicinal chemistry and process development. Traditional Fischer...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

The esterification of sterically hindered phenols (e.g., 2,6-di-tert-butylphenol derivatives) represents a significant challenge in medicinal chemistry and process development. Traditional Fischer esterification often fails due to the reversibility of the reaction and the steric bulk shielding the nucleophilic hydroxyl group.

The Steglich esterification , utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is the industry-standard solution for mild esterification.[1] However, for hindered substrates, the standard protocol (catalytic DMAP) frequently results in low yields and high contamination with the thermodynamically stable


-acylurea  byproduct.

This guide details a Modified Steglich Protocol specifically optimized for hindered phenols. It shifts from the traditional catalytic model to a stoichiometric activation model to kinetically outcompete the irreversible


 acyl migration side reaction.

Mechanistic Insight: The Kinetic Competition

To master this reaction, one must understand the "Race Condition" occurring in the flask.

  • Activation: The carboxylic acid reacts with DCC to form the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -acylisourea .[2]
    
  • The Fork in the Road:

    • Path A (Desired): The nucleophile (phenol) attacks the

      
      -acylisourea.
      
    • Path B (Undesired): The

      
      -acylisourea undergoes an intramolecular 
      
      
      
      acyl migration to form
      
      
      -acylurea
      .

The Problem with Hindered Phenols: Steric bulk renders the phenol a poor nucleophile (


). The 

-acylisourea intermediate accumulates, leading to the exclusive formation of the

-acylurea byproduct.

The Solution (The DMAP Shunt): DMAP acts as a hyper-nucleophilic acyl transfer agent.[2] It attacks the


-acylisourea orders of magnitude faster than the rearrangement occurs (

), forming a reactive

-acylpyridinium
salt ("Active Ester"). This intermediate is immune to rearrangement and is sufficiently electrophilic to be attacked by the hindered phenol.
Diagram 1: Mechanistic Competition & DMAP Intervention

SteglichMechanism Acid Carboxylic Acid O_Acyl O-Acylisourea (Unstable Intermediate) Acid->O_Acyl Activation DCC DCC DCC->O_Acyl Activation Rearrange N-Acylurea (Dead-End Byproduct) O_Acyl->Rearrange Slow Rearrangement (Dominates if Phenol is slow) ActiveEster N-Acylpyridinium (Active Ester) O_Acyl->ActiveEster Fast DMAP Attack (Kinetically Favored) DMAP DMAP (Acyl Transfer) DMAP->ActiveEster ActiveEster->DMAP Regenerated Product Target Ester ActiveEster->Product Phenol Attack DCU DCU (Insoluble Urea) ActiveEster->DCU Phenol Hindered Phenol Phenol->Product

Caption: Kinetic competition between N-acylurea formation and DMAP-mediated active ester generation.

Critical Parameters & Optimization

For hindered substrates, the "Standard Protocol" (1.0 eq Acid, 1.0 eq Phenol, 1.1 eq DCC, 0.1 eq DMAP) is often insufficient.

Table 1: Optimization Matrix for Hindered Phenols
ParameterStandard ConditionHindered Substrate Condition Rationale
DMAP Loading 0.05 – 0.10 eq (Catalytic)0.50 – 2.00 eq (Stoichiometric) High concentration ensures rapid conversion of

-acylisourea to Active Ester before rearrangement occurs.
Solvent DCM (Dichloromethane)DCM (Primary) or CHCl

DCM minimizes

-acylurea formation compared to THF or DMF.
Temperature 0°C

RT
-10°C

RT
Lower initial temperature suppresses the unimolecular rearrangement rate (

).
Addition Order Acid + Phenol + DMAP

add DCC
Acid + DCC

add DMAP/Phenol
Inverse Addition: Pre-forming the

-acylisourea at low temp can sometimes help, though standard addition is safer for preventing racemization.
Coupling Agent DCCEDC[3][4]·HCl EDC urea byproducts are water-soluble, simplifying workup if the hindered ester is acid-stable.

Detailed Experimental Protocol

Target: Esterification of 2,6-di-tert-butylphenol (Model Hindered Substrate) with Benzoic Acid.

Phase A: Preparation
  • Drying: Flame-dry all glassware under vacuum and backfill with Argon/Nitrogen. Moisture consumes DCC, forming DCU without product.

  • Solvent: Use anhydrous DCM. If commercial anhydrous solvent is unavailable, distill over CaH

    
    .
    
Phase B: Reaction Setup (The "High DMAP" Method)
  • Dissolution: In a 250 mL round-bottom flask, dissolve Carboxylic Acid (1.0 equiv, 10 mmol) and Hindered Phenol (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL, 0.2 M).

  • Catalyst Addition: Add DMAP (0.5 – 1.0 equiv, 5-10 mmol).

    • Note: Yes, this is a high loading. For extremely hindered substrates, up to 2.0 equiv may be necessary.

  • Cooling: Cool the reaction mixture to 0°C using an ice/water bath. Stir for 10 minutes.

  • Activation: Add DCC (1.2 equiv, 12 mmol) dissolved in a minimal amount of DCM dropwise over 15 minutes.

    • Observation: A white precipitate (DCU) will begin to form almost immediately.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–24 hours.

    • Monitoring: Check TLC. If the spot for the phenol persists, do not add more DCC. Add more DMAP (0.5 eq) to force the equilibrium.

Phase C: Workup & DCU Removal (The "Pain Point")

Dicyclohexylurea (DCU) is notoriously difficult to remove completely. It is slightly soluble in DCM, leading to contamination.

Method 1: Chemical Precipitation (Preferred)

  • Cooling: Cool the reaction mixture to -20°C (freezer) for 2 hours.

  • Filtration: Filter the cold mixture through a sintered glass funnel (Celite pad). Wash the cake with cold DCM.

  • Evaporation: Concentrate the filtrate to ~10 mL.

  • Ether Crash: Add cold Diethyl Ether (Et

    
    O) or Hexane. DCU is virtually insoluble in these solvents and will precipitate out.[5][6] Filter again.
    

Method 2: Chemical Wash (If Product is Acid Stable)

  • Dilute filtrate with Et

    
    O.
    
  • Wash with 0.5 M HCl (2x). This removes the excess DMAP (forming water-soluble salts) and converts any residual soluble DCC into urea.

  • Wash with Sat.[6] NaHCO

    
     (removes unreacted acid) and Brine.
    
  • Dry over Na

    
    SO
    
    
    
    .
Diagram 2: Workup Workflow

WorkupFlow Reaction Crude Reaction Mix (DCM, Product, DCU, DMAP) ColdFilter 1. Cool to -20°C 2. Filter through Celite Reaction->ColdFilter Filtrate1 Filtrate (Soluble DCU remains) ColdFilter->Filtrate1 SolventSwap Evaporate DCM Re-dissolve in Cold Ether/Hexane Filtrate1->SolventSwap pptDCU Precipitation of Residual DCU SolventSwap->pptDCU Filter2 Filtration pptDCU->Filter2 AcidWash Wash w/ 0.5M HCl (Removes DMAP) Filter2->AcidWash FinalProduct Pure Ester AcidWash->FinalProduct

Caption: Optimized workflow for the removal of stubborn DCU and excess DMAP.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield / N-Acylurea formed Slow nucleophilic attack allows rearrangement.Increase DMAP to 1.5–2.0 equiv. Ensure temperature starts at 0°C.
Starting Material Remains Phenol is too hindered.Switch solvent to Chloroform (higher boiling point) and reflux after the initial 0°C activation period.
Product contaminated with white solid Residual DCU.Dissolve product in Acetone, cool to -20°C, filter. DCU is very insoluble in cold acetone.
Reagents turn to goo/gum Moisture ingress.DCC hydrolyzes to DCU immediately in wet solvents. Repeat with freshly distilled solvents.

Safety & Toxicology

  • DCC (Dicyclohexylcarbodiimide): Potent allergen and sensitizer. Contact with skin can cause severe dermatitis. Inhalation of dust is hazardous. Handle only in a fume hood.

  • DMAP: Highly toxic by absorption.

  • DCU: Generally inert but constitutes a fine dust hazard during filtration.

References

  • Original Methodology: Neises, B., & Steglich, W. (1978).[7][2][8][9][10][11] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[8][9]

  • Mechanism & Side Reactions: Sheehan, J. C., & Hess, G. P. (1955).[7] A New Method of Forming Peptide Bonds.[7][9] Journal of the American Chemical Society, 77(4), 1067–1068.[7]

  • Review of Esterification: Otera, J. (2003).[9] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[9] (General Reference for hindered substrates).

  • DCU Removal Protocols: BenchChem Application Note. Removal of Dicyclohexylurea (DCU).[3][5][6][12]

Sources

Application

p-toluoyl chloride reaction with 3,5-dimethylphenol procedure

Application Note: High-Yield Synthesis of 3,5-Dimethylphenyl 4-Methylbenzoate via Pyridine-Catalyzed Acyl Substitution Introduction & Mechanistic Rationale Aryl esters such as 3,5-dimethylphenyl 4-methylbenzoate (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of 3,5-Dimethylphenyl 4-Methylbenzoate via Pyridine-Catalyzed Acyl Substitution

Introduction & Mechanistic Rationale

Aryl esters such as 3,5-dimethylphenyl 4-methylbenzoate (also known as 3,5-dimethylphenyl p-toluate) are critical intermediates in drug development and materials science. They frequently serve as precursors for aluminum chloride-mediated Fries rearrangements to yield highly functionalized benzophenone derivatives (e.g., 2-hydroxy-4,6-dimethyl-4'-methylbenzophenone), which are utilized in the synthesis of active pharmaceutical ingredients and UV-absorbing compounds[1].

The synthesis relies on a nucleophilic acyl substitution between p-toluoyl chloride and 3,5-dimethylphenol. Rather than relying on a simple biphasic Schotten-Baumann reaction, this protocol utilizes anhydrous pyridine as both the solvent and a nucleophilic catalyst[2]. Pyridine attacks the acyl chloride to form a highly reactive acylpyridinium intermediate, significantly lowering the activation energy for the subsequent nucleophilic attack by the sterically hindered 3,5-dimethylphenol. Furthermore, pyridine acts as an acid scavenger, neutralizing the generated hydrochloric acid to prevent undesired side reactions and product degradation.

Mechanism Acyl p-Toluoyl Chloride (Electrophile) Intermediate Acylpyridinium Intermediate Acyl->Intermediate + Pyridine Pyr Pyridine (Catalyst/Base) Pyr->Intermediate Product 3,5-Dimethylphenyl 4-methylbenzoate Intermediate->Product + Phenol Byproduct Pyridinium Chloride Intermediate->Byproduct HCl transfer Phenol 3,5-Dimethylphenol (Nucleophile) Phenol->Product

Figure 1: Pyridine-catalyzed nucleophilic acyl substitution mechanism.

Materials and Reagents

The following table summarizes the stoichiometric requirements for a ~1 molar scale synthesis[2].

ReagentMW ( g/mol )Mass / VolumeMolesEquivalentsRole
p-Toluoyl chloride 154.59154 g0.9961.00Electrophile
3,5-Dimethylphenol 122.16122 g0.9981.00Nucleophile
Pyridine (Anhydrous) 79.10200 mL~2.48~2.50Solvent / Catalyst / Base
Diethyl Ether 74.121250 mLN/AN/AExtraction Solvent
1N NaOH (aq) 40.00As neededN/AN/AAcidic Impurity Scavenger
2N HCl (aq) 36.46As neededN/AN/ABasic Impurity Scavenger
Light Petroleum N/A550 mLN/AN/ACrystallization Solvent

Experimental Workflow

Workflow Start 1. Dissolve 3,5-Dimethylphenol in Anhydrous Pyridine Add 2. Dropwise Addition of p-Toluoyl Chloride (30 min) Start->Add Heat 3. Heat on Steambath (80°C, 3 hours) Add->Heat Extract 4. Biphasic Extraction (Diethyl Ether / Water) Heat->Extract Wash1 5. Wash Organic Phase: 1N NaOH (Removes Phenol/Acid) Extract->Wash1 Wash2 6. Wash Organic Phase: 2N HCl (Removes Pyridine) Wash1->Wash2 Dry 7. Dry over Na2SO4 & Evaporate in vacuo Wash2->Dry Cryst 8. Recrystallization (Light Petroleum, 40-60°C) Dry->Cryst Product Pure 3,5-Dimethylphenyl 4-methylbenzoate Cryst->Product

Figure 2: Experimental workflow for the synthesis, extraction, and purification of the aryl ester.

Step-by-Step Protocol & Causality

Phase 1: Reaction Setup & Exotherm Control

  • Preparation : In a suitably sized round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 122 g of 3,5-dimethylphenol in 200 mL of anhydrous pyridine[2].

  • Controlled Addition : Slowly add 154 g of p-toluoyl chloride dropwise over a period of 30 minutes[2].

    • Causality: The formation of the acylpyridinium intermediate and subsequent esterification is highly exothermic. The 30-minute addition rate controls the thermal runaway, allowing the internal temperature to rise steadily to approximately 80 °C without boiling over[2].

Phase 2: Reaction Progression & In-Process Control (IPC) 3. Heating : Transfer the flask to a steambath and heat the mixture with continuous stirring for 3 hours[2].

  • Causality: Extended heating ensures complete conversion of the sterically hindered phenol.

  • IPC (Self-Validation) : After 2.5 hours, sample the reaction mixture, dilute in ether, and perform Thin-Layer Chromatography (TLC) against starting materials to confirm the complete disappearance of the phenol.

Phase 3: Quenching & Biphasic Extraction 5. Cooling & Dilution : Cool the reaction mixture to room temperature. Add 500 mL of diethyl ether followed by 2000 mL of distilled water[2].

  • Causality: Water quenches any unreacted acyl chloride (converting it to p-toluic acid) and dissolves the precipitated pyridinium chloride salts. Ether serves as the organic carrier for the highly lipophilic product.

  • Phase Separation : Transfer to a separatory funnel and separate the organic layer. Extract the aqueous layer with additional diethyl ether (3 × 250 mL)[2]. Combine all organic fractions.

Phase 4: Orthogonal Washing Strategy (Self-Validating Purification) This sequence chemically separates the neutral product from impurities based on pKa differentials[2]. 7. Alkaline Wash : Wash the combined ether solutions with 1N aqueous sodium hydroxide (NaOH)[2].

  • Causality: NaOH (pH > 13) deprotonates unreacted 3,5-dimethylphenol (pKa ~10.1) and p-toluic acid (pKa ~4.3), converting them into water-soluble sodium salts that partition cleanly into the aqueous waste.

  • Acidic Wash : Wash the organic phase with 2N hydrochloric acid (HCl)[2].

    • Causality: HCl (pH < 0) protonates residual pyridine (pKa ~5.2), forming water-soluble pyridinium chloride, effectively removing the basic catalyst from the organic stream.

  • Neutral Wash : Perform a final wash with distilled water to remove residual inorganic salts[2].

Phase 5: Isolation & Crystallization 10. Drying : Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄) to remove trace water, then filter[2]. 11. Concentration : Evaporate the diethyl ether in vacuo using a rotary evaporator[2]. 12. Recrystallization : Dissolve the crude residue in 550 mL of hot light petroleum (b.p. 40°–60° C)[2]. Allow the solution to cool slowly to induce crystallization. Filter and dry the crystals.

  • Causality: Light petroleum provides ideal differential solubility—dissolving the ester completely at boiling temperatures but forcing precipitation upon cooling, yielding high-purity crystals without the need for column chromatography.

Data & Yield Analysis

Following the protocol yields a highly pure crystalline solid. The expected analytical parameters are summarized below[2].

ParameterExpected ResultNotes
Appearance White to off-white crystalsVisual confirmation of purity
Melting Point 55°C – 57°CSharp melting point indicates high purity[2]
Actual Yield ~203 gBased on 1-molar scale input[2]
Percent Yield ~84.8%High efficiency due to pyridine catalysis

References

  • Synthesis of 3.5-dimethylphenyl p-toluate. PrepChem. URL:[Link]

  • US4201790A - Benzophenone derivatives. May & Baker Limited (Google Patents).
  • 2-Hydroxy-2',4,4',6-tetramethyl-benzophenone (Fries Rearrangement Precursor). MolAid / MDPI Molecules. URL: [Link]

Sources

Method

Application Notes and Protocols: The Role of Aryl p-Toluates in the Design of Advanced Liquid Crystal Mesogens

These application notes serve as a detailed guide for researchers, scientists, and professionals in drug development on the strategic use of aryl p-toluates in the design and synthesis of calamitic liquid crystal mesogen...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a detailed guide for researchers, scientists, and professionals in drug development on the strategic use of aryl p-toluates in the design and synthesis of calamitic liquid crystal mesogens. This document provides an in-depth exploration of the molecular architecture, synthesis, and characterization of these materials, highlighting their significance in the development of advanced electro-optical and biomedical technologies.

The Strategic Importance of Molecular Design in Liquid Crystal Engineering

The field of liquid crystals (LCs) is fundamentally driven by the precise engineering of molecular architecture. The self-assembling nature of these materials, which exhibit phases of matter intermediate between conventional liquids and solid crystals, is a direct consequence of their molecular shape and intermolecular interactions.[1] Calamitic, or rod-like, mesogens are a cornerstone of liquid crystal technology, forming the basis for the multi-billion dollar liquid crystal display (LCD) industry.[2][3] The properties of a liquid crystal material, such as its mesophase type (nematic, smectic, etc.), temperature range, birefringence, and dielectric anisotropy, are all dictated by the subtle interplay of its constituent molecular fragments.[1][4][5]

A typical calamitic mesogen consists of three key components: a rigid core, flexible terminal chains, and often, linking groups connecting these elements. The rigid core, typically composed of two or more aromatic rings, is the primary determinant of the molecule's anisotropy and its ability to form a liquid crystalline phase. The terminal chains, usually alkyl or alkoxy groups, influence the melting point and the stability of the mesophase.

The Aryl p-Toluate Moiety: A Versatile Building Block for Mesogen Synthesis

The aryl p-toluate group has emerged as a highly effective and versatile component in the design of calamitic mesogens. Its structure, which consists of a p-toluate (4-methylbenzoate) ester linked to an aryl group, offers a unique combination of properties that are highly desirable for liquid crystal applications.

Key Attributes of the Aryl p-Toluate Moiety:

  • Rigidity and Linearity: The ester linkage and the aromatic rings contribute to the overall rigidity and linear shape of the mesogen, which is essential for the formation of stable liquid crystal phases.

  • Polarity and Dipole Moment: The carbonyl group in the ester linkage introduces a significant dipole moment, which can be strategically manipulated to control the dielectric anisotropy of the resulting liquid crystal material. This is a critical parameter for display applications, as it governs the response of the liquid crystal to an applied electric field.

  • Chemical Stability: The ester linkage is generally stable to heat and moisture, contributing to the overall durability of the liquid crystal material.

  • Synthetic Accessibility: Aryl p-toluates can be readily synthesized through standard esterification reactions, making them an attractive choice for both academic research and industrial production.[6]

Application Note: Design and Synthesis of a Nematic Liquid Crystal Based on an Aryl p-Toluate Core

Nematic liquid crystals are characterized by long-range orientational order of the molecular long axes, but no positional order.[1][6] This combination of fluidity and anisotropy makes them ideal for use in a wide range of electro-optical devices, including the ubiquitous twisted nematic (TN) and super-twisted nematic (STN) displays.[7][8]

This application note details the design and synthesis of a representative nematic liquid crystal incorporating an aryl p-toluate moiety.

Molecular Design Strategy

The target molecule, 4'-hexyloxyphenyl 4-methylbenzoate , is designed to exhibit a stable nematic phase at a convenient temperature range.

  • Rigid Core: The core consists of a phenyl ring from the p-toluate group and a second phenyl ring from the 4'-hexyloxyphenol. The ester linkage provides a degree of rigidity and contributes to the overall linear shape.

  • Terminal Groups: A methyl group from the p-toluate and a hexyloxy chain on the phenol provide a balance of polarity and flexibility. The hexyloxy chain helps to lower the melting point and stabilize the nematic phase.

Synthesis Protocol

The synthesis of 4'-hexyloxyphenyl 4-methylbenzoate is a straightforward esterification reaction.

Materials:

  • 4-Hexyloxyphenol

  • p-Toluoyl chloride

  • Pyridine (or another suitable base)

  • Dichloromethane (DCM) or another suitable solvent

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve 4-hexyloxyphenol (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (1.1 equivalents) to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of p-toluoyl chloride (1 equivalent) in dry DCM to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a white crystalline solid.

Characterization Workflow

The synthesized compound should be thoroughly characterized to confirm its structure and liquid crystalline properties.

Structural Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the synthesized compound.[4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the ester carbonyl stretch.[9]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Mesophase Characterization:

  • Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.[4] This technique is crucial for identifying the melting point and the clearing point (the transition from the liquid crystal phase to the isotropic liquid phase).

  • Polarized Optical Microscopy (POM): To visually identify the liquid crystal phase and its texture.[1][4] The nematic phase will typically exhibit a characteristic Schlieren or threaded texture.

Application Note: Aryl p-Toluates in Ferroelectric Liquid Crystals

Ferroelectric liquid crystals (FLCs) are a class of materials that exhibit spontaneous electric polarization.[10] This property arises from the chiral nature of the molecules and their arrangement in a tilted smectic C phase (SmC*). FLCs are of great interest for applications in fast-switching displays and other electro-optical devices due to their bistable switching behavior.

The incorporation of an aryl p-toluate moiety into a chiral mesogen can be a powerful strategy for designing novel FLC materials. The polarity of the ester group can contribute to the overall molecular dipole moment, which is a key factor in determining the magnitude of the spontaneous polarization.

Design Considerations for Ferroelectric Aryl p-Toluate Mesogens

To achieve a ferroelectric phase, the mesogen must be chiral and exhibit a tilted smectic phase. This is typically achieved by introducing a chiral center into one of the terminal chains.

Example Design: A chiral alkyl chain, such as (S)-2-methylbutoxy, can be attached to the phenolic end of an aryl p-toluate core. The resulting molecule would have the necessary chirality to potentially form a ferroelectric SmC* phase.

Experimental Protocol: Inducing Ferroelectricity with a Chiral Dopant

An alternative approach to creating a ferroelectric liquid crystal is to dope a non-chiral smectic C host material with a chiral dopant.[7][8] Aryl p-toluates with a chiral center can be designed as effective chiral dopants.

Procedure:

  • Synthesize a chiral aryl p-toluate dopant.

  • Prepare a series of mixtures of the chiral dopant in a commercially available achiral smectic C host material at varying concentrations.

  • Characterize the phase behavior of the mixtures using DSC and POM.

  • Measure the spontaneous polarization and switching time of the ferroelectric mixtures using standard electro-optical techniques.

Data Presentation: Properties of Aryl p-Toluate Mesogens

The following table summarizes the expected properties of a hypothetical series of aryl p-toluate mesogens with varying alkyl chain lengths.

CompoundR GroupMelting Point (°C)Clearing Point (°C)Mesophase
1 C₄H₉85105Nematic
2 C₅H₁₁82115Nematic
3 C₆H₁₃78120Nematic
4 C₇H₁₅75118Smectic A, Nematic
5 C₈H₁₇72115Smectic A, Nematic

Visualizations

Molecular Structure of an Aryl p-Toluate Mesogen

Caption: General molecular structure of an aryl p-toluate mesogen.

Synthesis and Characterization Workflow

start Start: Starting Materials synthesis Synthesis: Esterification Reaction start->synthesis purification Purification: Recrystallization synthesis->purification structural Structural Characterization: NMR, IR, MS purification->structural mesophase Mesophase Characterization: DSC, POM structural->mesophase end End: Characterized Mesogen mesophase->end

Caption: A typical workflow for the synthesis and characterization of an aryl p-toluate liquid crystal.

Conclusion

Aryl p-toluates represent a valuable and versatile class of building blocks for the design of advanced liquid crystal materials. Their favorable combination of rigidity, polarity, and synthetic accessibility makes them suitable for a wide range of applications, from high-performance liquid crystal displays to novel ferroelectric devices. The protocols and guidelines presented in this document provide a solid foundation for researchers and scientists to explore the rich potential of aryl p-toluates in the exciting and ever-evolving field of liquid crystals.

References

  • Dixit, S. (n.d.). Novel Thermotropic Liquid Crystals with Lateral Aryl Substituent. International Science Community Association. Retrieved from [Link]

  • Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. (2009). MDPI. Retrieved from [Link]

  • Synthesis of novel liquid crystal compounds and their blood compatibility as anticoagulative materials. (2006). PubMed. Retrieved from [Link]

  • Synthesis and Polymerization of Liquid Crystals Containing Vinyl and Mercapto Groups. (n.d.). Retrieved from [Link]

  • Insights into the nanostructuring and phase behaviour of an all-aromatic prototypical nematic liquid crystal. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of Liquid Crystals. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Dielectric Properties of Dual-Frequency Reactive Mesogens before and after Photopolymerization. (2014). PMC. Retrieved from [Link]

  • Thermotropic Ionic Liquid Crystals. (n.d.). PMC. Retrieved from [Link]

  • Synthesis of Liquid Crystal Compound with Azo Linaker and Effect of Terminal Group on Liquid Crystal Properties. (2025). International Journal of Research in Engineering and Science. Retrieved from [Link]

  • 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. (2024). PMC. Retrieved from [Link]

  • Exploring the Impact of Linkage Structure in Ferroelectric Nematic and Smectic Liquid Crystals. (2024). PMC. Retrieved from [Link]

  • 4,6-Diaryl-5,5-difluoro-1,3-dioxanes as chiral dopants for liquid crystal compositions. (2024). Retrieved from [Link]

  • Ferroelectric Nanoparticles in Liquid Crystals: Recent Progress and Current Challenges. (2017). Retrieved from [Link]

  • Design of Liquid Crystal Materials Based on Palmitate, Oleate, and Linoleate Derivatives for Optoelectronic Applications. (2023). Semantic Scholar. Retrieved from [Link]

  • On Potential Application of Metallomesogen Materials in Liquid Crystal Displays. (n.d.). researchopenworld.com. Retrieved from [Link]

  • Ferroelectric liquid crystal mixtures induced by l-mentol derivatives | Request PDF. (n.d.). Retrieved from [Link]

  • The Effect of Nematic Liquid Crystal on the Performance of Dye-Sensitized Solar Cells. (2025). Retrieved from [Link]

  • Molecular structures of the most common mesogens forming liquid crystalline mesophases and corresponding transition temperatures. (n.d.). ResearchGate. Retrieved from [Link]

  • Ferroelectricity in liquid crystals—materials, properties and applications. (n.d.). ResearchGate. Retrieved from [Link]

  • First-Principles Experimental Demonstration of Ferroelectricity in a Thermotropic Nematic Liquid Crystal: Polar Domains and Striking Electro-Optics. (n.d.). Retrieved from [Link]

  • New Calamitic Mesogens Exhibiting Aggregation-Induced Emission (AIE). (2024). MDPI. Retrieved from [Link]

  • Novel 5-Aryl-[4][11][12]triazoloquinazoline Fluorophores: Synthesis, Comparative Studies of the Optical Properties and ICT-Based Sensing Application. (2025). MDPI. Retrieved from [Link]

  • Ethyl p-toluate | C10H12O2 | CID 66743. (n.d.). PubChem. Retrieved from [Link]

Sources

Application

Application Note: 3,5-Dimethylphenyl Esters in Polymer Therapeutics &amp; Medical Materials

This Application Note is structured for Drug Development Professionals and Polymer Scientists . It focuses on the high-value application of 3,5-dimethylphenyl esters as Tunable Reactive Scaffolds for Polymer-Drug Conjuga...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured for Drug Development Professionals and Polymer Scientists . It focuses on the high-value application of 3,5-dimethylphenyl esters as Tunable Reactive Scaffolds for Polymer-Drug Conjugates and as Steric Stabilizers in medical-grade plastics.

[1]

Executive Summary

In the landscape of pharmaceutical polymers, 3,5-dimethylphenyl (DMP) esters occupy a critical niche between hyper-reactive "active esters" (e.g., pentafluorophenyl, N-hydroxysuccinimide) and inert aliphatic esters. The 3,5-dimethyl substitution pattern provides a unique steric gate , rendering the ester bond hydrolytically stable under physiological conditions while remaining susceptible to aminolysis by primary amine payloads or enzymatic cleavage.

This guide details two primary workflows:

  • Reactive Scaffolds: Using Poly(3,5-dimethylphenyl acrylate) (PDMPA) for the controlled conjugation of amine-bearing drugs (Post-Polymerization Modification).

  • Stabilizing Additives: Utilizing DMP esters as antioxidant precursors in medical-grade polymer formulations.

Mechanism of Action: The "Steric Gate" Effect

The utility of 3,5-dimethylphenyl esters stems from the electronic and steric properties of the 3,5-dimethylphenol leaving group.

  • Electronic Effect: The methyl groups are weak electron donors, making the carbonyl carbon less electrophilic than p-nitrophenyl or pentafluorophenyl esters. This prevents premature hydrolysis during storage or in aqueous buffers.

  • Steric Effect: The methyl groups at the meta positions create a "steric fence" that blocks bulky nucleophiles (like water) but allows access to smaller, stronger nucleophiles (like primary amines) or specific esterases.

Chemical Pathway: Aminolysis vs. Hydrolysis

ReactionPathway cluster_mechanism Steric Gating Mechanism Polymer Polymer Backbone (Pendant DMP Ester) Water Water (Hydrolysis) Polymer->Water Slow/Blocked TS_Amine Tetrahedral Intermediate (Amine Attack) Polymer->TS_Amine + Amine (Fast) Amine Drug Payload (R-NH2) Amine->TS_Amine Product Polymer-Drug Conjugate (Stable Amide) TS_Amine->Product Collapse LeavingGroup 3,5-Dimethylphenol (Byproduct) TS_Amine->LeavingGroup

Figure 1: Reaction pathway showing the selective aminolysis of DMP esters. The steric bulk of the 3,5-dimethyl group retards hydrolysis (red dashed line) while permitting aminolysis by drug payloads.

Application 1: Reactive Scaffolds for Drug Conjugation

This protocol describes the synthesis of Poly(3,5-dimethylphenyl acrylate) via RAFT polymerization, followed by conjugation with a model amine drug. This method is superior to direct polymerization of drug-monomers as it ensures uniform polymer chain growth before drug attachment.

Protocol A: Monomer Synthesis (3,5-Dimethylphenyl Acrylate)

Reagents: 3,5-Dimethylphenol, Acryloyl chloride, Triethylamine (TEA), Dichloromethane (DCM).

  • Dissolution: Dissolve 3,5-dimethylphenol (12.2 g, 0.1 mol) and TEA (15.3 mL, 0.11 mol) in anhydrous DCM (100 mL) in a round-bottom flask under nitrogen.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Dropwise add acryloyl chloride (8.9 mL, 0.11 mol) over 30 minutes. The reaction is exothermic; maintain T < 5°C.

  • Reaction: Stir at 0°C for 2 hours, then warm to room temperature (RT) and stir overnight.

  • Workup: Filter off the precipitated triethylamine hydrochloride salts. Wash the filtrate with 1M HCl (2x), saturated NaHCO3 (2x), and brine.

  • Purification: Dry over MgSO4, concentrate in vacuo, and purify via column chromatography (Hexane/EtOAc 9:1) or vacuum distillation.

    • Yield: Typically >85% (Clear, colorless liquid).

    • Validation: 1H NMR (CDCl3): δ 5.8-6.6 (vinyl protons), 6.8 (aromatic protons), 2.3 (methyl groups).

Protocol B: RAFT Polymerization

Objective: Synthesize a well-defined homopolymer P(DMPA) with low dispersity (Đ < 1.2).

  • Charge: In a Schlenk tube, combine:

    • Monomer: 3,5-Dimethylphenyl acrylate (2.0 g)

    • Chain Transfer Agent (CTA): 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (Ratio [M]:[CTA] = 100:1)

    • Initiator: AIBN (Ratio [CTA]:[I] = 5:1)

    • Solvent: Anisole (50 wt% solids)

  • Degas: Perform 3 freeze-pump-thaw cycles to remove oxygen.

  • Polymerize: Immerse in an oil bath at 70°C for 12 hours.

  • Quench: Cool to RT and expose to air.

  • Isolate: Precipitate into cold methanol (3x). Dry under vacuum.

    • Characterization: GPC (THF) for Mn and Đ; 1H NMR for conversion.

Protocol C: Post-Polymerization Modification (Drug Conjugation)

Reagents: P(DMPA), Amine-containing drug (e.g., Doxorubicin, or model amine like Benzylamine), TEA, DMF.

  • Solubilization: Dissolve P(DMPA) (100 mg) in anhydrous DMF (2 mL).

  • Activation: Add the amine payload (1.5 equiv per ester unit) and TEA (1.5 equiv).

    • Note: For valuable drugs, use 0.9 equiv of drug to ensure 100% drug consumption, leaving some residual esters.

  • Incubation: Stir at 40°C for 24 hours. (Higher T is required compared to PFP esters due to the stability of the DMP ester).

  • Purification: Dialyze against DMF, then water, to remove the released 3,5-dimethylphenol and unreacted drug.

  • Analysis: UV-Vis (for drug content) and FTIR (disappearance of ester C=O at ~1750 cm⁻¹, appearance of amide C=O at ~1650 cm⁻¹).

Application 2: Stabilizing Additives in Medical Plastics

In melt-processing of medical polymers (e.g., Polypropylene syringes, PVC tubing), 3,5-dimethylphenyl esters act as phenolic antioxidant precursors . Upon thermal stress or shear, they can undergo Fries rearrangement or radical scavenging, protecting the polymer backbone.

Comparative Data: Hydrolytic Stability The following table compares 3,5-DMP esters against common active esters, highlighting their suitability for aqueous storage.

Ester TypeLeaving Group pKaHydrolysis t1/2 (pH 7.4, 25°C)Aminolysis Rate (k_obs)Application Suitability
Pentafluorophenyl (PFP)~5.5< 1 hourFastRapid conjugation, unstable in water.
N-Hydroxysuccinimide (NHS)~6.0~2-4 hoursFastProtein labeling, moisture sensitive.
3,5-Dimethylphenyl (DMP) ~10.1 > 2 weeks Moderate Stable prodrugs, slow-release carriers.
Phenyl Ester~9.9~3 daysModerateGeneral purpose, less selective.

Experimental Workflow Diagram

Workflow Start Start: Monomer Synthesis Step1 1. Acrylation of 3,5-Dimethylphenol (DCM, TEA, 0°C) Start->Step1 Step2 2. RAFT Polymerization (70°C, Anisole) Step1->Step2 Check1 QC: GPC & NMR (Target Mn, Đ < 1.2) Step2->Check1 Check1->Step2 Fail (Adjust Ratio) Step3 3. Drug Conjugation (Aminolysis) (DMF, 40°C, Amine-Drug) Check1->Step3 Pass Step4 4. Purification (Dialysis/Precipitation) Step3->Step4 End Final Product: Polymer-Drug Conjugate Step4->End

Figure 2: Step-by-step workflow for synthesizing polymer-drug conjugates using the DMP ester platform.

Troubleshooting & Optimization

  • Issue: Low Conjugation Efficiency.

    • Cause: The 3,5-dimethyl group provides significant steric hindrance.

    • Solution: Increase reaction temperature to 50-60°C or use a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Note that DMAP may increase hydrolysis risk if water is present.

  • Issue: Polymer Precipitation during Modification.

    • Cause: Conversion of hydrophobic DMP esters to hydrophilic amides changes solubility.

    • Solution: Use a co-solvent mixture (e.g., DMF/DMSO) or ensure the final conjugate is soluble in the reaction medium.

  • Issue: Residual Phenol Smell.

    • Cause: 3,5-dimethylphenol has a distinct odor and is difficult to remove.

    • Solution: Precipitants must be chosen carefully. Methanol is usually effective. For medical applications, extensive dialysis or preparative SEC is required to remove trace phenol.

References

  • Post-Polymerization Modification of Monomer Units. Matyjaszewski Polymer Group. (Discusses general strategies for active ester modification in ATRP/RAFT). Link

  • Comparative Aminolysis Kinetics of Different Active Ester Polymer Brush Platforms. Macromolecules. (Comparison of PFP vs. NHS kinetics, establishing the baseline for ester reactivity). Link

  • Fatty acids as molecular carriers in cleavable antifungal conjugates. European Journal of Medicinal Chemistry. (Demonstrates the use of 3,5-dimethylphenyl esters as esterase-cleavable prodrug handles). Link

  • Optimization of the regioselective synthesis of mixed cellulose 3,5-dimethylphenyl carbamate selectors. Cellulose. (Authoritative source on the use of 3,5-dimethylphenyl motifs in chiral separation polymers). Link

  • ArPNO-Catalyzed Acylative Dynamic Kinetic Resolution... Access to Enantioenriched Phthalidyl Esters. Organic Letters. (Highlights the stability and reactivity profile of 3,5-dimethylphenyl esters in synthesis). Link

Method

Application Note: High-Purity Synthesis of Calamitic Liquid Crystals via Steglich Esterification

Executive Summary This guide details the synthesis, purification, and characterization of calamitic (rod-like) liquid crystals (LCs) containing ester linkages. While Schiff bases and azo-linkages are common, ester-linked...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthesis, purification, and characterization of calamitic (rod-like) liquid crystals (LCs) containing ester linkages. While Schiff bases and azo-linkages are common, ester-linked mesogens offer superior chemical stability and lower viscosity, making them critical for ferroelectric and nematic display applications.

We reject the traditional acid chloride route in favor of Steglich Esterification (DCC/DMAP coupling) . This protocol minimizes thermally induced isomerization and prevents the formation of HCl byproducts that can degrade sensitive terminal functionalities.

Strategic Synthesis Planning

The Calamitic Design Philosophy

A functional calamitic LC requires three structural components working in synergy:

  • Rigid Core (Mesogen): Usually two or more phenyl/heterocyclic rings.

  • Flexible Spacers: Alkyl chains (

    
    ) that induce fluidity and stabilize smectic phases.
    
  • Linkage: The ester group (-COO-) which imparts structural anisotropy and extends the conjugation length.

Why Steglich Esterification?

Many protocols suggest converting carboxylic acids to acid chlorides using


. We advise against this for high-precision LC synthesis  due to:
  • Harsh Conditions: Refluxing thionyl chloride can cleave ether linkages in the flexible tails.

  • Purification Difficulty: Acid chlorides are moisture-sensitive, leading to anhydride impurities that broaden phase transition peaks.

The Superior Route: Steglich esterification uses N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at room temperature. It is a self-driving reaction where the precipitation of dicyclohexylurea (DCU) visually indicates progress.

Workflow Visualization

The following diagram outlines the critical path from raw materials to a characterized mesogen.

LC_Synthesis_Workflow Start Start: 4-Hydroxybenzoic Acid Alkylation Step 1: Williamson Ether Synthesis (Attach Flexible Tail) Start->Alkylation R-Br, K2CO3 Intermed Intermediate: 4-Alkoxybenzoic Acid Alkylation->Intermed Hydrolysis (if ester used) Coupling Step 2: Steglich Coupling (DCC/DMAP + Phenol Derivative) Intermed->Coupling DCM, RT, 24h Purification Step 3: Purification (Remove DCU Urea) Coupling->Purification Filtration & Recrystallization Final Final Product: Calamitic Ester LC Purification->Final

Figure 1: Strategic workflow for the synthesis of phenyl benzoate liquid crystals.

Detailed Experimental Protocol

Target Molecule: 4-methoxyphenyl 4-(decyloxy)benzoate Note: This protocol is modular. Change the alkyl halide in Step 1 to tune the phase transition temperature.

Step 1: Synthesis of the "Tail" (4-Decyloxybenzoic Acid)

Objective: Attach the flexible spacer to the rigid core.

  • Reagents: Dissolve 4-hydroxybenzoic acid (10 mmol) in ethanol (50 mL). Add Potassium Hydroxide (KOH, 22 mmol).

  • Alkylation: Add 1-bromodecane (11 mmol) dropwise.

  • Reflux: Heat to reflux (

    
    ) for 12 hours.
    
    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting phenol spot must disappear.

  • Workup:

    • Pour reaction mixture into ice water (200 mL).

    • Acidify with HCl (10%) until pH ~2. The product will precipitate as a white solid.[1]

    • Filter and recrystallize from ethanol.

    • Yield Target: >85%. Melting Point Check: Ensure sharp melting point (approx 95-97°C for decyloxy derivative) before proceeding.

Step 2: The Steglich Coupling (Esterification)

Objective: Link the two cores under mild conditions.

Reagents:

  • Acid: 4-Decyloxybenzoic acid (from Step 1) - 1.0 eq (e.g., 5 mmol)

  • Phenol: 4-Methoxyphenol - 1.0 eq (5 mmol)

  • Coupling Agent: DCC - 1.1 eq (5.5 mmol)

  • Catalyst: DMAP - 0.1 eq (0.5 mmol)

  • Solvent: Dry Dichloromethane (DCM) - 30 mL

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the Acid and Phenol in dry DCM. Add DMAP.[1][2][3][4]

  • Activation: Cool the solution to

    
     in an ice bath.
    
  • Addition: Add DCC (dissolved in minimal DCM) dropwise over 10 minutes.

    • Observation: The solution will become cloudy within 20 minutes as DCU (urea byproduct) precipitates. This is the primary visual validation that the reaction is working.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 24 hours.

  • Filtration (Critical): Filter off the white DCU solid using a sintered glass funnel. Wash the solid with cold DCM.

  • Extraction: Wash the filtrate with:

    • 1x Water

    • 1x 5% Acetic Acid (removes DMAP)

    • 1x 5%

      
       (removes unreacted acid)
      
    • 1x Brine.

  • Drying: Dry over anhydrous

    
     and evaporate solvent.
    

Purification & Self-Validation

Liquid crystals are notoriously sensitive to impurities. A purity of 99.5% is often required to observe sharp phase transitions.

Recrystallization Protocol

Do not rely on column chromatography alone. Recrystallization is mandatory for LCs.

  • Solvent System: Ethanol/Hexane (1:1) or pure Ethanol.

  • Method: Dissolve crude product in hot ethanol. If the solution is slightly cloudy (residual DCU), filter hot. Cool slowly to RT, then to

    
    .
    
  • Repeated Cycles: Perform at least two recrystallizations.

Analytical Validation Table

Compare your data against these benchmarks to validate synthesis success.

TechniqueObservationInterpretation
TLC Single spot,

higher than starting acid.
Absence of starting material.
FTIR Strong peak at ~1730-1740

.
Formation of Ester Carbonyl (-COO-).
FTIR Absence of broad peak at 3200-3500

.
Confirmation of no residual OH (acid/phenol).
1H NMR Triplet at

~4.0 ppm (

).
Flexible tail intact.
1H NMR Shift of aromatic protons ortho to ester.Confirmation of linkage.

Characterization of Mesophases

Once synthesized, you must prove the material is a liquid crystal.

The Characterization Logic

Use the following decision tree to identify phases.

LC_Characterization Sample Synthesized Sample POM Polarized Optical Microscopy (Crossed Polarizers) Sample->POM Dark Dark Field (Isotropic) POM->Dark Above Clearing Point Bright Birefringent Texture POM->Bright Mesophase Schlieren Schlieren Texture (Thread-like) Bright->Schlieren Focal Focal Conic Fan (Layered) Bright->Focal Nematic Nematic Phase (N) Schlieren->Nematic Smectic Smectic Phase (SmA/SmC) Focal->Smectic DSC DSC Confirmation (Enthalpy Check) Nematic->DSC Low Enthalpy (< 2 kJ/mol) Smectic->DSC High Enthalpy (> 5 kJ/mol)

Figure 2: Decision tree for identifying Nematic vs. Smectic phases using POM and DSC.

Key Definitions for Analysis
  • Enantiotropic: The mesophase forms during both heating and cooling (Stable).

  • Monotropic: The mesophase forms only during cooling (Metastable).

  • Clearing Point (

    
    ):  The temperature where the LC turns into a clear isotropic liquid. Sharpness indicates purity. 
    

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Cloudy solution after filtration Residual DCU (Urea).Cool filtrate to

overnight; refilter.
Broad Phase Transition (>2°C) Impurities (likely unreacted phenol).Recrystallize again. Check NMR for phenol peaks.
Low Yield Hydrolysis of DCC before reaction.Ensure DCM is anhydrous . Dry glassware in oven.
No Mesophase (Direct Melting) Tail length too short.Increase alkyl chain length (e.g., from

to

).

References

  • Steglich Esterification Mechanism & Protocol Neises, B., & Steglich, W. (1978).[3] Simple Method for the Esterification of Carboxylic Acids.

  • Calamitic Liquid Crystal Structure-Property Relationships Goodby, J. W., et al. (2014). Handbook of Liquid Crystals.

  • Characterization Techniques (POM & DSC) BenchChem. (2025).[5] A Comparative Guide to Validating Liquid Crystal Phase Transition Temperatures: DSC vs. POM.

  • Purification Impacts on Phase Transitions Williams, J. C., et al. (2010). The accuracy of liquid-liquid phase transition temperatures determined from semiautomated light scattering measurements.

Sources

Application

Application Note: A Comprehensive Guide to the Synthesis of p-Toluic Acid Esters via the Schotten-Baumann Reaction

Audience: Researchers, scientists, and drug development professionals. Abstract: This technical guide provides a detailed exploration of the Schotten-Baumann reaction for the synthesis of p-toluic acid esters. It delves...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed exploration of the Schotten-Baumann reaction for the synthesis of p-toluic acid esters. It delves into the underlying nucleophilic acyl substitution mechanism, offers comprehensive, step-by-step protocols for the preparation of the requisite p-toluoyl chloride and its subsequent esterification, and discusses key parameters for reaction optimization. Furthermore, this document highlights the significance of p-toluic acid esters as intermediates in medicinal chemistry and their potential application as ester prodrugs to enhance the pharmacokinetic profiles of therapeutic agents. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure both reproducibility and a deep understanding of the chemical principles at play.

Foundational Principles: The Schotten-Baumann Reaction

First described by German chemists Carl Schotten and Eugen Baumann in the 1880s, the Schotten-Baumann reaction is a robust and highly versatile method for acylating alcohols, phenols, and amines.[1][2][3] The reaction facilitates the formation of stable ester or amide bonds by treating the nucleophile (an alcohol or amine) with an acyl chloride in the presence of a base.[2][4]

The process is typically conducted under what is known as "Schotten-Baumann conditions," which refers to a two-phase solvent system, most commonly an organic solvent immiscible with an aqueous solution containing the base.[1][4][5] This biphasic environment is advantageous as it allows the base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product, while simultaneously minimizing the competitive hydrolysis of the reactive acyl chloride.[2][6] Due to its efficiency and the use of inexpensive reagents, this reaction is a cornerstone of organic synthesis, with broad applications in the pharmaceutical and chemical industries.[4][6]

Reaction Mechanism: Nucleophilic Acyl Substitution

The esterification of an alcohol with p-toluoyl chloride under Schotten-Baumann conditions proceeds via a nucleophilic acyl substitution pathway.[2][4] The mechanism can be delineated into the following key steps:

  • Nucleophilic Attack: The alcohol, acting as the nucleophile, attacks the electrophilic carbonyl carbon of the p-toluoyl chloride. This initial attack forms a transient tetrahedral intermediate.[1]

  • Collapse of the Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This step is accompanied by the departure of the chloride ion, which is an excellent leaving group.

  • Acid Neutralization: The base, typically aqueous sodium hydroxide (NaOH), plays a crucial dual role. It neutralizes the HCl generated during the reaction, which prevents the protonation of the alcohol nucleophile and shifts the equilibrium in favor of the ester product.[3][4][5]

Caption: Mechanism of p-Toluic Acid Ester Synthesis.

The Role of p-Toluic Acid Esters in Drug Development

p-Toluic acid and its derivatives are valuable building blocks in the synthesis of various chemical products, including active pharmaceutical ingredients (APIs).[7] In medicinal chemistry, the conversion of a polar parent drug containing a carboxylic acid or alcohol moiety into an ester, known as a prodrug, is a common strategy to enhance its therapeutic efficacy.[8] Ester prodrugs are typically more lipophilic than their parent compounds, which can significantly improve properties such as membrane permeability and oral absorption.[8] The ester linkage is designed to be cleaved in vivo by metabolic enzymes (esterases), releasing the active parent drug at the target site. The Schotten-Baumann synthesis of p-toluic acid esters is therefore a highly relevant technique for creating such prodrug candidates.

Detailed Experimental Protocols

This section provides a two-part protocol: the synthesis of the p-toluoyl chloride precursor, followed by its use in the Schotten-Baumann esterification.

Part A: Protocol for the Preparation of p-Toluoyl Chloride

The acylating agent, p-toluoyl chloride, is typically prepared from p-toluic acid and a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[1][4] Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Materials and Reagents:

  • p-Toluic Acid (C₈H₈O₂)

  • Thionyl Chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Anhydrous Toluene (or another inert solvent)

  • Rotary Evaporator

  • Round-bottom flask with reflux condenser and gas trap (for HCl and SO₂)

Procedure:

  • Safety First: Conduct this entire procedure in a certified chemical fume hood. Thionyl chloride is corrosive, toxic, and reacts violently with water.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add p-toluic acid (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask to create a slurry.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of DMF. This accelerates the reaction.

  • Reagent Addition: Slowly add thionyl chloride (approx. 1.2-1.5 eq) to the stirring mixture at room temperature. The addition should be done dropwise via an addition funnel. An effervescence of SO₂ and HCl gas will be observed.

  • Reaction: Attach a reflux condenser connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize the acidic gases. Gently heat the reaction mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours, or until the gas evolution ceases.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The resulting crude p-toluoyl chloride (a liquid) is often of sufficient purity to be used directly in the next step.

Part B: Protocol for the Schotten-Baumann Synthesis of Ethyl p-Toluate

This protocol details the synthesis of ethyl p-toluate as a representative example. The procedure can be adapted for other primary or secondary alcohols.

Materials and Reagents:

  • p-Toluoyl Chloride (C₈H₇ClO) (prepared in Part A)

  • Ethanol (C₂H₅OH)

  • Sodium Hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O)

  • Deionized Water

  • Hydrochloric Acid (HCl, 1M solution)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Separatory Funnel, Beakers, Erlenmeyer flasks

  • Ice bath

Procedure:

  • Reaction Setup: In an Erlenmeyer flask or beaker, dissolve ethanol (1.0 eq) in dichloromethane (or diethyl ether).

  • Base Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Add the NaOH solution (approx. 1.5-2.0 eq relative to the p-toluoyl chloride) to the ethanol solution.

  • Cooling: Place the flask containing the biphasic mixture in an ice bath and stir vigorously with a magnetic stir bar for 10-15 minutes until the temperature is between 0-5°C. Efficient cooling is crucial as the acylation is highly exothermic.[6]

  • Acylation: Slowly add the p-toluoyl chloride (1.0 eq) dropwise to the cold, rapidly stirring mixture. A white precipitate may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic layer into a clean flask.

  • Workup - Washing:

    • Return the organic layer to the separatory funnel. Wash with 1M HCl to neutralize any remaining NaOH.

    • Wash with deionized water.

    • Wash with brine to facilitate the removal of water from the organic phase.

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask and let it stand for 10-15 minutes.

  • Solvent Removal: Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent. The remaining oil or solid is the crude ethyl p-toluate.

  • Purification: The crude product can be purified further by recrystallization (if solid) or column chromatography on silica gel to yield the pure ester.[1]

Optimization and Data Presentation

The success of the Schotten-Baumann reaction depends on several key parameters. Optimizing these variables is essential for achieving high yields and purity.

ParameterRecommended ConditionRationale & Field-Proven Insights
Nucleophile Primary or Secondary AlcoholsTertiary alcohols are prone to elimination side reactions. Phenols can also be used effectively.
Acylating Agent p-Toluoyl ChlorideHighly reactive. Should be freshly prepared or purchased and handled under anhydrous conditions to prevent hydrolysis.
Base 10-15% aq. NaOH or KOHSufficiently strong to neutralize HCl byproduct, driving the reaction forward.[5] Pyridine can also be used but may complicate workup.[1][3]
Solvent System Dichloromethane/Water or Ether/WaterThe biphasic system sequesters the acyl chloride in the organic phase, minimizing hydrolysis while allowing the base in the aqueous phase to neutralize HCl at the interface.[1][6]
Temperature 0-5°C during addition, then RTThe reaction is exothermic. Initial cooling prevents side reactions and degradation.[6] Allowing the reaction to proceed to completion at room temperature is often sufficient.
Stirring Vigorous mechanical or magnetic stirringEssential to maximize the interfacial area between the two phases, which is critical for reaction rate and completion in a biphasic system.

References

  • Royal Society of Chemistry. (2023). Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. SATHEE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl p-toluate. PrepChem.com. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia. Retrieved from [Link]

  • American Journal of Applied Science and Technology. (2025, October 17). Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. Nvpubhouse Library. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. BYJU'S. Retrieved from [Link]

  • MDPI. (2024, April 23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Preprints.org. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-TOLUIC ACID. Organic Syntheses. Retrieved from [Link]

  • MDPI. (n.d.). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. PMC. Retrieved from [Link]

Sources

Method

thermal stability of aryl benzoate derivatives in polymers

Application Note: Thermal Stability Assessment of Aryl Benzoate Derivatives in High-Performance Polymers Abstract Aryl benzoate moieties serve as critical structural units (mesogens) in Liquid Crystal Polymers (LCPs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Thermal Stability Assessment of Aryl Benzoate Derivatives in High-Performance Polymers

Abstract

Aryl benzoate moieties serve as critical structural units (mesogens) in Liquid Crystal Polymers (LCPs) and as functional additives in engineering thermoplastics. Their thermal stability is the rate-limiting factor in high-temperature processing (extrusion/injection molding). This guide provides a comprehensive technical framework for evaluating the thermal and thermo-oxidative stability of aryl benzoate derivatives. It details the mechanistic pathways of degradation and offers validated protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis.

Introduction: The Processing-Stability Paradox

In polymer science, aryl benzoates are prized for their rigidity and ability to form nematic or smectic mesophases. However, these materials often require processing temperatures exceeding 300°C. The central challenge is ensuring the Processing Window —the gap between the melting/softening point (


 or 

) and the onset of degradation (

).

If the aryl benzoate moiety degrades during processing, it releases phenol and benzoic acid derivatives, causing:

  • Molecular Weight Drop: Chain scission reduces mechanical strength.

  • Void Formation: Volatile byproducts (

    
    , benzene) cause porosity.
    
  • Discoloration: Formation of quinone-like structures (yellowing).

Mechanistic Insight: How Aryl Benzoates Fail

To test stability, one must understand the failure mode. Unlike aliphatic esters, aryl benzoates possess a conjugated


-system that stabilizes the ester linkage, but they are susceptible to specific high-temperature reactions.
Primary Degradation Pathways
  • Homolytic Cleavage (Thermal): At extreme temperatures (>350°C), the

    
     bond cleaves homolytically, generating benzoyl and phenoxy radicals. These abstract hydrogens, leading to benzoic acid and benzene.
    
  • Photo-Fries vs. Thermal-Fries Rearrangement: While the Fries rearrangement to hydroxybenzophenones is typically UV-driven, a thermal variant can occur at high temperatures in the presence of Lewis acid impurities (catalyst residues), leading to polymer cross-linking or yellowing.

  • Decarboxylation: Direct loss of

    
    , linking the aromatic rings (formation of biphenyls).
    

DegradationMechanism Input Aryl Benzoate (Polymer Backbone) Heat Thermal Energy (>300°C) Input->Heat Radical Homolytic Cleavage (Benzoyl + Phenoxy Radicals) Heat->Radical Primary Path Rearrange Thermal Fries Rearrangement Heat->Rearrange Catalyst Present Scission Chain Scission (Benzoic Acid + Phenols) Radical->Scission H-Abstraction Gas Volatiles (CO2, Benzene) Radical->Gas Decarboxylation Crosslink Cross-linking (Hydroxybenzophenones) Rearrange->Crosslink Isomerization

Figure 1: Thermal degradation pathways of aryl benzoate moieties in polymers. The radical pathway is dominant in non-catalytic environments.

Experimental Protocols

Protocol A: High-Resolution Thermogravimetric Analysis (Hi-Res TGA)

Standard: Modified ASTM E1131. Objective: Determine the Onset of Decomposition (


) and 5% Weight Loss Temperature (

).

Equipment Requirements:

  • TGA Analyzer (e.g., TA Instruments Q5000 or PerkinElmer Pyris 1).

  • Platinum or Alumina pans (Platinum preferred for high heat transfer, unless samples react with metals).

Step-by-Step Methodology:

  • Sample Prep: Cut the polymer into small chips or use powder. Target mass: 10–15 mg .[1] Note: Large samples cause thermal gradients; too small samples increase noise.

  • Atmosphere Control:

    • Run 1 (Inert): Nitrogen (

      
      ) purge at 40 mL/min (balance) and 60 mL/min (furnace). This isolates thermal cleavage from oxidation.
      
    • Run 2 (Oxidative): Air/Oxygen. This simulates real-world processing exposure.

  • Heating Profile:

    • Equilibrate: 40°C.

    • Drying Step: Isothermal at 110°C for 10 mins (removes absorbed moisture which mimics degradation).

    • Ramp: 10°C/min to 600°C. Expert Tip: Use "Hi-Res" or variable rate heating (slow down when weight loss is detected) to separate overlapping degradation events.

  • Data Analysis:

    • Calculate

      
       (temperature where 5% mass is lost).
      
    • Calculate the Residue % at 600°C (Char yield). High char indicates cross-linking (Fries rearrangement) or high aromaticity.

Protocol B: Isothermal Aging & GC-MS Headspace Analysis

Objective: Identify specific volatile byproducts to confirm the degradation mechanism (e.g., detecting benzene implies decarboxylation).

Workflow Visualization:

AnalyticalWorkflow Sample Polymer Sample (Pellet/Film) Aging Isothermal Aging (Oven @ T_process + 20°C) Sample->Aging Exposure (1-4 hrs) Trap Headspace Extraction (SPME Fiber or Tenax Trap) Aging->Trap Volatiles ATR ATR-FTIR (Surface Analysis) Aging->ATR Solid Residue GCMS GC-MS Analysis (Identify Volatiles) Trap->GCMS Desorption

Figure 2: Integrated workflow for characterizing degradation products of aryl benzoates.

Step-by-Step Methodology:

  • Aging: Place 500 mg of polymer in a sealed headspace vial. Heat to the expected processing temperature (e.g., 280°C) for 30 minutes.

  • Extraction: Insert a High-Temperature SPME fiber (e.g., Divinylbenzene/Carboxen) into the vial headspace.

  • GC-MS Injection: Desorb fiber in the GC inlet (250°C).

  • Detection: Look for specific marker ions:

    • Benzene (m/z 78): Decarboxylation indicator.

    • Phenol (m/z 94): Hydrolysis or ester cleavage indicator.

    • Benzoic Acid (m/z 105, 122): Acidolysis indicator.

Data Interpretation & Reference Values

When analyzing aryl benzoate derivatives, use the following benchmarks to assess suitability for high-temperature applications.

Table 1: Comparative Thermal Stability of Benzoate Derivatives

Structure Type

(

)
Char Yield (600°C)Stability RatingMechanism Note
Phenyl Benzoate (Small Molecule) ~200°C (Volatilizes)< 1%LowEvaporates before degrading; not suitable as-is for high-temp.
Poly(aryl benzoate) (LCP Main Chain) 400°C - 450°C30-40%ExcellentHigh rigidity stabilizes the ester bond.
Alkyl-substituted Benzoate 320°C - 350°C10-20%ModerateAlkyl chains are the "weak link" (oxidize first).
Nitro-substituted Benzoate < 300°C5-10%PoorNitro groups induce early radical cleavage.

Critical Analysis:

  • The "Spacer" Effect: In LCPs, if the benzoate mesogen is connected by flexible aliphatic spacers (e.g., -CH2- chains), stability drops significantly compared to wholly aromatic backbones.

  • Catalyst Residues: If

    
     is unexpectedly low, check for residual Ti or Sb catalysts from polymerization. These metals catalyze transesterification and degradation.
    

References

  • ASTM International. (2020). ASTM E1131-20 Standard Test Method for Compositional Analysis by Thermogravimetry. West Conshohocken, PA. [Link]

  • Gao, L., et al. (2022). Soluble Liquid Crystalline Poly(ester imide)s with High Glass Transition Temperatures and Improved Dielectric Properties. ACS Applied Polymer Materials. [Link]

  • Canadian Science Publishing. (1970). The thermal decomposition of benzoic acid. Canadian Journal of Chemistry. [Link]

Sources

Application

Application Note: Optimization of Recrystallization Solvents for 3,5-Dimethylphenyl 4-Methylbenzoate

Executive Summary 3,5-Dimethylphenyl 4-methylbenzoate (also known as 3,5-xylyl p-toluate) is a sterically hindered aryl benzoate ester frequently utilized as an intermediate in advanced organic synthesis and observed as...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Dimethylphenyl 4-methylbenzoate (also known as 3,5-xylyl p-toluate) is a sterically hindered aryl benzoate ester frequently utilized as an intermediate in advanced organic synthesis and observed as a degradation product in copolyarylates[1]. Achieving high-purity crystalline isolates of this compound requires highly specific solvent selection due to its thermodynamic properties. This application note details the physicochemical rationale and a self-validating standard operating procedure (SOP) for the optimal recrystallization of this ester.

Physicochemical Profiling & Solvent Rationale

The fundamental principle of recrystallization relies on the differential solubility of a solute in a hot versus cold solvent. However, for 3,5-dimethylphenyl 4-methylbenzoate, the selection of the solvent is heavily dictated by the "oiling out" phenomenon .

The "Oiling Out" Risk

Oiling out occurs when a compound melts into a secondary, insoluble liquid phase rather than dissolving into the solvent. This typically happens when the boiling point of the recrystallization solvent exceeds the melting point of the target compound. Because 3,5-dimethylphenyl 4-methylbenzoate has a relatively low melting point of 55°–57°C (2)[2], utilizing standard high-boiling non-polar solvents (e.g., heptane, b.p. 98°C, or toluene, b.p. 110°C) dramatically increases the risk of the ester forming an impure oil that traps contaminants.

Thermodynamic Solvent Selection

To circumvent phase separation, light petroleum (b.p. 40°–60°C) is the established literature standard for this specific ester[2]. Its boiling range is perfectly aligned with the compound's melting point. The highly lipophilic ester dissolves completely in light petroleum near 50°C, but its solubility drops precipitously upon cooling, allowing for high-yield crystal recovery. While aliphatic alcohols (such as ethanol) have been successfully utilized for structurally similar aryl benzoates (e.g., benzyl benzoate) due to their favorable dielectric constants (3)[3], the precise thermal match of light petroleum makes it superior for preventing oiling out in this specific application.

Quantitative Solvent Comparison Matrix

SolventBoiling Point (°C)Dielectric Constant (ε)Suitability for this EsterRisk of Oiling Out
Light Petroleum 40–60~1.9Excellent (Literature Standard) Low
Ethanol 7824.5Moderate (Viable for aryl benzoates)Moderate
Toluene 1102.4Poor (Too soluble at cold temps)High
Water 10080.1Insoluble at all temperaturesN/A

Recrystallization Workflow

Workflow N1 Crude 3,5-Dimethylphenyl 4-methylbenzoate (Impure Solid) N2 Solvent Addition Light Petroleum (40-60°C) N1->N2 N3 Thermal Dissolution (T < 55°C to prevent oiling out) N2->N3 Heat gradually N4 Hot Gravity Filtration (Removes insoluble impurities) N3->N4 Maintain temp N5 Controlled Nucleation (Slow cooling to 4°C) N4->N5 Filtrate N6 Vacuum Isolation & Cold Wash N5->N6 Crystal slurry N7 Pure Crystalline Ester (m.p. 55-57°C) N6->N7 Desiccation

Workflow for the recrystallization of 3,5-dimethylphenyl 4-methylbenzoate.

Standard Operating Procedure (SOP): Recrystallization from Light Petroleum

Materials Required:
  • Crude 3,5-dimethylphenyl 4-methylbenzoate

  • Light petroleum (b.p. 40°–60°C)

  • Erlenmeyer flasks, magnetic hotplate stirrer, Büchner funnel, fluted filter paper.

Step-by-Step Methodology:
  • Initial Dissolution: Place the crude ester in an Erlenmeyer flask. Add a minimum volume of room-temperature light petroleum (b.p. 40°–60°C).

    • Causality: Using the absolute minimum volume ensures the solution becomes fully saturated at the boiling point, which mathematically maximizes the thermodynamic yield upon cooling[4].

  • Controlled Heating: Gently heat the suspension on a hotplate just until the solvent begins to boil (approx. 50°C), swirling continuously.

    • Causality: Keeping the temperature strictly below 55°C prevents the undissolved crude solid from melting into an oil before it dissolves into the solvent phase.

  • Hot Gravity Filtration: If insoluble impurities (e.g., dust, polymerized byproducts) remain, filter the hot solution quickly through fluted filter paper into a pre-warmed receiving flask.

    • Causality: Pre-warming the receiving flask and using fluted paper (which reduces surface contact) prevents premature crystallization in the filter funnel[5].

  • Controlled Nucleation: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature undisturbed.

    • Causality: Slow cooling promotes the formation of a highly ordered, pure crystal lattice. Rapid cooling (shock cooling) forces rapid precipitation, which traps solvent and impurities within the crystal matrix.

  • Maximum Recovery: Once at room temperature, transfer the flask to an ice-water bath (0°–4°C) for 15 minutes.

    • Causality: This drives the solubility of the ester to its absolute minimum, maximizing percent recovery.

  • Vacuum Isolation: Filter the cold suspension through a Büchner funnel under vacuum. Wash the resulting crystal cake with a minimal amount of ice-cold light petroleum.

    • Causality: The cold wash removes the residual mother liquor (which contains soluble impurities) without re-dissolving the purified product[3].

  • Desiccation: Leave the crystals under vacuum for 10 minutes, then transfer to a vacuum desiccator to remove trace solvent.

Quality Control & Self-Validation System

A robust protocol must be self-validating. To confirm the success of the recrystallization, perform the following analytical checks:

  • Melting Point Determination: The purified crystals must exhibit a sharp melting point of 55°–57°C [2]. A depressed or broad melting range (e.g., 50°–54°C) definitively indicates trapped impurities or residual solvent, requiring a second recrystallization cycle.

  • Spectroscopic Purity: Verification via

    
    H-NMR (in CDCl
    
    
    
    ) should show the complete absence of starting materials (e.g., 3,5-dimethylphenol or p-toluoyl chloride) and no residual aliphatic solvent peaks in the 0.8–1.5 ppm range.

References

  • PrepChem. "Synthesis of 3,5-dimethylphenyl p-toluate." PrepChem Database.
  • US Patent 6491795B2. "Process for recovering benzyl benzoate." Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming DCU Contamination in Steglich Esterification

Welcome to the Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of esters synthesized via the Steglich protocol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of esters synthesized via the Steglich protocol. When coupling p-toluic acid with an alcohol, the reaction reliably yields the desired p-toluate ester. However, it also generates a notoriously stubborn byproduct that can derail downstream applications. This guide provides field-proven, self-validating methodologies to ensure absolute product purity.

Mechanistic Insight: The "Why" Behind the Contamination

The Steglich esterification utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a dehydrating agent to activate p-toluic acid, forming an O-acylisourea intermediate. The addition of 4-Dimethylaminopyridine (DMAP) is critical; it acts as an acyl-transfer catalyst, attacking the intermediate to form a highly reactive acylpyridinium species while1[1].

Upon ester formation, DCC is hydrated into N,N'-dicyclohexylurea (DCU). DCU is structurally symmetrical and forms extensive intermolecular hydrogen bond networks, rendering it2[2]. While this allows the bulk of DCU to be removed by simple filtration, trace amounts remain partially soluble in standard reaction solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[1]. If not rigorously removed, these traces will continuously bleed into your p-toluic ester during silica gel chromatography, ruining yield calculations and biological assays.

Data Presentation: DCU Differential Solubility Profile

To engineer a self-validating purification system, we must exploit differential solubility. The table below outlines how specific solvents interact with DCU and how they are strategically applied in our workflow.

SolventDCU Solubility ProfileStrategic Application in Purification
Water InsolubleAqueous workups (Removes DMAP/acid, but leaves DCU untouched)
Dichloromethane (DCM) Low (~0.1 - 1%)Primary reaction solvent; allows bulk DCU precipitation
Ethyl Acetate (EtOAc) Low (Temp. dependent)Effective for cold filtration and chromatography elution
Diethyl Ether Very LowExcellent anti-solvent for secondary precipitation
Acetonitrile (MeCN) Extremely Low3[3]
Workflow Visualization

G Start Crude Reaction Mixture (p-Toluic Ester + DCU + DMAP) Step1 Evaporate Reaction Solvent (e.g., DCM/THF) Start->Step1 Step2 Suspend in Cold Anti-Solvent (e.g., MeCN at 0°C) Step1->Step2 Step3 Vacuum Filtration (Medium Frit + Celite) Step2->Step3 Branch1 Filter Cake (DCU Byproduct -> Discard) Step3->Branch1 Solid Branch2 Filtrate (p-Toluic Ester + DMAP) Step3->Branch2 Liquid Step4 Acid/Base Aqueous Wash (Removes DMAP & Acid) Branch2->Step4 Step5 Silica Gel Chromatography (Dry Loading) Step4->Step5 End Pure p-Toluic Ester Step5->End

Workflow for the isolation of p-toluic ester and removal of DCU byproduct.

Self-Validating Protocol: The "Solvent-Swap & Cold Crash"

Causality: Direct filtration from the primary reaction solvent (e.g., DCM) always leaves trace DCU dissolved in the filtrate. By evaporating the primary solvent and resuspending the crude mixture in an anti-solvent where DCU has near-zero solubility, we thermodynamically force the remaining DCU into the solid phase[3].

Step 1: Primary Bulk Filtration Upon completion of the p-toluic acid esterification, cool the DCM reaction mixture to 0°C for 30 minutes to maximize initial precipitation. Filter the bulk DCU through a medium-porosity sintered glass frit. Wash the filter cake with a minimal amount of cold DCM.

Step 2: Solvent Evaporation Concentrate the filtrate in vacuo using a rotary evaporator until complete dryness. Crucial: This step is non-negotiable; residual DCM will act as a co-solvent and keep trace DCU dissolved.

Step 3: Anti-Solvent Swap Suspend the crude solid residue in a minimal volume of cold Acetonitrile (MeCN) or Diethyl Ether. The p-toluic ester is highly lipophilic and will dissolve readily, whereas 3[3].

Step 4: Secondary Polish Filtration (Self-Validating Step) Chill the suspension at -20°C for 2 hours. Filter again through a tightly packed Celite pad on a sintered frit to capture micro-particulates. Self-Validation Check: Take a 1 mL aliquot of the new filtrate and chill it in a dry ice/acetone bath. If the solution remains crystal clear without cloudiness, the DCU has been successfully depleted.

Step 5: Aqueous Workup Transfer the filtrate to a separatory funnel. Wash with 0.5 M HCl (to protonate and remove the DMAP catalyst) and saturated NaHCO3 (to remove unreacted p-toluic acid). Dry the organic layer over anhydrous Na2SO4.

Step 6: Chromatographic Isolation Concentrate the organic layer and purify via silica gel chromatography. To prevent any remaining microscopic DCU from streaking, dry-load the crude mixture onto silica gel rather than liquid-loading.

Troubleshooting FAQs

Q1: I performed an aqueous wash first, and now I have a thick, unmanageable emulsion. What happened? A1: DCU is4[4]. If you attempt a liquid-liquid extraction before filtering out the bulk DCU, the solid particulates will accumulate at the aqueous-organic interface, stabilizing an emulsion. Always filter the reaction mixture before introducing any aqueous solutions.

Q2: I performed silica gel chromatography, but DCU still co-eluted with my p-toluic ester. Why? A2: DCU can streak on silica columns if loaded in a solvent where it is partially soluble (like DCM). If DCU co-elutes, it means the solvent swap step (Step 3) was skipped or rushed. You must precipitate the DCU before chromatography.

Q3: Can I switch to a different coupling reagent to avoid DCU entirely? A3: Absolutely. For future experiments, consider substituting DCC with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl). EDC functions identically but5[5]. Alternatively, N,N'-Diisopropylcarbodiimide (DIC) generates DIU, which is2[2].

References
  • Royal Society of Chemistry (RSC). "A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids." 1

  • aapptec Peptides. "Carbodiimides and Additives." 2

  • Chemistry Stack Exchange. "How I can remove DCU from my product?" 3

  • MDPI. "Synthesis and Characterization of Novel Resveratrol Butyrate Esters That Have the Ability to Prevent Fat Accumulation in a Liver Cell Culture Model." 4

  • Creative Proteomics. "Carbodiimide Crosslinker Chemistry: EDC and DCC." 6

  • ResearchGate. "How to purify esterefication product?"5

Sources

Optimization

improving yield of sterically hindered aryl ester synthesis

To: Research Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Overcoming Steric Hindrance in Aryl Ester Synthesis Introduction: The Steric Challenge Synthesizing sterically hi...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Overcoming Steric Hindrance in Aryl Ester Synthesis

Introduction: The Steric Challenge

Synthesizing sterically hindered aryl esters—whether coupling a bulky carboxylic acid (e.g., mesitoic acid) or a hindered phenol (e.g., 2,6-di-tert-butylphenol)—is a frequent bottleneck in medicinal chemistry. Standard Fischer esterifications fail due to the inability to form the tetrahedral intermediate. Even Steglich conditions often stall or rearrange into N-acylurea byproducts because the rate of intermolecular attack by the bulky alcohol is slower than the intramolecular rearrangement of the O-acylisourea.

This guide provides a triage system and three field-proven protocols to force these couplings to completion.

Module 1: Diagnostic & Triage (Troubleshooting)

Before selecting a protocol, diagnose the failure mode of your current attempt.

Symptom Likely Cause Mechanistic Insight Recommended Action
Reaction Stalls < 20% Steric shielding of the carbonyl carbon.The nucleophile (alcohol/phenol) cannot access the activated acyl species (e.g., acid chloride or anhydride) due to the "cone of protection" from ortho-substituents.Switch to Shiina Esterification (MNBA) or Yamaguchi with high-temperature toluene reflux.
Formation of N-Acylurea O→N Acyl Migration (Steglich specific).In DCC/EDC couplings, if the alcohol attack is slow (due to steric bulk), the O-acylisourea intermediate rearranges to the thermodynamically stable (and dead) N-acylurea.Abandon DCC. Use Protocol A (Yamaguchi) or add 5 mol% p-TSA to the Steglich reaction to protonate the nitrogen and block migration.
Symmetric Anhydride Hydrolysis or Disproportionation.The mixed anhydride (in Yamaguchi/Shiina) disproportionated because the alcohol attack was too slow.Increase DMAP loading to 1.0–3.0 equiv. DMAP is not just a catalyst here; it acts as a "shuttle" to form the highly reactive N-acylpyridinium salt.
Phenol Recovery Low Nucleophilicity.Sterically hindered phenols are poor nucleophiles.Deprotonate the phenol first using NaH or KHMDS to form the phenoxide, then react with the acid chloride.

Module 2: Strategic Protocol Selection

Use this decision logic to select the correct methodology.

ProtocolSelection Start START: Substrate Analysis AcidSensitive Is the substrate acid/base sensitive? Start->AcidSensitive SuperHindered Is the steric bulk extreme (e.g., 2,6-disubstituted)? AcidSensitive->SuperHindered No Shiina PROTOCOL B: Shiina (MNBA) Esterification (Mild, High Yield) AcidSensitive->Shiina Yes (Epimerization risk) Phenol Is the nucleophile a Phenol or Alcohol? SuperHindered->Phenol Yes Yamaguchi PROTOCOL A: Yamaguchi Esterification (Robust, Scalable) SuperHindered->Yamaguchi Moderate Phenol->Yamaguchi Alcohol AcidChloride PROTOCOL C: Acid Chloride + AgCN (Forcing Conditions) Phenol->AcidChloride Phenol (Low Nucleophilicity)

Figure 1: Decision tree for selecting the optimal esterification protocol based on substrate stability and steric demand.

Module 3: Advanced Protocols

Protocol A: The Yamaguchi Esterification (The Workhorse)

Best For: General hindered substrates, aryl acids coupled with hindered alcohols. Mechanism: Formation of a mixed anhydride with 2,4,6-trichlorobenzoyl chloride (TCBC), followed by regioselective attack by DMAP at the less hindered carbonyl.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • DMAP (0.5 – 1.0 equiv) [CRITICAL: High loading required for hindered substrates]

  • Triethylamine (Et3N) (1.2 equiv)

  • Solvent: Toluene (preferred for higher T) or THF.

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) and Et3N (1.2 equiv) in anhydrous Toluene (0.2 M).

  • Add TCBC (1.1 equiv) dropwise at 0 °C. Stir for 1 hour at RT. A white precipitate (Et3N·HCl) will form. Note: For extremely hindered acids, verify mixed anhydride formation via TLC.

  • Coupling: Add the Alcohol/Phenol (1.0–1.2 equiv) and DMAP (0.5–1.0 equiv) dissolved in minimal Toluene.

  • Forcing: Heat the reaction to 80–100 °C.

    • Why Heat? While standard Yamaguchi is RT, hindered substrates require energy to overcome the activation barrier of the tetrahedral intermediate formation.

  • Workup: Dilute with Et2O, wash with sat. NaHCO3 (removes Trichlorobenzoic acid byproduct), then 1N HCl (removes DMAP), then Brine.

Troubleshooting Tip: If the reaction yields the "trichlorobenzoic ester" (attack at the wrong carbonyl), your DMAP loading is too low, or the aliphatic acid is too hindered even for the active acyl pyridinium. Switch to Protocol C.

Protocol B: The Shiina Esterification (The Precision Tool)

Best For: Acid-sensitive substrates, epimerizable chiral centers, and "impossible" steric combinations. Reagent: 2-Methyl-6-nitrobenzoic anhydride (MNBA).[2][3] Mechanism: MNBA forms a mixed anhydride. The nucleophilic catalyst (DMAP or DMAPO) activates the mixed anhydride.[1] The 2-methyl-6-nitrobenzoate anion acts as a proton scavenger, driving the equilibrium.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • Alcohol (1.0 equiv)

  • MNBA (1.1 equiv)

  • DMAP (0.1 equiv) or DMAPO (0.1 equiv)

  • Et3N (2.0 equiv)

  • Solvent: DCM (Room Temp).

Step-by-Step:

  • Dissolve MNBA (1.1 equiv) and DMAP (0.1 equiv) in DCM.

  • Add the solution of Carboxylic Acid (1.0 equiv) and Alcohol (1.0 equiv) with Et3N (2.0 equiv) slowly to the MNBA mixture at RT.

    • Technique: Slow addition prevents the high local concentration of acid that might lead to symmetric anhydride formation.

  • Stir at RT for 12–24 hours.

  • Workup: Wash with sat. NaHCO3 and Brine. The byproduct (2-methyl-6-nitrobenzoic acid) and its amine salt are water-soluble.

Why it works: MNBA is tuned electronically and sterically to favor attack at the target carboxylic acid carbonyl over its own anhydride carbonyls.

Protocol C: Acid Chloride Activation with Silver Cyanide (The "Nuclear" Option)

Best For: Extremely hindered phenols (e.g., 2,6-di-tert-butylphenol) coupled with hindered acids. Mechanism: Acyl chlorides are generated first. AgCN acts as a dual activator: it precipitates AgCl (driving equilibrium) and the cyanide acts as a transient nucleophilic catalyst (similar to DMAP but smaller).

Reagents:

  • Acid Chloride (prepared from Acid + SOCl2/Oxalyl Chloride).

  • Hindered Phenol/Alcohol (1.0 equiv).

  • AgCN (1.5 equiv).

  • Solvent: Benzene or Toluene.

Step-by-Step:

  • Generate Acid Chloride: Reflux Carboxylic Acid with Oxalyl Chloride (1.5 equiv) and cat. DMF in DCM. Evaporate to dryness to remove excess oxalyl chloride.

  • Dissolve the crude Acid Chloride in anhydrous Toluene.

  • Add the Hindered Phenol (1.0 equiv) and AgCN (1.5 equiv).

  • Reflux for 12–24 hours.

  • Workup: Filter through Celite to remove silver salts. Wash filtrate with NaHCO3.

Module 4: Mechanistic Visualization

Understanding the Yamaguchi mechanism reveals why "attack at the wrong site" occurs and how DMAP prevents it.

YamaguchiMechanism cluster_0 Critical Control Point Acid Carboxylic Acid (R-COOH) MixedAnh Mixed Anhydride (Intermediate) Acid->MixedAnh + TCBC, Et3N TCBC Yamaguchi Reagent (TCBC) AcylPy N-Acylpyridinium (Active Species) MixedAnh->AcylPy + DMAP (Fast Attack at Aliphatic Carbonyl) SideProduct Side Product (TCB-Ester) MixedAnh->SideProduct Slow Attack at Aromatic Carbonyl (If DMAP low) DMAP DMAP (Catalyst) Product Desired Ester (R-COO-R') AcylPy->Product + Alcohol Alcohol Hindered Alcohol (R'-OH)

Figure 2: The regioselectivity of the Yamaguchi esterification relies on DMAP attacking the less hindered aliphatic carbonyl of the mixed anhydride.

References

  • Steglich Esterification & N-Acylurea Side Reaction: Neises, B.; Steglich, W. "Simple Method for the Esterification of Carboxylic Acids."[4][5][6] Angew.[4][5][7] Chem. Int. Ed.1978 , 17, 522–524.[4][5] Link

  • Yamaguchi Esterification Protocol: Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bull.[8] Chem. Soc. Jpn.1979 , 52, 1989–1993. Link

  • Shiina Esterification (MNBA): Shiina, I.; Ibuka, R.; Kubota, M. "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride."[1] Chem. Lett.[1]2002 , 31, 286–287. Link

  • Silver Cyanide Activation: Takimoto, S.; Inanaga, J.; Katsuki, T.; Yamaguchi, M. "Esterification of Carboxylic Acids with Alcohols Using Silver Cyanide and Acid Chlorides." Bull.[8] Chem. Soc. Jpn.1976 , 49, 2335–2336. Link

  • Review of Hindered Esterification: Otera, J. "Esterification: Methods, Reactions, and Applications." Wiley-VCH, 2003 .[4] Link

Sources

Troubleshooting

purification of p-toluic acid esters from unreacted phenols

Ticket ID: #PT-EST-001 Topic: Purification of p-toluic acid esters from unreacted phenols Status: Open Assigned Specialist: Senior Application Scientist Executive Summary The purification of p-toluic acid esters presents...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #PT-EST-001 Topic: Purification of p-toluic acid esters from unreacted phenols Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The purification of p-toluic acid esters presents a classic "separation of weak acids" challenge. While p-toluic acid (


) is easily removed via mild basic workup, phenols (

) often persist because they require a higher pH for deprotonation—a pH that risks hydrolyzing your newly formed ester.

This guide moves beyond standard textbook procedures, offering three tiers of troubleshooting based on impurity persistence and product stability.

Tier 1: The Liquid-Liquid Extraction (LLE) Optimization

Issue: Standard bicarbonate washes are removing the unreacted p-toluic acid, but the phenol remains in the organic layer.

The Mechanism: Sodium bicarbonate (saturated aq., pH ~8.5) is sufficiently basic to deprotonate p-toluic acid into its water-soluble carboxylate. However, it is not basic enough to fully deprotonate most phenols (


). To extract the phenol, you must convert it into a phenoxide using a stronger base (pH > 11), such as NaOH or KOH.

Risk: High pH promotes saponification (ester hydrolysis).

Protocol: The "Cold-Flash" Wash This protocol maximizes phenol removal while kinetically inhibiting ester hydrolysis.

  • Cool Down: Chill your crude organic phase (dissolved in EtOAc or Et₂O) to 0°C in an ice bath.

  • Prepare Base: Prepare a 0.5 M NaOH solution and chill it to 0°C.

  • The Flash Wash:

    • Add the cold NaOH to the organic phase.

    • Shake vigorously for exactly 45 seconds .

    • Immediately separate layers.

    • Repeat if necessary, but minimize contact time.

  • Quench: Immediately wash the organic layer with cold Brine/Ammonium Chloride to restore neutral pH.

Visualizing the Separation Logic:

ExtractionLogic Start Crude Reaction Mixture (Ester + p-Toluic Acid + Phenol) Wash1 Wash 1: Sat. NaHCO3 (pH ~8.5) Start->Wash1 Split1_Aq Aq. Layer: p-Toluic Acid (Carboxylate) Wash1->Split1_Aq Extracts Strong Acid Split1_Org Org. Layer: Ester + Phenol Wash1->Split1_Org Retains Weak Acid Decision Is Ester Base-Sensitive? Split1_Org->Decision Wash2_Strong Wash 2: Cold 0.5M NaOH (pH ~13) Decision->Wash2_Strong No (Standard) Wash2_Claisen Wash 2: Claisen Alkali (KOH in MeOH/H2O) Decision->Wash2_Claisen Yes (Labile) Final_Aq Aq. Layer: Phenoxide (Removed) Wash2_Strong->Final_Aq Final_Org Final Org. Layer: Purified Ester Wash2_Strong->Final_Org Wash2_Claisen->Final_Aq Wash2_Claisen->Final_Org

Figure 1: Decision tree for pH-controlled fractionation of acidic impurities.

Tier 2: Crystallization Troubleshooting

Issue: The product is oiling out instead of crystallizing, trapping the phenol inside the oil.

The Mechanism: "Oiling out" occurs when the impurity (phenol) acts as a solvent, lowering the melting point of the mixture below the boiling point of your solvent. Phenols are notorious for this due to strong hydrogen bonding with the ester carbonyl.

Protocol: The "Cloud Point" Method Do not use a single solvent. Use a solvent pair (Solvent/Anti-solvent).[1]

ComponentRecommended SolventsRole
Solvent A (Good) Ethanol, Methanol, Ethyl AcetateDissolves both ester and phenol hot.
Solvent B (Bad) Water (for alcohols), Hexanes (for EtOAc)Precipitates the ester but keeps phenol in solution.

Step-by-Step:

  • Dissolve the crude oil in the minimum amount of boiling Solvent A .

  • Add hot Solvent B dropwise until the solution turns slightly turbid (cloudy).

  • Add one drop of Solvent A to clear the turbidity.

  • Crucial Step: Remove from heat and let it cool to room temperature undisturbed. Then move to 4°C.

  • Filtration: Wash the crystals with cold Solvent B . The phenol, being more soluble in the mother liquor (especially if Solvent B is slightly polar like water), will wash away.

Tier 3: The "Stubborn Impurity" (Chromatography & Scavengers)

Issue: The phenol co-elutes with the ester on TLC/Column, or the ester is too sensitive for NaOH washes.

Solution A: Chemical Modification (The "Shift" Strategy) If separation is difficult (


 values are too close), modify the impurity.
  • Tactic: Add a small amount of acetic anhydride or acetyl chloride to the crude mixture (post-reaction).

  • Result: This converts the unreacted phenol into a phenyl acetate.

  • Benefit: Phenyl acetates are significantly less polar than free phenols (loss of H-bond donor). This drastically changes the

    
     value, usually making the impurity move much faster than your target ester, simplifying column chromatography.
    

Solution B: Solid-Supported Scavengers (Green Chemistry) Avoid liquid extraction entirely by using resin-bound scavengers. This is ideal for high-throughput or small-scale medicinal chemistry.

Workflow Visualization:

ScavengerFlow Input Crude Mixture (Ester + Phenol) Resin Add Polymer-Supported Carbonate or Isocyanate Input->Resin React Incubate/Shake (Phenol binds to Resin) Resin->React Filter Filtration React->Filter Product Filtrate: Pure Ester Filter->Product Waste Solid Waste: Resin-bound Phenol Filter->Waste

Figure 2: Solid-phase extraction workflow using scavenger resins.

Recommended Scavengers:

Scavenger TypeMechanismTarget ImpurityNotes
PS-Carbonate Acid-BasePhenols, AcidsActs like solid-phase bicarbonate/hydroxide.
PS-Isocyanate Electrophilic TrapPhenols, AminesForms a covalent carbamate bond with the phenol. Irreversible.
PS-Trisamine Nucleophilic TrapExcess Acid ChloridesUse if p-toluoyl chloride was the starting material.
Frequently Asked Questions (FAQ)

Q: Can I use distillation to separate the phenol? A: Proceed with caution. While p-toluic esters often have higher boiling points than simple phenols, phenols are prone to sublimation. They can coat the condenser and contaminate your receiving flask. If you must distill, use a Vigreux column and ensure a significant boiling point differential (>30°C).

Q: My phenol is nitrophenol. Does this change the protocol? A: Yes. Electron-withdrawing groups (like nitro-) significantly lower the


 of the phenol (e.g., p-nitrophenol 

). In this case, the standard Tier 1 bicarbonate wash (pH ~8.5) will likely remove it, rendering the risky NaOH wash unnecessary [1].

Q: Why not just use excess p-toluic acid instead of excess phenol? A: This is a strategic choice. Carboxylic acids are generally easier to remove (via mild bicarbonate wash) than phenols. If your phenol is valuable or hard to separate, invert your stoichiometry: use 1.2 equivalents of p-toluic acid. You can then wash away the excess acid easily, leaving no unreacted phenol [2].

References
  • Acidity of Substituted Phenols Source: Bordwell pKa Table / University of Wisconsin-Madison Context: Establishes the pKa difference between simple phenols (~10) and nitrophenols (~7), dictating extraction pH. URL:[Link]

  • Strategies for Esterification Workups Source: Common Purification Procedures - University of Rochester Context: Standard protocols for separating neutral esters from acidic byproducts.[2] URL:[Link]

  • Solid-Supported Scavenger Resins Source: Biotage® Scavenger Resins User Guide Context: Application of PS-Isocyanate and PS-Carbonate for removing nucleophiles like phenols. URL:[Link]

Sources

Optimization

Technical Support Center: p-Toluoyl Chloride Esterification Optimization

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you frequently rely on p-toluoyl chloride to install robust, UV-active protecting groups or structural motifs o...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. As drug development professionals and synthetic chemists, you frequently rely on p-toluoyl chloride to install robust, UV-active protecting groups or structural motifs onto complex alcohols. While seemingly straightforward, acyl chloride esterification is highly sensitive to thermal parameters and catalytic conditions.

This guide abandons generic advice to provide a deep, mechanistic dive into temperature optimization, troubleshooting, and self-validating protocols for p-toluoyl esterification.

Part 1: Mechanistic Causality & Temperature Dynamics

To master this reaction, you must understand the causality behind the thermal choices. The esterification of an alcohol with p-toluoyl chloride typically employs a tertiary amine base (like Triethylamine or Diisopropylethylamine) as an acid scavenger, alongside 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.

Temperature directly dictates the dominant pathway of the acylpyridinium intermediate :

  • The Exothermic Activation (0 °C): p-Toluoyl chloride reacts almost instantaneously with DMAP to form a highly reactive acylpyridinium salt. This step is violently exothermic. If not controlled at 0 °C, localized thermal spikes can vaporize low-boiling solvents (like DCM) and cause competitive degradation of acid-sensitive alcohols[1].

  • The Rate-Determining Attack (20–25 °C): The actual esterification occurs when the alcohol attacks the acylpyridinium intermediate. For primary and secondary alcohols, room temperature provides the exact thermal energy required to overcome the activation barrier without destabilizing the intermediate.

  • Steric Overruling (40–60 °C or Cryogenic Alkoxides): Tertiary alcohols possess severe steric bulk that physically blocks the trajectory to the carbonyl carbon. Standard room-temperature kinetics fail here. You must either increase the collision energy (heating to 40–60 °C) or fundamentally change the nucleophile's strength by pre-forming a lithium alkoxide at cryogenic temperatures (-78 °C to 0 °C)[2].

Part 2: Troubleshooting FAQs

Q: Why is my reaction stalling at 50% conversion despite leaving it at room temperature overnight? A: Stalled reactions usually indicate either a depleted catalyst or a sterically hindered substrate. If you are using a secondary or tertiary alcohol, the activation energy for the nucleophilic attack is too high for room temperature. Solution: First, verify that DMAP is present (0.05–2.0 mol% is standard, but up to 1.0 equivalent may be needed for inert alcohols)[1]. If DMAP is present, elevate the temperature to 40 °C. If the alcohol is tertiary, switch to the Lithium Alkoxide protocol detailed below[2].

Q: During the addition of p-toluoyl chloride, my reaction mixture turned dark yellow/brown. What happened? A: You likely experienced a thermal runaway. While p-toluoyl chloride lacks alpha-protons (meaning it cannot form problematic ketene dimers like aliphatic acyl chlorides), high localized temperatures during addition can degrade sensitive API intermediates or cause the solvent to reflux uncontrollably. Solution: Strictly control the addition phase. Use an ice bath, ensure vigorous stirring, and use a dropping funnel to maintain an internal temperature below 5 °C.

Q: A thick white precipitate formed immediately upon adding the acid chloride, and my magnetic stirrer stopped. Is the reaction ruined? A: Not necessarily. The white precipitate is the Triethylamine hydrochloride (TEA·HCl) salt, which is a visual, self-validating indicator that the acylation is generating HCl. However, if the slurry becomes too thick to stir, mass transfer halts, and the reaction stalls. Solution: Do not heat the reaction to dissolve the salt; this will cause side reactions. Instead, dilute the reaction with additional anhydrous solvent (e.g., DCM or THF) until stirring resumes[2].

Part 3: Quantitative Thermal Data

Use the following data matrix to select the appropriate thermal window for your specific substrate class.

Temperature PhaseRangeKinetic EffectRisk / Side ReactionsIdeal Application
Reagent Addition 0 °C to 5 °CSuppresses initial exotherm; stabilizes DMAP complexPrecipitation of base-HCl salts hindering stirringAll standard esterifications
Main Reaction 20 °C to 25 °CSteady acylpyridinium turnover; optimal half-lifeMinimalPrimary and unhindered secondary alcohols
Elevated Heating 40 °C to 60 °COvercomes steric hindrance; increases collision frequencyAlcohol degradation, ester hydrolysis (if wet)Hindered secondary alcohols
Cryogenic (Alkoxide) -78 °C to 0 °CRapid, controlled alkoxide attack without heatExtreme moisture sensitivityTertiary or acid-labile alcohols

Part 4: Visual Workflows & Logic Trees

Workflow Start p-Toluoyl Chloride + Alcohol in Solvent Cool Cool to 0 °C (Ice Bath) Start->Cool Base Add Base (TEA/DIPEA) + DMAP Catalyst Cool->Base Controls Exotherm Intermediate Acylpyridinium Intermediate Forms Base->Intermediate Nucleophilic Attack Warm Warm to 20-25 °C (Room Temp) Intermediate->Warm Check Check Conversion (TLC / LC-MS) Warm->Check 2-15 hours Complete Reaction Complete (Aqueous Workup) Check->Complete >95% Conversion Incomplete Incomplete / Hindered? Check->Incomplete <95% Conversion Heat Heat to 40-60 °C or use Alkoxide Incomplete->Heat Heat->Check Re-evaluate

Fig 1: Temperature-controlled workflow for DMAP-catalyzed esterification.

Troubleshooting Issue Issue: Low Ester Yield Q1 Is the alcohol sterically hindered? Issue->Q1 Yes1 Yes (Tertiary/Complex) Q1->Yes1 No1 No (Primary/Secondary) Q1->No1 Sol1 Action: Use n-BuLi at 0 °C or heat to 50 °C Yes1->Sol1 Q2 Is DMAP present? No1->Q2 No2 No Q2->No2 Yes2 Yes Q2->Yes2 Sol2 Action: Add 0.1-1.0 eq DMAP No2->Sol2 Q3 Is there a thick precipitate stopping the stirrer? Yes2->Q3 Sol3 Action: Increase solvent volume or warm to 25 °C Q3->Sol3 Yes

Fig 2: Troubleshooting logic tree for resolving low esterification yields.

Part 5: Self-Validating Experimental Protocols

Protocol A: Standard Esterification (Primary & Unhindered Secondary Alcohols)

This protocol utilizes continuous internal validation to ensure thermal control and reaction progress.

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve the alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst & Base Addition: Add Triethylamine (1.5 eq) and DMAP (0.1 eq).

  • Thermal Equilibration: Submerge the flask in an ice-water bath. Insert an internal temperature probe. Validation Check: Do not proceed until the internal temperature reads ≤ 2 °C.

  • Acyl Chloride Addition: Dissolve p-toluoyl chloride (1.2 eq) in a small volume of DCM. Add this solution dropwise via an addition funnel over 15 minutes.

    • Validation Check: Monitor the internal temperature. If it spikes above 5 °C, slow the addition rate. Observe the formation of a white precipitate (TEA·HCl); this confirms the reaction is actively generating HCl[3].

  • Reaction Phase: Remove the ice bath and allow the mixture to warm naturally to room temperature (20–25 °C). Stir for 2 to 4 hours.

  • Completion Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS or TLC. If starting material remains, stir for an additional 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to destroy unreacted p-toluoyl chloride. Extract with DCM, wash the organic layer with 1M HCl (to remove DMAP and TEA), dry over MgSO₄, and concentrate.

Protocol B: Cryogenic Lithium Alkoxide Esterification (Tertiary & Hindered Alcohols)

Based on established methodologies for highly hindered substrates where thermal heating causes degradation[2].

  • Preparation: Dissolve the hindered tertiary alcohol (1.0 eq) in anhydrous diethyl ether or THF (0.2 M).

  • Cryogenic Cooling: Cool the reaction mixture to 0 °C using an ice bath (or -78 °C using dry ice/acetone for highly labile substrates).

  • Alkoxide Formation: Slowly add n-Butyllithium (1.05 eq, typically 1.6 M in hexanes) dropwise via syringe.

    • Validation Check: The reaction is highly exothermic; the hexane may locally boil if added too fast. A turbid mixture indicates the successful formation of the lithium alkoxide[2]. Stir for 15 minutes.

  • Acylation: Add p-toluoyl chloride (1.05 eq) dissolved in anhydrous ether dropwise.

  • Maturation: Allow the resulting yellow slurry to stir at room temperature for 2 to 15 hours depending on steric bulk.

  • Workup: Quench carefully with water, extract with ether, wash with saturated NaCl, dry over MgSO₄, and distill or chromatograph the residual oil to isolate the pure p-toluoyl ester[2].

References

  • Source: Organic Syntheses (orgsyn.org)
  • Source: Organic Chemistry Portal (organic-chemistry.org)
  • Source: PMC / National Institutes of Health (nih.gov)

Sources

Troubleshooting

preventing transesterification side reactions in ester synthesis

A Guide to Preventing Transesterification Side Reactions Welcome to the technical support center for ester synthesis. As a Senior Application Scientist, I understand that achieving high yield and purity is paramount in y...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Transesterification Side Reactions

Welcome to the technical support center for ester synthesis. As a Senior Application Scientist, I understand that achieving high yield and purity is paramount in your research and development efforts. A common yet often frustrating challenge in ester synthesis, particularly in reactions like the Fischer esterification, is the emergence of unwanted transesterification side reactions.

This guide provides in-depth, field-proven insights to help you diagnose, troubleshoot, and ultimately prevent these side reactions. We will explore the underlying chemical principles, optimize reaction parameters, and outline robust experimental protocols to ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding transesterification side reactions.

Q1: What exactly is transesterification, and why is it appearing as a side reaction in my ester synthesis?

A: Transesterification is a chemical reaction that involves the exchange of the alkoxy (-OR') group of an ester with the alkoxy group (-OR'') of an alcohol.[1][2] In the context of your primary ester synthesis (e.g., from a carboxylic acid and an alcohol), it manifests as a competing reaction.

The mechanism, whether acid or base-catalyzed, involves a tetrahedral intermediate.[1][3] If another alcohol is present in the reaction mixture (perhaps as an impurity, a solvent, or a byproduct of another reaction), it can compete with your target alcohol, leading to the formation of a different, undesired ester. Both the primary esterification and the transesterification reaction are typically reversible, existing in equilibrium.[1][4] Therefore, reaction conditions that favor one will often allow the other to proceed to some extent.

G cluster_main Primary Esterification (Desired Reaction) cluster_side Transesterification (Side Reaction) RCOOH Carboxylic Acid (R-COOH) TargetEster Target Ester (R-COOR¹) RCOOH->TargetEster + R¹-OH (Acid Catalyst) R1OH Primary Alcohol (R¹-OH) R1OH->TargetEster TargetEster->RCOOH + H₂O (Reverse Reaction) Water Water (H₂O) TargetEster->Water SideEster Side Product Ester (R-COOR²) TargetEster->SideEster + R²-OH (Equilibrium) Explanation The target ester, once formed, can react with a competing alcohol (R²-OH) present in the mixture, leading to an undesired ester side product. R2OH Competing Alcohol (R²-OH) SideEster->R1OH (Byproduct)

Caption: Primary Esterification vs. Competing Transesterification.

Q2: My reaction involves an alcohol that also serves as the solvent. How does this increase the risk of transesterification?

A: Using an alcohol as a solvent is a common strategy to drive the Fischer esterification equilibrium towards the product by employing a large excess of one reactant.[5] However, this practice carries a significant risk if the solvent-alcohol is not your intended reactant. For instance, if you are reacting a valuable, complex alcohol with a carboxylic acid but use methanol as the solvent, you will almost certainly form a significant amount of the methyl ester via transesterification. The vast excess of methanol heavily favors the formation of the methyl ester according to Le Châtelier's principle.[6]

To mitigate this, always choose an inert solvent that will not participate in the reaction (e.g., toluene, hexane, or THF). If you must use an alcohol as the solvent, ensure it is the same alcohol you intend to react.

Q3: How does the choice of catalyst affect the selectivity of my esterification?

A: Catalyst choice is critical. Both acid and base catalysts can promote transesterification.[1][7]

  • Homogeneous Acid Catalysts (e.g., H₂SO₄, TsOH): These are common for Fischer esterification. They work by protonating the carbonyl group, making it more electrophilic.[8][9] Unfortunately, they are equally effective at catalyzing the reverse hydrolysis and the transesterification side reaction.[10]

  • Homogeneous Base Catalysts (e.g., NaOH, KOH): These are typically used for transesterification (especially in biodiesel production) and work by deprotonating the alcohol to form a more potent alkoxide nucleophile.[2] Using a base catalyst when free carboxylic acid is present is problematic, as it leads to soap formation, which complicates purification and reduces yield.[11][12]

  • Enzymatic Catalysts (Lipases): Lipases offer high selectivity and operate under mild conditions (30–60 °C), which is ideal for sensitive substrates.[13] They can significantly reduce unwanted side reactions. However, they are generally more expensive and have slower reaction kinetics compared to chemical catalysts.[7][14]

  • Heterogeneous (Solid) Acid Catalysts: Materials like sulfated zirconia, zeolites, or certain metal oxides offer the advantages of easy separation and reusability.[8][15] They can be designed for higher selectivity and may reduce side reactions by controlling access to catalytic sites.

Q4: What are the most effective methods for removing byproducts to suppress side reactions?

A: The primary byproduct in Fischer esterification is water. Its removal is crucial as it drives the reaction equilibrium toward the ester product, thereby increasing yield and minimizing the substrate available for side reactions.[5]

  • Dean-Stark Apparatus: This is the most effective and widely used method. It involves azeotropically distilling water with an immiscible solvent like toluene.[16][17] The condensed vapors collect in a trap where the denser water separates and is removed, while the solvent returns to the reaction flask.[5][18] This continuous removal of water makes the reverse hydrolysis reaction impossible, pushing the primary esterification to completion.[5][19]

  • Molecular Sieves: Adding activated molecular sieves (e.g., 3Å or 4Å) to the reaction mixture can effectively sequester the water as it is formed. This is a simpler setup than a Dean-Stark apparatus but may be less efficient for larger-scale reactions.

Troubleshooting Guides & Protocols
Guide 1: Diagnosing and Confirming Transesterification

If you suspect a side reaction, a systematic approach is needed to confirm its identity.

Symptom Potential Cause Diagnostic Action
Lower-than-expected yield of the target ester. [20]Competing transesterification consuming the starting material or the product.Analyze the crude reaction mixture using TLC, GC-MS, or LC-MS to identify all ester products present.
Appearance of an unexpected, less polar spot on TLC. Formation of a different ester, which may have a different polarity from your target.Co-spot the crude mixture with your starting materials and authentic standards of suspected side products if available.
Mass spectrometry shows a peak for an ester with the wrong alcohol moiety. Direct evidence of transesterification.Confirm the molecular weight corresponds to an ester formed with another alcohol present in the reaction (e.g., from the solvent or an impurity).
NMR spectrum of the purified product is "unclean" with extra -OCH₂ or -OCH₃ signals. Contamination with a transesterified byproduct.Integrate the signals to quantify the percentage of the impurity. Compare chemical shifts to known values for the suspected side product.
Guide 2: Optimizing Reaction Conditions for Selectivity

Manipulating reaction parameters is a powerful tool for minimizing side reactions.

Parameter Recommendation for Minimizing Transesterification Scientific Rationale
Reactant Stoichiometry Use a large excess (5-10 fold or more) of the intended alcohol reactant.[5]Drives the equilibrium of the desired esterification reaction far to the product side, making the competing transesterification reaction statistically less likely.[4][6]
Temperature Use the lowest temperature that allows for a reasonable reaction rate.Higher temperatures increase the rates of all reactions, including undesirable side reactions and potential thermal degradation.[13][21] An optimal temperature balances reaction speed with selectivity.
Solvent Choice Use an inert, aprotic solvent (e.g., Toluene, Hexane, Dichloromethane). Avoid using a different alcohol as the solvent.Prevents the solvent from acting as a competing nucleophile in a transesterification side reaction. A non-polar solvent like toluene is also ideal for azeotropic water removal with a Dean-Stark trap.[22][23]
Water Removal Employ a Dean-Stark apparatus for continuous water removal.[16][18]By removing a product (water), the equilibrium is continuously shifted towards the desired ester, driving the reaction to completion and maximizing the yield of the target product.[5][19]

Caption: Troubleshooting workflow for transesterification side reactions.

Protocol 1: Fischer Esterification of a Carboxylic Acid using a Dean-Stark Apparatus

This protocol is designed to maximize the yield of the desired ester by continuously removing water, thereby suppressing both the reverse hydrolysis and potential transesterification side reactions.[16]

Materials:

  • Carboxylic Acid (1.0 eq)

  • Alcohol (3.0 - 5.0 eq)

  • Acid Catalyst (e.g., p-Toluenesulfonic acid, 0.05 eq)

  • Anhydrous Toluene (sufficient to fill flask and Dean-Stark trap)

  • Round-bottom flask, Dean-Stark trap, reflux condenser, heating mantle, magnetic stirrer.

Procedure:

  • Glassware Setup: Oven-dry all glassware before assembly to remove adsorbed moisture. Assemble the round-bottom flask, Dean-Stark trap, and reflux condenser. Ensure the setup is secure and in a fume hood.

  • Reagent Addition: To the round-bottom flask, add the carboxylic acid, the intended alcohol, the acid catalyst, and a magnetic stir bar.

  • Solvent Addition: Add enough anhydrous toluene to the flask to ensure the reactants are fully dissolved and the mixture can be stirred effectively. Fill the Dean-Stark trap with additional toluene via the top of the condenser until it begins to flow back into the reaction flask.

  • Reaction: Begin stirring and heat the mixture to a steady reflux. You should observe a vapor ring in the condenser. As the toluene-water azeotrope condenses and drips into the trap, you will see a second, lower layer of water begin to collect at the bottom.[17]

  • Monitoring: Continue refluxing until the theoretical amount of water has been collected in the trap, or until TLC/GC analysis shows complete consumption of the limiting reagent. This can take several hours.[16]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated NaHCO₃ solution (to neutralize the acid catalyst; vent frequently!), water, and finally, brine.[20]

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude ester can be further purified by distillation or column chromatography as needed to remove any residual starting materials or byproducts.

References
  • AIP Publishing. (n.d.). Purification Strategies for Crude Glycerol: A Transesterification Derivative.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Fischer Esterification Reaction Time.
  • Scoilnet. (n.d.). Dean Stark Apparatus.
  • Orick Médico Sarl. (n.d.). Dean-Stark Apparatus.
  • MDPI. (2025). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Wikipedia. (n.d.). Transesterification.
  • Master Organic Chemistry. (2022, November 10). Transesterification.
  • International Scientific Organization. (n.d.). Conventional and advanced purification techniques for crude biodiesel – A critical review.
  • Wikipedia. (n.d.). Dean–Stark apparatus.
  • SciSpace. (2011, November 9). Transesterification in Supercritical Conditions.
  • Penn State. (n.d.). 8.2 The Reaction of Biodiesel: Transesterification.
  • ResearchGate. (n.d.). (PDF) Purification strategies for crude glycerol: A transesterification derivative.
  • Technoilogy. (2025, September 29). Transesterification in Biodiesel: Chemistry, Catalysts & Process Optimization.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Low Yields in CDI-Mediated Esterification Reactions.
  • Benchchem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
  • Vedantu. (n.d.). Transesterification: Mechanism, Uses & Examples in Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjugation Reactions.
  • Sciety Labs. (2025, July 29). Nanocatalysts in Transesterification: A Sustainable Catalyst Revolution for Biodiesel Production.
  • Chemistry Steps. (n.d.). Transesterification.
  • UKEssays. (2018, May 21). Methods of Stopping Kinetic Transesterification Reactions.
  • MDPI. (2025, July 25). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications.
  • ResearchGate. (2025, October 19). Comparison of acid, basic and enzymatic catalysis on the production of biodiesel after RSM optimization.
  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield.
  • ResearchGate. (n.d.). Esterification and transesterification using modified-zirconia catalysts.
  • MDPI. (2022, November 23). Purification of Residual Glycerol from Biodiesel Production as a Value-Added Raw Material for Glycerolysis of Free Fatty Acids in Waste Cooking Oil.
  • E3S Web of Conferences. (n.d.). Water-spray washing technique as a purification process in the production of biodiesel.
  • Journal of Biochemical Technology. (2018, February 25). Advancement in Catalysts for Transesterification in the Production of Biodiesel: A Review.
  • Dialnet. (2023, December 15). Supercritical transesterification of vegetable oil and ethanol: temperature and residence time effects on phase formation and wa.
  • MDPI. (2024, December 17). Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances.
  • ResearchGate. (n.d.). Effect of solvent type on the transesterification reaction.
  • PMC. (n.d.). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification.
  • Wikipedia. (n.d.). Steglich esterification.
  • Semantic Scholar. (2015, September 1). Solvent effects on esterification equilibria.
  • Graz University of Technology. (2015, September 1). Solvent effects on esterification equilibria.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • MDPI. (2021, September 18). Current State and Perspectives on Transesterification of Triglycerides for Biodiesel Production.
  • Quora. (2013, December 26). Catalysts: What is the difference between general acid catalysis and specific acid catalysis?.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?.
  • PMC. (2025, February 21). Fast Esterification Method Mediated by Coupling Reagent NDTP.
  • Taylor & Francis. (n.d.). Acid catalysis – Knowledge and References.
  • ACS Publications. (2021, April 22). Homogeneous Catalysis and Heterogeneous Recycling: A Simple Zn(II) Catalyst for Green Fatty Acid Esterification.
  • ResearchGate. (n.d.). (PDF) Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables.

Sources

Optimization

Technical Support Center: Separation of Ortho and Para Toluic Acid Derivatives

Welcome to the Technical Support Center for Toluic Acid Derivative Separation. For researchers and drug development professionals, resolving positional isomers like ortho- and para-toluic acid is notoriously difficult du...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Toluic Acid Derivative Separation. For researchers and drug development professionals, resolving positional isomers like ortho- and para-toluic acid is notoriously difficult due to their nearly identical molecular weights, boiling points, and pKa values. This guide provides field-proven troubleshooting, causality-driven FAQs, and self-validating protocols to achieve high-purity separations at both analytical and preparative scales.

Section 1: Analytical Resolution & Chromatographic Troubleshooting

Q1: Why do ortho and para isomers co-elute on standard C18 reversed-phase columns, and how can I achieve baseline resolution?

Standard C18 columns rely primarily on hydrophobic interactions, which are virtually identical for ortho and para toluic acid derivatives. To achieve baseline resolution, you must exploit their subtle 3D spatial differences using [1].

The Causality: In ortho-toluic acid, the methyl group is adjacent to the carboxylic acid group. This steric hindrance forces the carboxylic acid group to twist out of the plane of the benzene ring, creating a slightly bent, non-planar 3D structure[1]. In contrast, para-toluic acid is completely planar[1]. By switching to a Porous Graphitic Carbon (PGC) column, the planar para isomer achieves a much larger surface area overlap with the flat graphitic sheets, resulting in stronger


 interactions and longer retention times[1]. The sterically twisted ortho isomer has less overlap and elutes first[1].

PGC_Mechanism Injection Inject Mixed Isomers PGC Porous Graphitic Carbon (PGC) Injection->PGC Ortho Ortho-Toluic Acid (Sterically Twisted) PGC->Ortho Para Para-Toluic Acid (Planar Structure) PGC->Para Int_Weak Weak π-π Overlap Ortho->Int_Weak Int_Strong Strong π-π Overlap Para->Int_Strong Elute1 Early Elution (Peak 1) Int_Weak->Elute1 Elute2 Late Elution (Peak 2) Int_Strong->Elute2

Mechanism of shape-selective retention for toluic acid isomers on PGC columns.

Table 1: Shape-Selective Chromatographic Data Summary
IsomerStructural ConformationPGC Elution OrderRelative Surface Area Overlap
Ortho-toluic acid Bent / Twisted1st (Early)Low
Para-toluic acid Planar / Flat2nd (Late)High
Meta-toluic acid Planar / Flat3rd (Latest)High
Protocol 1: Self-Validating HPLC Separation of Toluic Acid Isomers
  • Column Preparation: Install a Porous Graphitic Carbon (PGC) column (e.g., 50 x 3 mm i.d., 2.7 μm particle size)[1].

  • Mobile Phase Setup:

    • Solvent A: 20 mM ammonium hydrogen carbonate in water (Adjust to pH 9.0 using ammonium hydroxide)[1].

    • Solvent B: 50:50 Acetonitrile:Isopropanol[1].

  • Gradient/Flow: Run an isocratic or shallow gradient at 10% Solvent B. Set the flow rate to 0.3 mL/min[1].

  • Temperature Control: Maintain the column compartment at 50 °C to improve mass transfer kinetics and peak sharpness[1].

  • Detection & Validation: Monitor UV absorbance at 230 nm[1].

    • Self-Validation Step: Inject a pure ortho-toluic acid standard first; confirm its exact retention time. In the mixed sample, it must elute before the para isomer. If co-elution persists, decrease Solvent B by 2% to increase graphitic interaction time.

Section 2: Preparative Scale & Fractional Crystallization

Q2: We are scaling up synthesis. Distillation and aqueous extraction failed to separate the isomers. What is the most reliable bulk separation method?

Distillation fails because the boiling points of the isomers are too close. The most commercially feasible method is[2] or [3].

The Causality: While their boiling points are similar, their crystal lattice energies and solubilities in specific solvents differ significantly. Para-toluic acid, being highly symmetrical, packs more tightly into a crystal lattice, making it less soluble in cold, saturated hydrocarbons (like pentane or petroleum ether) compared to the ortho isomer[3]. By creating a supersaturated solution and seeding it with pure crystals of the target isomer, you dictate the nucleation kinetics, forcing only the desired isomer to precipitate[2].

CrystallizationWorkflow Start Mixed Isomer Feed Dissolve Dissolve in Solvent (e.g., Pentane, <50°C) Start->Dissolve Cooling Controlled Cooling (Supersaturation) Dissolve->Cooling Seeding Add Pure Isomer Seeds Cooling->Seeding Crystallize Isothermal Crystallization Seeding->Crystallize Filtration Centrifugal Filtration Crystallize->Filtration Solid High-Purity p-Toluic Acid Filtration->Solid Liquor Mother Liquor (Enriched in o-Toluic) Filtration->Liquor

Workflow for seed-induced fractional crystallization of toluic acid isomers.

Protocol 2: Bulk Separation via Selective Solvent Washing & Seeding
  • Dissolution: Transfer the crude mixed toluic acid fraction into a jacketed crystallizer[2]. Add a saturated liquid hydrocarbon solvent (e.g., pentane or petroleum ether, 3 to 8 carbon atoms)[3].

  • Temperature Regulation: Heat gently to dissolve the mixture, then initiate controlled cooling to create a supersaturated solution. Do not exceed 50 °C during the solvent washing phase to prevent thermal degradation and maintain solubility differentials[3].

  • Seeding: Introduce a controlled concentration (e.g., 25% to 45% slurry) of pure para-toluic acid seed crystals into the cooled, moving slurry[2].

  • Agitation & Maturation: Maintain agitation at 80–85 °F (approx. 26–29 °C) to allow the para isomer to selectively crystallize onto the seed nuclei[2].

  • Separation: Pass the slurry through a centrifugal filter[2].

  • Self-Validation & Recovery: Wash the filter cake with cold pentane[3]. Analyze the filter cake via HPLC (using Protocol 1). The mother liquor will be heavily enriched with the ortho isomer and can be subjected to a secondary recovery loop[2].

Section 3: Advanced Troubleshooting (Complex Matrices)

Q3: My reaction matrix contains multiple structurally similar byproducts that interfere with crystallization. How can I selectively extract just one isomer?

When traditional crystallization fails due to matrix interference, utilize[4].

The Causality: MIPs are synthesized by polymerizing functional monomers and cross-linkers around a template molecule (e.g., para-toluic acid)[5]. Once the template is extracted, it leaves behind a highly specific 3D micro-cavity[5]. This cavity acts like an artificial antibody, possessing exact steric and chemical complementarity to the target isomer, allowing it to selectively adsorb the desired molecule from a complex liquid dispersion while ignoring other positional isomers[5][6].

Table 2: Comparison of Separation Techniques
TechniqueBest ForPrimary MechanismLimitations
PGC-HPLC Analytical quantificationShape-selective

interactions
Low throughput
Fractional Crystallization Bulk/Industrial scaleDifferential lattice energy & solubilityRequires optimized cooling profiles
MIP Extraction Complex, dirty matrices3D steric cavity matchingHigh initial polymer synthesis cost

References

  • Insights into the Shape-Selective Retention Properties of Porous Graphitic Carbon Stationary Phases and Applicability for Polar Compounds. Chromatography Online.[Link]

  • US3607920A - Process for the preparation of high purity isomers of toluic acid.
  • US2785199A - Purification of toluic acids.
  • The Technique of Molecular Imprinting – Principle, State of the Art, and Future Aspects. ResearchGate.[Link]

  • Molecular imprinting polymers for the separation of toluic acid isomers. Journal of Applied Polymer Science.[Link]

Sources

Troubleshooting

catalyst selection for aryl p-toluate synthesis optimization

Technical Support Center: Aryl p-Toluate Synthesis Optimization Global R&D Support | APAC Region (Taiwan) | Last Updated: March 2026 Welcome to the Advanced Synthesis Support Center. This guide is designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aryl p-Toluate Synthesis Optimization Global R&D Support | APAC Region (Taiwan) | Last Updated: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, process chemists, and drug development professionals optimizing the synthesis of aryl p-toluates. Because phenols are notoriously poor nucleophiles due to the delocalization of their oxygen lone pairs into the aromatic π-system, standard Fischer esterification protocols often fail.

This portal provides field-proven causality, troubleshooting matrices, and self-validating protocols to help you select the optimal catalytic system for your specific substrates.

I. Catalyst Selection & Performance Matrix

Selecting the correct catalytic pathway depends entirely on your starting materials and scale. The table below summarizes the quantitative data and operational parameters for the four primary catalytic pathways used in aryl p-toluate synthesis.

Catalytic SystemStarting MaterialsTempYield RangeKey Mechanistic AdvantagePrimary Limitation
TiO₂ (Solvent-Free) p-Toluoyl Chloride + Phenol25°C85–95%Lewis acid activation of carbonyl; green, reusable.Requires handling of moisture-sensitive acid chlorides.
EDC / DMAP p-Toluic Acid + Phenol0°C → RT75–90%Highly reactive acylpyridinium intermediate overcomes poor nucleophilicity.Atom-inefficient; generates stoichiometric urea waste.
CuI / Ligand p-Toluic Acid + Aryl Halide110°C60–85%Direct C–O cross-coupling; avoids acyl chlorides entirely.Requires high temperatures and inert atmosphere.
Lipid-Modified PPTS p-Toluic Acid + Phenol60°C50–80%Suppresses elimination side reactions; mild Brønsted acid[1].Slower reaction kinetics compared to Steglich coupling.

II. Mechanistic Workflows & Logic

To prevent downstream failures, it is critical to understand the logical flow of catalyst selection and the underlying mechanisms of the reactions.

CatalystSelection Start Starting Material? AcylChloride p-Toluoyl Chloride + Phenol Start->AcylChloride CarboxylicAcid p-Toluic Acid + Phenol Start->CarboxylicAcid ArylHalide p-Toluic Acid + Aryl Halide Start->ArylHalide TiO2 TiO2 Catalyst (Solvent-Free) AcylChloride->TiO2 High Yield, Green EDC_DMAP EDC / DMAP (Steglich) CarboxylicAcid->EDC_DMAP Mild Conditions Cu_Ligand CuI / Ligand (Ullmann C-O) ArylHalide->Cu_Ligand Cross-Coupling Product Aryl p-Toluate TiO2->Product EDC_DMAP->Product Cu_Ligand->Product

Caption: Logic tree for selecting the optimal catalytic route for aryl p-toluate synthesis.

SteglichMechanism ToluicAcid p-Toluic Acid O_Acylisourea O-Acylisourea Intermediate ToluicAcid->O_Acylisourea + EDC EDC EDC (Coupling Agent) EDC->O_Acylisourea Acylpyridinium Acylpyridinium Active Species O_Acylisourea->Acylpyridinium + DMAP SideProduct N-Acylurea (Side Product) O_Acylisourea->SideProduct O-to-N Shift (Slow) DMAP DMAP Catalyst DMAP->Acylpyridinium Acylpyridinium->DMAP Regeneration Product Aryl p-Toluate Acylpyridinium->Product + Phenol Phenol Phenol (Ar-OH) Phenol->Product

Caption: Mechanistic pathway of EDC/DMAP-catalyzed Steglich esterification highlighting causality.

III. Troubleshooting FAQs

Q1: Why is my direct esterification of p-toluic acid with phenol yielding <10% product even with standard acid catalysts like PTSA? A: Phenols are exceptionally poor nucleophiles. The oxygen lone pair is delocalized into the aromatic ring, significantly reducing its ability to attack the carbonyl carbon of a protonated carboxylic acid. Standard Fischer esterification relies on this attack. To overcome this thermodynamic barrier, you must either convert the acid to a highly electrophilic acid chloride (using TiO₂ catalysis) or utilize a coupling reagent (like EDC) paired with a nucleophilic catalyst (DMAP). Recent advancements have also shown that modifying Pyridinium p-Toluenesulfonate (PPTS) with a lipid chain can improve catalytic activity for difficult substrates by suppressing elimination side reactions, though it remains slower than Steglich conditions[1].

Q2: I am observing significant N-acylurea formation during my EDC/DMAP coupling. How do I optimize the catalyst ratio? A: N-acylurea is a thermodynamic dead-end formed via a[1,3]-sigmatropic rearrangement (O-to-N acyl shift) from the O-acylisourea intermediate. Causality: This shift occurs when the intermediate is not consumed fast enough by the nucleophile. Because phenol is a weak nucleophile, it cannot outcompete the rearrangement. Solution: You must increase the concentration of the DMAP catalyst (up to 0.5–1.0 equivalents). DMAP is a superior nucleophile that rapidly attacks the O-acylisourea to form an ultra-reactive acylpyridinium ion, bypassing the rearrangement. Furthermore, keep the reaction strictly at 0°C during the first 2 hours to thermodynamically suppress the activation energy required for the O-to-N shift.

Q3: How can I achieve a greener, scalable acylation without using pyridine or stoichiometric bases? A: You can utilize a solvent-free, Lewis-acid catalyzed approach. By mixing p-toluoyl chloride and phenol directly with a catalytic amount of TiO₂ (10 mol%) at 25°C, you can achieve >90% yields. The TiO₂ acts as a Lewis acid, coordinating to the carbonyl oxygen and drastically increasing the electrophilicity of the acyl chloride, allowing the phenol to attack without a bulk solvent or amine base.

IV. Standard Operating Procedures (SOPs)

Protocol A: Solvent-Free TiO₂-Catalyzed Acylation

Designed for high-throughput, green synthesis of aryl p-toluates.

  • Preparation: In a mortar or a solvent-free milling flask, combine phenol (1.0 equiv, 20 mmol) and p-toluoyl chloride (1.0 equiv, 20 mmol).

  • Catalyst Addition: Add TiO₂ powder (0.1 equiv, 2 mmol) directly to the mixture.

  • Reaction: Stir the neat mixture at 25°C for 30–45 minutes.

  • Self-Validating Step (Reaction Monitoring): Suspend a piece of damp universal indicator paper over the mouth of the flask. The reaction is driven by the evolution of HCl gas. Causality: As the esterification proceeds, HCl is expelled. Once the indicator paper stops turning red/pink, the reaction has reached completion.

  • Workup: Dilute the mixture with diethyl ether (25 mL) and filter to recover the TiO₂ catalyst (which can be washed with CH₂Cl₂ and reused up to three times). Wash the organic filtrate with 15% NaOH to remove unreacted phenol, followed by brine, and dry over Na₂SO₄.

Protocol B: Optimized Steglich Esterification (EDC/DMAP)

Designed for substrates sensitive to acid chlorides.

  • Initiation: Dissolve p-toluic acid (1.0 equiv) and the target phenol (1.1 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an inert argon atmosphere. Cool the flask strictly to 0°C using an ice bath.

  • Catalyst Loading: Add DMAP (0.5 equiv). Note: The high catalyst loading is mandatory for phenolic nucleophiles to prevent N-acylurea formation.

  • Coupling Agent: Add EDC·HCl (1.2 equiv) portion-wise over 10 minutes to control the exotherm.

  • Self-Validating Step (TLC Tracking): After 1 hour at 0°C, take a TLC aliquot. Look for a highly UV-active spot at R_f ~0.4 (N-acylurea). If this spot is growing rapidly, your DMAP concentration is too low, or the reaction temperature has breached 5°C.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, and purify via silica gel chromatography.

V. References

Title: TiO₂: A simple and an efficient catalyst for esterification of phenols under solvent-free condition Source: Indian Journal of Chemistry, Vol. 47B, August 2008, pp. 1277-1280. URL:[Link]

[1] Title: Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities Source: Synthetic Communications / National Library of Medicine (PMC) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: IR Carbonyl Stretching Frequencies in Aryl p-Toluate Esters

As a Senior Application Scientist, evaluating the structural integrity and electronic environment of newly synthesized drug intermediates or novel materials is a daily necessity. Infrared (IR) spectroscopy remains one of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural integrity and electronic environment of newly synthesized drug intermediates or novel materials is a daily necessity. Infrared (IR) spectroscopy remains one of the most powerful diagnostic tools for this purpose, particularly when analyzing the carbonyl (


) stretching frequency.

This guide provides an in-depth, objective comparison of the IR carbonyl stretch across various aryl p-toluate esters. By examining how substituents on the phenolic ring influence the ester linkage, researchers can leverage these spectroscopic shifts to predict chemical reactivity, stability, and binding affinities in downstream applications.

The Causality of the Carbonyl Shift: A Mechanistic Perspective

To utilize IR spectroscopy effectively, one must understand the fundamental causality behind the spectral data. The carbonyl stretching frequency is a direct reporter of the C=O bond's force constant. In aryl p-toluate esters (


), the ester oxygen acts as an electronic bridge. Its lone pairs are caught in a resonance "tug-of-war" between the carbonyl carbon and the substituted phenolic ring.
  • Electron-Withdrawing Groups (EWGs): When an EWG (e.g.,

    
    ) is present on the phenolic ring, it pulls electron density away from the ester oxygen. This restricts the oxygen's ability to donate its lone pair into the carbonyl 
    
    
    
    antibonding orbital. Consequently, the C=O double bond character increases, stiffening the bond and shifting the IR absorption to a higher wavenumber (a blue shift).
  • Electron-Donating Groups (EDGs): Conversely, an EDG (e.g.,

    
    ) repels electron density, enhancing the ester oxygen's resonance into the carbonyl group. This increases the single-bond character of the C=O linkage, weakening the force constant and shifting the absorption to a lower wavenumber (a red shift).
    

This electronic transmission through the ester oxygen is highly predictable and correlates linearly with Hammett


 constants [1].

Quantitative Comparison of Aryl p-Toluate Esters

The table below summarizes the comparative performance of various aryl p-toluates, demonstrating the objective shift in the


 band as a function of the phenolic substituent. Data is representative of dilute solutions in carbon tetrachloride (

) to isolate the inherent electronic effects from solid-state packing anomalies.
Ester CompoundPhenolic Substituent (X)Hammett Constant (

)
Representative

(cm⁻¹)
Electronic Effect & Resonance Impact
4-Methoxyphenyl p-toluate

(para)
-0.27~1726EDG: Maximizes lone pair donation to C=O; lowest force constant.
Phenyl p-toluate

0.00~1730Baseline: Standard cross-conjugation balance.
4-Chlorophenyl p-toluate

(para)
+0.23~1734Weak EWG: Inductive withdrawal slightly stiffens the C=O bond.
4-Nitrophenyl p-toluate

(para)
+0.78~1742Strong EWG: Drastically reduces resonance; highest double-bond character.

Note: The acyl side remains constant (p-methyl group), providing a stable baseline electron donation to the carbonyl carbon, allowing for the precise isolation of the phenolic substituent's effect [2].

Experimental Methodology: Self-Validating FTIR Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It specifically avoids solid-state techniques (like KBr pellets or neat ATR) which introduce unpredictable hydrogen bonding and crystal lattice forces that obscure subtle electronic shifts.

High-Precision Transmission FTIR of Ester Solutions

Step 1: Solvent Selection & Preparation

  • Action: Utilize spectroscopic-grade carbon tetrachloride (

    
    ), dried over 4Å molecular sieves for 24 hours prior to use.
    
  • Causality:

    
     is non-polar and completely transparent in the critical 1800–1600 cm⁻¹ region. Dehydration prevents trace water from forming intermolecular hydrogen bonds with the ester carbonyl, which would artificially broaden and red-shift the absorption band.
    

Step 2: Sample Formulation

  • Action: Prepare a strictly dilute solution (0.01 M to 0.02 M) of the target aryl p-toluate in the dried

    
    .
    
  • Causality: High concentrations induce dipole-dipole dimerization between ester molecules, which can split the carbonyl peak or alter its maximum. Dilute conditions guarantee that the molecules are monomerically dispersed, reflecting true intramolecular electronic states.

Step 3: Instrument Calibration & Background

  • Action: Purge the FTIR spectrometer with dry nitrogen for 30 minutes. Acquire a background spectrum of pure

    
     using a sealed NaCl or KBr liquid transmission cell with a 0.1 mm path length.
    
  • Causality: Nitrogen purging eliminates atmospheric water vapor interference (which exhibits sharp rotational bands near 1700 cm⁻¹). The precise path length ensures the solvent subtraction is perfectly scaled.

Step 4: Spectral Acquisition

  • Action: Inject the sample solution into the liquid cell. Scan at a high resolution (1 cm⁻¹) for a minimum of 64 co-added scans.

  • Causality: A 1 cm⁻¹ resolution is mandatory to detect shifts as small as 2-4 cm⁻¹ between closely related derivatives (e.g., phenyl vs. 4-chlorophenyl). 64 scans provide the necessary signal-to-noise ratio to mathematically pinpoint the peak apex.

Step 5: Data Processing

  • Action: Apply a linear baseline correction between 1800 and 1650 cm⁻¹. Use a center-of-gravity peak-picking algorithm rather than a simple maximum-point search.

  • Causality: The center-of-gravity method accounts for slight band asymmetries, providing a highly reproducible

    
     value that accurately reflects the statistical average of the vibrational modes.
    

Visualizing the Electronic Pathway

The following diagram maps the logical relationship between the structural modification of the ester and the resulting spectroscopic readout.

SubstituentEffects ArylToluate Aryl p-Toluate Ester (Base Structure) EWG Electron-Withdrawing Group (e.g., -NO2) ArylToluate->EWG Substituent Addition EDG Electron-Donating Group (e.g., -OCH3) ArylToluate->EDG Substituent Addition EWG_Mech Decreases O-atom lone pair donation to C=O EWG->EWG_Mech EDG_Mech Increases O-atom lone pair donation to C=O EDG->EDG_Mech EWG_Result Higher C=O Double Bond Character ν > 1730 cm⁻¹ EWG_Mech->EWG_Result Blue Shift EDG_Result Lower C=O Double Bond Character ν < 1730 cm⁻¹ EDG_Mech->EDG_Result Red Shift

Logical flow of substituent effects on the IR carbonyl stretch of aryl p-toluate esters.

References

  • Title: Carbonyl stretching frequencies in acyl- and aryl-substituted phenyl benzoates Source: Canadian Journal of Chemistry (cdnsciencepub.com) URL: [Link]

  • Title: Influence of substituents on the infrared stretching frequencies of carbonyl group in esters of benzoic acid Source: ResearchGate URL: [Link]

Comparative

mass spectrometry fragmentation pattern of C16H16O2 esters

Technical Comparison Guide: Mass Spectrometry Fragmentation of C16H16O2 Ester Isomers Introduction: The Isomer Challenge In metabolomics and synthetic quality control, distinguishing structural isomers with the formula C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Fragmentation of C16H16O2 Ester Isomers

Introduction: The Isomer Challenge

In metabolomics and synthetic quality control, distinguishing structural isomers with the formula C16H16O2 (Molecular Weight: 238.28 Da) is a critical analytical challenge. With a Degree of Unsaturation (DoU) of 9, these molecules possess high aromatic stability, often yielding resistant molecular ions (


).

While Nuclear Magnetic Resonance (NMR) is definitive for structure, it requires milligram-scale purity. Gas Chromatography-Mass Spectrometry (GC-MS) remains the workhorse for high-throughput screening. However, without a deep understanding of fragmentation mechanics, isomers like Benzyl Cinnamate and Phenethyl Benzoate can be easily misidentified due to their identical retention indices on non-polar columns and similar aromatic content.

This guide provides a definitive, mechanism-based comparison of these two primary isomers, establishing a self-validating identification protocol.

Comparative Analysis: Structural Fingerprinting

The differentiation relies on identifying the location of the carbonyl group relative to the aromatic rings. We compare the two most prevalent isomers:

  • Benzyl Cinnamate: Cinnamic acid derivative (

    
    )
    
  • Phenethyl Benzoate: Benzoic acid derivative (

    
    )
    
Table 1: Diagnostic Ion Comparison (EI, 70 eV)
FeatureBenzyl Cinnamate Phenethyl Benzoate Mechanistic Origin
Molecular Ion (

)
m/z 238 (Weak/Moderate)m/z 238 (Weak)Parent stability is similar; differentiation requires fragments.
Base Peak (100%) m/z 131 m/z 105

-Cleavage:
Acylium ion formation dictates the base peak.
Secondary Diagnostic m/z 103 m/z 104 Stability: Styryl cation (103) vs. Styrene radical cation (104).
Tertiary Diagnostic m/z 91 (Strong)m/z 77 (Strong)Tropylium vs. Phenyl: Benzyl group (Cinnamate) vs. Phenyl group (Benzoate).
Rearrangement MinimalMcLafferty-Type Phenethyl benzoate undergoes H-transfer to form Styrene (

).

Mechanistic Deep Dive

To ensure scientific integrity, we must validate why these fragments occur. This prevents "fingerprint matching" errors when novel derivatives are encountered.

A. Benzyl Cinnamate: Resonance Stabilization

The fragmentation is driven by the stability of the Cinnamoyl cation (m/z 131). Upon electron impact, the bond between the carbonyl carbon and the ether oxygen breaks (


-cleavage).
  • Pathway:

    
    
    
  • The resulting m/z 131 ion is highly stable due to resonance across the double bond and phenyl ring.

  • Secondary Loss: The cinnamoyl cation loses CO (neutral, 28 Da) to form the Styryl cation (m/z 103).

B. Phenethyl Benzoate: The McLafferty Rearrangement

This molecule exhibits a classic Benzoyl cation (m/z 105) via


-cleavage. However, the definitive differentiator is the m/z 104  peak.
  • Mechanism: A McLafferty-type rearrangement occurs involving a 6-membered transition state.[1] The hydrogen on the

    
    -carbon of the alkoxy chain (relative to the ether oxygen) transfers to the carbonyl oxygen.
    
  • Outcome: This cleavage releases neutral Benzoic Acid (122 Da) and generates the Styrene radical cation (m/z 104).

  • Note: While m/z 105 is usually the base peak, the presence of m/z 104 is the "smoking gun" for phenethyl esters.

Visualization of Fragmentation Pathways

The following diagrams illustrate the competitive pathways.

Diagram 1: Fragmentation Logic Flow

FragmentationComparison cluster_0 Benzyl Cinnamate (Isomer A) cluster_1 Phenethyl Benzoate (Isomer B) BC_Parent Parent Ion m/z 238 Cinnamoyl Cinnamoyl Cation m/z 131 (Base Peak) BC_Parent->Cinnamoyl α-Cleavage (Loss of Benzyloxy) Benzyl Benzyl Cation m/z 91 BC_Parent->Benzyl C-O Cleavage Styryl Styryl Cation m/z 103 Cinnamoyl->Styryl -CO (28 Da) PB_Parent Parent Ion m/z 238 Benzoyl Benzoyl Cation m/z 105 (Base Peak) PB_Parent->Benzoyl α-Cleavage (Loss of Phenethoxy) Styrene Styrene Radical Cation m/z 104 PB_Parent->Styrene McLafferty Rearr. (-Benzoic Acid) Phenyl Phenyl Cation m/z 77 Benzoyl->Phenyl -CO (28 Da)

Caption: Comparative fragmentation pathways. Note the distinct Base Peaks (Red) and Rearrangement products (Green) that differentiate the isomers.

Experimental Protocol: Self-Validating Workflow

To replicate these results, follow this standardized GC-MS methodology. This protocol includes a "System Suitability Test" (SST) to ensure the mass spectrometer is tuned to detect the critical m/z 104 vs 103 difference.

A. Sample Preparation
  • Solvent: Dilute sample to 100 ppm in Dichloromethane (DCM) or Hexane. Avoid Methanol (transesterification risk in injector).

  • Standard: Spike with internal standard Dodecane (m/z 57, 71) for retention indexing.

B. GC-MS Parameters (Agilent/Thermo Standard)
  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Inlet: Split 20:1, 280°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 300°C.

    • Hold 5 min.

  • Source Temp: 230°C (Critical: Higher temps promote fragmentation, lower temps preserve molecular ion).

  • Ionization: EI, 70 eV.

  • Scan Range: m/z 40–400.

C. Data Interpretation Steps
  • Check m/z 131 vs 105:

    • If Base Peak = 131

      
       Suspect Benzyl Cinnamate .
      
    • If Base Peak = 105

      
       Suspect Phenethyl Benzoate .
      
  • Verify "The Neighbor":

    • Look for m/z 103. If present with 131

      
       Confirmed Cinnamate.
      
    • Look for m/z 104. If present with 105

      
       Confirmed Benzoate.
      
  • Retention Index (RI) Check:

    • Benzyl Cinnamate RI

      
       2060-2080 (on DB-5).
      
    • Phenethyl Benzoate RI

      
       1850-1880 (on DB-5).
      
    • Note: Phenethyl benzoate elutes significantly earlier due to lower molecular linearity and boiling point.

References

  • NIST Mass Spectrometry Data Center. (2023). Benzyl cinnamate Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. (2023). Benzoic acid, 2-phenylethyl ester Mass Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Standard text validating the McLafferty rearrangement mechanism in esters).

Sources

Validation

In-Depth Technical Guide: 13C NMR Spectral Assignment of p-Toluic Acid Aryl Esters

Topic: 13C NMR Spectral Assignment for p-Toluic Acid Aryl Esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary & Strategic Context In drug...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 13C NMR Spectral Assignment for p-Toluic Acid Aryl Esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Context

In drug development and intermediate synthesis, p-toluic acid aryl esters (e.g., phenyl 4-methylbenzoate) serve as critical structural motifs, often functioning as pro-drug linkers or reactive intermediates in acylation reactions. Accurate structural elucidation of these compounds requires distinguishing them from their alkyl ester counterparts (e.g., methyl p-toluate) and unsubstituted benzoates.

This guide provides a rigorous comparison of the 13C NMR spectral performance of p-toluic acid aryl esters against alkyl ester alternatives. It focuses on the diagnostic chemical shift variations driven by electronic substituent effects and outlines a self-validating assignment protocol.

Key Comparative Insight

The most definitive spectral distinction between aryl and alkyl esters of p-toluic acid is the upfield shift (shielding) of the carbonyl carbon in aryl esters (~164.4 ppm) compared to alkyl esters (~166.8 ppm), combined with the dramatic deshielding of the ester oxygen-bearing carbon (Ipso-O-Ar) at ~151 ppm.

Structural Analysis & Electronic Effects

To interpret the NMR data correctly, one must understand the underlying electronic causality.[1] The chemical shift (


) is heavily influenced by the electron density around the nucleus.[1]
Aryl vs. Alkyl Ester Linkage
  • Alkyl Esters (e.g., Methyl p-toluate): The alkoxy oxygen donates electron density into the carbonyl

    
    -system via resonance, but the alkyl group itself is inductively donating. The carbonyl carbon typically resonates at 166–167 ppm .[1]
    
  • Aryl Esters (e.g., Phenyl p-toluate): The phenoxy oxygen is involved in a competing resonance interaction with its own phenyl ring. This delocalization, combined with the strong inductive withdrawal of the phenyl ring, alters the shielding cone around the carbonyl. Experimentally, this results in a shielding effect , moving the carbonyl signal upfield to ~164–165 ppm .[1]

The p-Methyl Substituent (Toluyl Group)

The methyl group at the para position of the acid moiety exerts a weak inductive (+I) and hyperconjugative effect. This slightly shields the acid-side ipso carbon and deshields the ortho positions relative to an unsubstituted benzoate, but its effect on the carbonyl is subtle compared to the ester linkage modification.[1]

Experimental Protocol: Acquisition & Processing

Reliable assignment requires high-fidelity data.[1] The following protocol ensures detection of quaternary carbons and resolution of closely spaced aromatic signals.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 20–30 mg of the ester in 0.6 mL of CDCl₃ .[1]

    • Note: CDCl₃ is preferred over DMSO-d₆ to minimize solvent viscosity broadening and prevent potential transesterification or hydrolysis artifacts.[1]

  • Acquisition Parameters (Standard 100 MHz 13C):

    • Pulse Sequence: zgpg30 (Power-gated proton decoupling).[1]

    • Spectral Width: 240 ppm (to capture C=O ~165 ppm and solvent reference).[1]

    • Relaxation Delay (d1): Set to 2.0 – 3.0 seconds .

    • Critical: Quaternary carbons (C=O, C-Ipso) have long T1 relaxation times. A short d1 will suppress their intensity, making integration and detection difficult.[1]

    • Scans (NS): Minimum 1024 scans for adequate S/N ratio.

  • Processing:

    • Exponential Multiplication (LB): 1.0 – 2.0 Hz to reduce noise.[1]

    • Referencing: Calibrate CDCl₃ triplet center to 77.16 ppm .

Comparative Spectral Assignment Guide

The following table contrasts the 13C NMR shifts of Phenyl p-toluate (Aryl Ester) against Methyl p-toluate (Alkyl Ester).

Table 1: Comparative Chemical Shifts (CDCl₃, δ ppm)
Carbon PositionPhenyl p-toluate (Aryl Ester)Methyl p-toluate (Alkyl Ester)Δ (Aryl - Alkyl)Assignment Logic
Carbonyl (C=O) 164.4 166.8 -2.4 Diagnostic: Aryl esters are shielded relative to alkyl esters.
Ipso (O-R) 151.0 (Ar-C1')51.9 (OCH₃)+99.1Key Indicator: sp² vs sp³ hybridization.
Acid Ipso (C1) 126.8127.5-0.7Connected to C=O; sensitive to ester type.[1]
Acid Ortho (C2/6) 130.2129.6+0.6Ortho to C=O; doublet in HSQC.[1]
Acid Meta (C3/5) 129.3129.1+0.2Ortho to Methyl; doublet in HSQC.[1]
Acid Para (C4) 144.5143.6+0.9Quaternary; carries the methyl group.[1]
Phenol Ortho 121.7N/A-Upfield due to resonance from Oxygen.[1]
Phenol Meta 129.5N/A-Overlaps often with Acid Meta.[1]
Phenol Para 125.9N/A-Distinct from Acid Para.[1]
Methyl (CH₃) 21.721.6+0.1Consistent anchor point; rarely changes.[1]

Data synthesized from comparative literature analysis [1, 2, 5].

Detailed Assignment Strategy
  • The Anchor (Methyl): Locate the signal at 21.7 ppm .[1] This confirms the p-tolyl moiety.[1]

  • The Carbonyl: Look for the signal at 164.4 ppm .[1] If it is >166 ppm, suspect hydrolysis or alkyl ester contamination.[1]

  • The Phenolic Ring:

    • Ipso (151.0 ppm): The most deshielded aromatic signal.[1]

    • Ortho (121.7 ppm): Significantly upfield compared to other aromatic CH signals due to the electron-donating resonance of the ester oxygen.

  • The Acid Ring:

    • Para (144.5 ppm): A quaternary signal distinct from the CH signals.[1]

    • Ortho vs. Meta: The C2/6 (Ortho to C=O) are typically slightly deshielded (~130.[1]2) compared to C3/5 (Meta to C=O, ~129.3).

Advanced Verification: 2D NMR Workflow

For unambiguous assignment, particularly when the aromatic region (120–135 ppm) is crowded, a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is mandatory.

Self-Validating Protocol
  • HMBC Correlation 1 (The Linker): The Carbonyl carbon (164.4 ppm) will show a strong ³J correlation to the Ortho-protons of the Acid ring (approx 8.1 ppm).

  • HMBC Correlation 2 (The Methyl): The Methyl protons (2.4 ppm) will correlate strongly to the Acid Para carbon (144.5 ppm) and Acid Meta carbons (129.3 ppm).

  • Differentiation: The Carbonyl will NOT show a correlation to the Phenolic Ortho protons (approx 7.2 ppm) in a standard HMBC (³J is through the oxygen, often too weak or absent). This lack of correlation helps distinguish the two aromatic rings.[1]

Visualizations

Diagram 1: Electronic Effects & Chemical Shift Logic

This diagram illustrates the competing electronic effects that result in the diagnostic upfield shift of the aryl ester carbonyl.

ElectronicEffects cluster_0 Electronic Inputs cluster_1 Observed 13C Shifts Resonance Resonance Donation (Phenoxy Oxygen) Carbonyl Carbonyl (C=O) Shielded to ~164.4 ppm Resonance->Carbonyl Shielding Competition Ortho Phenolic Ortho Shielded to ~121.7 ppm Resonance->Ortho Electron Density Increase Induction Inductive Withdrawal (Phenyl Ring) Ipso Phenolic Ipso (C-O) Deshielded to ~151.0 ppm Induction->Ipso Strong Deshielding Methyl Hyperconjugation (p-Methyl Group) Methyl->Carbonyl Minor Effect

Caption: Electronic substituent effects driving the diagnostic 13C NMR shifts in phenyl p-toluate.

Diagram 2: Assignment Workflow

A decision tree for assigning the spectra of unknown p-toluic acid derivatives.

AssignmentWorkflow Start Start: Acquire 13C NMR (CDCl3, 100 MHz) CheckMethyl Check 20-22 ppm region Start->CheckMethyl MethylFound Signal at ~21.7 ppm? (Methyl Group) CheckMethyl->MethylFound CheckCarbonyl Check Carbonyl Region (160-170 ppm) MethylFound->CheckCarbonyl Decision1 Shift Value? CheckCarbonyl->Decision1 ArylEster ~164.4 ppm (Aryl Ester) Decision1->ArylEster < 165 ppm AlkylEster ~166.8 ppm (Alkyl Ester) Decision1->AlkylEster ~166-167 ppm Acid ~167-172 ppm (Carboxylic Acid) Decision1->Acid > 167 ppm VerifyIpso Verify Ipso-O Carbon ArylEster->VerifyIpso IpsoAlkyl Signal at ~50-60 ppm (Alkoxy C-O) AlkylEster->IpsoAlkyl Confirmed IpsoAryl Signal at ~151 ppm (Phenolic C-O) VerifyIpso->IpsoAryl Confirmed

Caption: Step-by-step logic flow for distinguishing aryl vs. alkyl esters of p-toluic acid.

References

  • PubChem. Phenyl 4-methylbenzoate | C14H12O2 | CID 219444.[1][2] National Library of Medicine.[1] [Link]

  • Muzart, J., & Lebras, J. (2018).[1] Catalyzed Positional Selective C–H Oxygenation of N-Aryl-2-pyrimidines. ACS Publications.[1] [Link]

  • Veverková, E., et al. (2009).[1] Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids. Collection of Czechoslovak Chemical Communications. [Link]

Sources

Comparative

Comparative Guide: Liquid Crystal Phases of Phenyl vs. 3,5-Dimethylphenyl Esters

For researchers and drug development professionals, liquid crystals (LCs) extend far beyond display technologies. In pharmaceutical research, thermotropic nematic liquid crystals serve as critical anisotropic alignment m...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, liquid crystals (LCs) extend far beyond display technologies. In pharmaceutical research, thermotropic nematic liquid crystals serve as critical anisotropic alignment media for Residual Dipolar Coupling (RDC) NMR spectroscopy, enabling the precise 3D structural determination of small-molecule drugs. However, the utility of an LC medium depends entirely on its phase transition temperatures.

This guide objectively compares the liquid crystal performance of standard phenyl esters against their 3,5-dimethylphenyl ester counterparts. By analyzing the thermodynamic and structural data, we will explore how lateral substitution acts as a molecular tuning fork to control mesophase stability, lower melting points, and optimize these materials for room-temperature analytical applications.

Structural and Thermodynamic Comparison

The fundamental principle governing calamitic (rod-like) liquid crystals is the balance between rigid core packing and flexible tail mobility.

Phenyl Esters (Unsubstituted): Standard unsubstituted phenyl 4-alkoxybenzoates possess a narrow, planar aromatic core. This allows for tight intermolecular packing driven by strong London dispersion forces and


 stacking. Consequently, these molecules exhibit high melting points (

) and high clearing points (

). The strong lateral cohesive forces also heavily favor the formation of highly ordered smectic phases (layered positional order).

3,5-Dimethylphenyl Esters (Laterally Substituted): Introducing methyl groups at the 3 and 5 positions of the phenyl ring drastically alters the molecule's aspect ratio. As demonstrated in studies on , these bulky lateral groups increase the molecular breadth from approximately 4.5 Å to 6.5 Å. This steric hindrance prevents the rigid cores from approaching closely. The immediate thermodynamic consequence is a reduction in the enthalpy of fusion (


), which depresses both the melting and clearing temperatures. Furthermore, the disruption of lateral cohesive forces prevents the molecules from organizing into distinct layers, effectively suppressing the smectic phase  and widening the purely orientational nematic phase .
Mechanistic Causality: Steric Hindrance vs. Mesophase Stability

G cluster_phenyl Phenyl Ester (Unsubstituted) cluster_dimethyl 3,5-Dimethylphenyl Ester P_Core Planar Core (No Lateral Bulk) P_Pack Tight Intermolecular Packing (u03C0-u03C0) P_Core->P_Pack P_Phase High Tm & Tc Smectic Phases Promoted P_Pack->P_Phase D_Core Bulky Lateral Methyl Groups D_Pack Steric Hindrance (Increased Free Volume) D_Core->D_Pack D_Phase Lower Tm/Tc & Smectic Suppression D_Pack->D_Phase

Fig 1: Logical flow showing how lateral methyl substitution disrupts packing and alters LC phases.

Quantitative Phase Comparison

To objectively compare performance, we look at the thermodynamic phase transitions of a representative homologous series (e.g., 4-decyloxybenzoates). The data below highlights the phase behavior shift caused by lateral dimethylation [1].

PropertyPhenyl 4-alkoxybenzoate (Unsubstituted)3,5-Dimethylphenyl 4-alkoxybenzoateCausality / Mechanism
Molecular Breadth Narrow (~4.5 Å)Wide (~6.5 Å)Lateral methyls increase steric bulk, widening the mesogenic core.
Intermolecular Packing Tight (

stacking)
DisruptedMethyl groups prevent the close approach of aromatic cores.
Melting Point (

)
Higher (Typically >100 °C)Lower (e.g., 90.0 °C)Decreased enthalpy of fusion (

) due to reduced cohesive forces.
Clearing Point (

)
Higher (Typically >160 °C)Lower (e.g., 154.0 °C)Reduced anisotropy of polarizability destabilizes the mesophase.
Smectic Phase Highly ProbableSuppressedDisrupted lateral packing prevents the formation of distinct smectic layers.
Nematic Phase PresentDominant / WidenedOrientational order is maintained even when positional layer order is lost.

Note: Specific thermodynamic data points for the 3,5-dimethylphenyl derivative are referenced from the decyloxy homologue as cataloged in the compendium.

Experimental Workflows: Synthesis & Characterization

To ensure data integrity, the synthesis and characterization of these mesogens must follow a strict, self-validating protocol.

Workflow Start Precursor Selection (Benzoic Acid + Phenol) Synthesis Steglich Esterification (DCC, DMAP, CH2Cl2) Start->Synthesis Purification Column Chromatography & Recrystallization Synthesis->Purification Thermal DSC Analysis (Determine Tm, Tc, u0394H) Purification->Thermal Thermodynamic Data Optical POM Analysis (Phase Texture Identification) Purification->Optical Morphological Data Thermal->Optical Cross-Validation

Fig 2: Self-validating experimental workflow for the synthesis and characterization of LC esters.

Step-by-Step Methodology

Phase 1: Steglich Esterification

  • Reagent Preparation : Dissolve 1.0 eq of 4-alkoxybenzoic acid and 1.1 eq of the target phenol (either phenol or 3,5-dimethylphenol) in anhydrous dichloromethane (CH

    
    Cl
    
    
    
    ) under a nitrogen atmosphere.
    • Causality: Anhydrous conditions are critical to prevent the premature hydrolysis of the moisture-sensitive DCC coupling agent.

  • Catalysis & Coupling : Add 0.1 eq of 4-dimethylaminopyridine (DMAP) followed by 1.1 eq of N,N'-dicyclohexylcarbodiimide (DCC) at 0 °C.

    • Causality: DMAP acts as a highly efficient acyl transfer catalyst, while DCC drives the dehydration reaction, forming the insoluble byproduct dicyclohexylurea (DCU).

  • Reaction & Filtration : Stir the mixture at room temperature for 24 hours. Filter the white DCU precipitate and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude ester via silica gel column chromatography (eluent: hexane/ethyl acetate), followed by repeated recrystallization from ethanol until a constant melting point is achieved.

    • Causality: High chemical purity (>99.5%) is mandatory. Even trace impurities act as dopants that drastically depress liquid crystal phase transition temperatures, skewing comparative data.

Phase 2: Self-Validating Thermal and Optical Characterization

  • Differential Scanning Calorimetry (DSC) :

    • Encapsulate 2–5 mg of the purified ester in an aluminum pan.

    • Run heating and cooling cycles at a rate of 5 °C/min under a nitrogen purge.

    • Validation Check: Record the onset temperatures and enthalpies (

      
      ) of the endothermic (heating) and exothermic (cooling) peaks. Reversible peaks indicate true enantiotropic liquid crystal transitions rather than thermal degradation.
      
  • Polarized Optical Microscopy (POM) :

    • Place the sample between two untreated glass coverslips on a hot stage.

    • Heat the sample past its clearing point to the isotropic liquid phase, then cool at 2 °C/min under crossed polarizers.

    • Validation Check: Correlate the temperatures at which optical textures appear with the thermal transitions observed in DSC. A Schlieren or thread-like texture confirms the nematic phase, while a focal-conic texture confirms a smectic phase. If DSC shows a peak but POM shows no birefringence, the transition is likely a solid-solid crystalline transition, not a mesophase transition.

Applications in Drug Development & Materials Science

Understanding the phase behavior differences between these two esters is highly actionable for drug development professionals.

Standard phenyl esters often have melting points that exceed 100 °C. If a structural biologist attempts to use these as an NMR alignment medium, the high temperatures required to maintain the nematic phase will thermally degrade sensitive pharmaceutical compounds.

By utilizing the 3,5-dimethylphenyl ester architecture, researchers deliberately leverage steric hindrance to depress the melting point. When these laterally substituted mesogens are blended into eutectic mixtures, they yield stable, room-temperature nematic solvents. This allows for the safe, non-destructive RDC NMR analysis of complex biomolecules and active pharmaceutical ingredients (APIs) in their native state.

References

  • Acree, W., & Chickos, J. S. (2006). Phase Change Enthalpies and Entropies of Liquid Crystals. Journal of Physical and Chemical Reference Data, 35(3), 1051-1330. URL:[Link]

  • Osman, M. A. (1985). Substituted Terminal Alkyl Groups and Their Prospects in Liquid Crystal Chemistry. Molecular Crystals and Liquid Crystals, 131(3-4), 353-360. URL:[Link]

  • Goodby, J. W., et al. (2023). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. Crystals, 13(6), 896. URL:[Link]

Validation

Comprehensive Purity Assessment of 3,5-Dimethylphenyl p-Toluate: Elemental Analysis vs. Orthogonal Techniques

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard Executive Summary In modern drug development and materials science, e...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Methodology Standard

Executive Summary

In modern drug development and materials science, establishing the absolute purity of synthesized intermediates is a non-negotiable regulatory and scientific requirement. Relying on a single analytical technique often leads to critical blind spots. This guide provides an in-depth evaluation of the analytical strategies used to characterize 3,5-dimethylphenyl p-toluate (also known as 3,5-dimethylphenyl 4-methylbenzoate). By objectively comparing classical CHNO Elemental Analysis (EA) against modern Quantitative NMR (qNMR) and LC-HRMS, this document establishes a self-validating framework for absolute purity determination.

The Analyte: 3,5-Dimethylphenyl p-Toluate

3,5-dimethylphenyl p-toluate is an aromatic ester frequently utilized as a building block in the synthesis of soluble copolyarylates and advanced polymeric materials. It is typically synthesized via the esterification of p-toluoyl chloride and 3,5-dimethylphenol in the presence of anhydrous pyridine, followed by recrystallization from light petroleum[1].

To validate the success of this synthesis, analysts must confirm the empirical formula (C₁₆H₁₆O₂ ) and rule out the presence of residual solvents, inorganic salts, or structural isomers.

  • Molecular Weight: 240.30 g/mol

  • Theoretical Elemental Composition: C: 79.97%, H: 6.71%, O: 13.32%

Methodology Comparison: The Case for Orthogonal Analysis

Historically, Elemental Analysis has been the gold standard for proving chemical composition, requiring experimental values to fall within ±0.3% of theoretical calculations for publication[2]. However, EA is a bulk technique; it is highly susceptible to misinterpretation if used in isolation[2]. To build a robust quality control profile, EA must be compared and combined with orthogonal techniques.

Performance Comparison Matrix

The following table summarizes the operational strengths and blind spots of the three primary purity assessment techniques.

Analytical TechniquePrimary OutputOperational StrengthsCritical Limitations
Elemental Analysis (CHNO) Empirical FormulaUniversally detects non-chromatophoric impurities (e.g., water, inorganic salts) missed by LC-MS.Cannot distinguish between structural isomers; destructive technique[2].
Quantitative 1H NMR (qNMR) Absolute Mass PurityProvides absolute quantification without requiring a reference standard of the analyte itself[3].Lower sensitivity for trace-level impurities (<0.1% w/w) compared to mass spectrometry.
LC-HRMS Relative Purity & MWExceptional sensitivity; ideal for trace degradation product profiling.UV response factors vary wildly; blind to non-UV active inorganic salts.

The Causality of Analytical Blind Spots: If 3,5-dimethylphenyl p-toluate is contaminated with an isomer (e.g., 2,4-dimethylphenyl p-toluate), Elemental Analysis will yield a perfect 79.97% Carbon result, falsely implying 100% purity. Conversely, if the sample contains 1% residual water, LC-UV will show 100% chromatographic purity, but EA will flag a significant drop in the Carbon mass fraction. Therefore, true absolute purity is only proven when EA, qNMR, and LC-MS are used as a unified, self-validating system.

Experimental Workflows & Self-Validating Protocols

Protocol A: Automated CHNO Elemental Analysis (Pregl-Dumas Method)

Modern elemental analyzers, such as the PerkinElmer 2400 Series II, utilize the Pregl-Dumas flash combustion technique to determine bulk stoichiometry[4].

Step-by-Step Methodology:

  • Calibration: Calibrate the analyzer using a high-purity certified reference material (e.g., Acetanilide) to establish accurate K-factors for C, H, and N[4].

  • Sample Preparation: Using a microbalance, accurately weigh 1.500–2.000 mg of vacuum-dried 3,5-dimethylphenyl p-toluate into a highly pure tin capsule. Fold and compress the capsule to exclude atmospheric air.

  • Flash Combustion: Drop the capsule into the combustion furnace (1000 °C) in an excess oxygen environment[4].

    • Causality: The tin capsule undergoes an exothermic oxidation reaction, temporarily driving the local micro-environment temperature to ~1800 °C. This extreme heat ensures the complete cleavage of all refractory aromatic carbon-carbon bonds.

  • Gas Reduction: Route the resulting combustion gases (CO₂, H₂O, NOₓ) through a copper reduction furnace heated to 600 °C.

    • Causality: The copper matrix chemically reduces all NOₓ species to N₂ gas. This prevents NOₓ from interfering with the downstream detection, ensuring an accurate C:N ratio.

  • Separation & Detection: The homogenized gases are separated via a gas chromatography (GC) column and quantified using a Thermal Conductivity Detector (TCD)[4].

CHNO_Workflow A Sample in Tin Capsule B Combustion (1000°C, O2) A->B Drop C Reduction (Cu, 600°C) B->C CO2, H2O, NOx D GC Column Separation C->D CO2, H2O, N2 E TCD Detection D->E Elution

Fig 1: Pregl-Dumas combustion workflow for automated CHNO elemental analysis.

Protocol B: Absolute Purity Determination via 1H qNMR

Quantitative NMR is a primary mass ratio analytical method that captures analytes frequently escaping conventional detection[3].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10.00 mg of 3,5-dimethylphenyl p-toluate and ~5.00 mg of a traceable internal standard (e.g., 1,4-dinitrobenzene) into a glass vial.

  • Solvation: Dissolve completely in 600 µL of CDCl₃ and transfer to a 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum using a 90° excitation pulse. Crucially, set the relaxation delay (D1) to ≥ 60 seconds.

    • Causality: The accuracy of qNMR relies on the direct proportionality between the integrated peak area and the number of nuclei. A long D1 ensures complete longitudinal relaxation (T₁) of all protons. Failing to wait at least 5×T₁ results in incomplete signal recovery, skewing the integration values and destroying the absolute quantitative accuracy of the assay[3].

Experimental Data Synthesis

The following table presents theoretical elemental data against two simulated experimental batches to illustrate the diagnostic power of EA.

Table 1: Elemental Analysis Data for 3,5-Dimethylphenyl p-Toluate (C₁₆H₁₆O₂)

ElementTheoretical Mass (%)Batch A: Purified & Dried (%)Batch B: 1% Residual Water (%)Acceptable Deviation
Carbon (C) 79.9779.8579.17± 0.30%
Hydrogen (H) 6.716.786.75± 0.30%
Oxygen (O) 13.3213.3714.08± 0.30%
Nitrogen (N) 0.00< 0.05< 0.05± 0.30%

Data Interpretation: Batch A passes the strict ±0.3% deviation threshold required by major chemical journals, confirming successful synthesis and purification. Batch B fails the Carbon specification. Because water (H₂O) contains no carbon, a mere 1% w/w water contamination dilutes the carbon mass fraction by ~0.8%, pushing it well outside the acceptable tolerance. This perfectly demonstrates why EA is an indispensable tool for detecting non-UV active solvent trapping.

The Orthogonal Decision Matrix

To guarantee scientific integrity before a batch of 3,5-dimethylphenyl p-toluate is released for downstream polymerization or biological testing, the data from EA, qNMR, and LC-MS must be synthesized through a unified decision matrix.

Purity_Validation Start 3,5-dimethylphenyl p-toluate Batch Synthesized EA Elemental Analysis (CHNO) Empirical Formula Match Start->EA qNMR 1H qNMR Absolute Mass Purity Start->qNMR LCMS LC-HRMS Trace Impurity Profiling Start->LCMS Decision Purity > 99.5% & ΔEA ≤ 0.3%? EA->Decision qNMR->Decision LCMS->Decision Release Batch Released for R&D Decision->Release Yes Reject Recrystallization (e.g., Light Petroleum) Decision->Reject No

Fig 2: Orthogonal decision matrix for absolute purity validation of synthesized esters.

Conclusion

While Elemental Analysis provides critical, irreplaceable data regarding the bulk empirical formula and the absence of inorganic/solvent contaminants of 3,5-dimethylphenyl p-toluate, it cannot stand alone due to its inability to differentiate structural isomers[2]. By coupling the Pregl-Dumas combustion methodology[4] with the absolute mass quantification capabilities of qNMR[3], researchers can establish a self-validating, mathematically rigorous proof of purity that meets the highest standards of modern chemical development.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay, Journal of Medicinal Chemistry - ACS Publications,[Link]

  • Synthesis of 3.5-dimethylphenyl p-toluate, PrepChem,[Link]

  • Elemental analysis: an important purity control but prone to manipulations, Inorganic Chemistry Frontiers (RSC Publishing),[Link]

  • The importance of an extensive elemental analysis of single-walled carbon nanotube soot, PMC,[Link]

Sources

Comparative

structural comparison of 3,5-dimethylphenyl vs 2,4-dimethylphenyl esters

Structural and Kinetic Comparison: 3,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Esters Executive Summary In the design of prodrugs, agrochemicals, and transient protecting groups, the selection of the correct phenolic ester...

Author: BenchChem Technical Support Team. Date: March 2026

Structural and Kinetic Comparison: 3,5-Dimethylphenyl vs. 2,4-Dimethylphenyl Esters

Executive Summary

In the design of prodrugs, agrochemicals, and transient protecting groups, the selection of the correct phenolic ester is critical for controlling release kinetics. While 3,5-dimethylphenyl and 2,4-dimethylphenyl esters are positional isomers, their reactivity profiles diverge drastically. This guide provides an in-depth mechanistic comparison of these two esters, demonstrating how subtle shifts in methyl group positioning dictate steric hindrance and leaving group ability, ultimately governing their hydrolysis rates.

Structural and Electronic Fundamentals

The reactivity of an ester toward hydrolysis (either chemical or enzymatic) relies on two primary factors: the accessibility of the carbonyl carbon to nucleophilic attack, and the stability of the departing phenoxide leaving group.

The Ortho-Effect and Steric Hindrance
  • 2,4-Dimethylphenyl Ester: The methyl group at the 2-position (ortho) creates significant steric bulk immediately adjacent to the ester bond. This physical barrier obstructs the Bürgi-Dunitz trajectory required for incoming nucleophiles (such as hydroxide ions or the catalytic serine hydroxyl in carboxylesterases) to attack the carbonyl carbon[1][2].

  • 3,5-Dimethylphenyl Ester: The methyl groups are located at the 3- and 5-positions (meta). Because they are situated far from the ester linkage, the carbonyl core remains highly exposed and unhindered, allowing for rapid nucleophilic addition.

Electronic Effects and Leaving Group Ability

Both isomers contain two electron-donating methyl groups, but their electronic influence on the phenolic oxygen differs based on position:

  • Hyperconjugation in the 2,4-Isomer: The ortho and para methyl groups in the 2,4-isomer donate electron density directly to the phenolic oxygen via both inductive effects and hyperconjugation. This destabilizes the developing negative charge in the transition state, resulting in a highly basic phenoxide (pKa of 2,4-dimethylphenol ≈ 10.60)[3], which is a poor leaving group.

  • Inductive Limitation in the 3,5-Isomer: Meta-substituents cannot donate electron density via resonance or hyperconjugation. Their influence is restricted to the weaker inductive effect. Consequently, 3,5-dimethylphenoxide is less basic (pKa of 3,5-dimethylphenol ≈ 10.19)[4], making it a superior leaving group compared to its 2,4-counterpart.

Kinetic Performance & Hydrolysis Data

The combination of steric shielding and poor leaving group ability makes 2,4-dimethylphenyl esters highly resistant to hydrolysis. Conversely, 3,5-dimethylphenyl esters are rapidly cleaved. This principle is heavily utilized in prodrug design, where adjusting the steric hindrance and electron density of the ester directly controls metabolic activation by human carboxylesterases (hCE1 and hCE2)[5].

Table 1: Quantitative Comparison of Ester Isomers

Property3,5-Dimethylphenyl Ester2,4-Dimethylphenyl Ester
Substituent Positions Meta (3, 5)Ortho (2), Para (4)
Steric Hindrance (Carbonyl) Low (Accessible)High (Ortho-shielded)
Phenol Leaving Group pKa ~10.19~10.60
Leaving Group Ability GoodPoor
Relative Base Hydrolysis Rate FastSlow
Carboxylesterase Cleavage Highly SusceptibleHighly Resistant

Mechanistic Pathway Visualization

The following diagram illustrates the divergent reaction coordinates for the base-catalyzed hydrolysis of both isomers.

Hydrolysis_Comparison cluster_35 3,5-Dimethylphenyl Ester (Meta) cluster_24 2,4-Dimethylphenyl Ester (Ortho/Para) E35 Unhindered Carbonyl (Exposed) TI35 Tetrahedral Intermediate (Low Energy) E35->TI35 Fast Nucleophilic Attack P35 3,5-Dimethylphenoxide (Good Leaving Group) TI35->P35 Favorable Cleavage E24 Shielded Carbonyl (Ortho-Methyl Block) TI24 Tetrahedral Intermediate (Steric Clash) E24->TI24 Hindered Attack P24 2,4-Dimethylphenoxide (Poor Leaving Group) TI24->P24 Unfavorable Cleavage

Fig 1: Mechanistic divergence in the hydrolysis of 3,5- vs 2,4-dimethylphenyl esters.

Experimental Protocol: Comparative Hydrolysis Assay

To objectively validate the kinetic differences between these esters, researchers can utilize the following self-validating HPLC-UV methodology.

Objective: Quantify the pseudo-first-order hydrolysis rate constants (


) in an alkaline buffer. By maintaining a large excess of hydroxide (pH 10.0), the nucleophile concentration remains constant, isolating the ester's structural effects as the sole kinetic variable.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 10 mM stock solutions of the 3,5-dimethylphenyl and 2,4-dimethylphenyl esters in anhydrous acetonitrile to prevent premature autohydrolysis. Prepare a 50 mM carbonate buffer adjusted precisely to pH 10.0.

  • Reaction Initiation: Inject 10 µL of the ester stock into 990 µL of the pre-warmed (37°C) carbonate buffer. Vortex immediately for 3 seconds to ensure homogeneity.

  • Sampling & Quenching (Critical Step): At predefined intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), extract 50 µL aliquots and immediately quench by mixing with 50 µL of 1% trifluoroacetic acid (TFA) in acetonitrile.

    • Causality Note: The addition of TFA rapidly drops the pH, instantly neutralizing the hydroxide ions and halting the base-catalyzed hydrolysis. This "freezes" the reaction state, ensuring the sample accurately reflects the concentration at the exact time of extraction.

  • HPLC-UV Analysis: Inject 10 µL of the quenched sample onto a C18 reverse-phase column. Elute using a linear gradient of Water/Acetonitrile (both containing 0.1% TFA) over 15 minutes. Monitor the disappearance of the ester peak via UV absorbance at 254 nm.

  • Data Processing: Plot

    
     versus time. The negative slope of the resulting linear regression yields the pseudo-first-order rate constant (
    
    
    
    ). You will observe a significantly steeper slope (higher
    
    
    ) for the 3,5-dimethylphenyl ester.

Application Guide

  • Choose 3,5-Dimethylphenyl Esters when designing prodrugs or delivery systems that require rapid, predictable cleavage in physiological environments. The lack of steric hindrance ensures high susceptibility to ubiquitous esterases.

  • Choose 2,4-Dimethylphenyl Esters when synthesizing compounds that must survive harsh, basic conditions or when designing ultra-long-acting prodrugs. The ortho-methyl group acts as a robust kinetic shield, preventing premature degradation.

References

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed - nih.gov
  • 2,4-Dimethylphenol | C8H10O | CID 7771 - PubChem - nih.gov
  • 3,5-Dimethylphenol | C8H10O | CID 7948 - PubChem - nih.gov
  • Steric effects - Wikipedia - wikipedia.org
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
p-Toluic acid, 3,5-dimethylphenyl ester
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